Product packaging for Methyl tridecanoate(Cat. No.:CAS No. 67762-40-7)

Methyl tridecanoate

Cat. No.: B7802987
CAS No.: 67762-40-7
M. Wt: 228.37 g/mol
InChI Key: JNDDPBOKWCBQSM-UHFFFAOYSA-N
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Description

Methyl tridecanoate is a fatty acid methyl ester.
This compound has been reported in Astragalus mongholicus, Astragalus membranaceus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O2 B7802987 Methyl tridecanoate CAS No. 67762-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl tridecanoate
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InChI

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3
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InChI Key

JNDDPBOKWCBQSM-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC(=O)OC
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Molecular Formula

C14H28O2
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DSSTOX Substance ID

DTXSID8061923
Record name Methyl tridecanoate
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Molecular Weight

228.37 g/mol
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Physical Description

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Fatty acids, coco, Me esters
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Vapor Pressure

0.00129 [mmHg]
Record name Tridecanoic acid, methyl ester
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CAS No.

1731-88-0, 67762-40-7, 61788-59-8
Record name Methyl tridecanoate
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Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of Methyl Tridecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources of methyl tridecanoate, a saturated fatty acid methyl ester with growing interest in various research and development sectors. The document details established and emerging methods for its isolation and purification, presenting quantitative data, experimental protocols, and visual workflows to support scientific endeavors.

Natural Occurrence of this compound

This compound, the methyl ester of tridecanoic acid, is found in a diverse range of natural sources, including plants, algae, and bee products. While often present as a minor component of the total fatty acid profile, its presence is significant in several species.

Plant Kingdom

Several plant species have been identified as sources of this compound. Notably, the aquatic herb Monochoria hastata has been shown to contain this compound in its leaves.[1][2] Traditional medicinal uses of this plant have prompted scientific investigation into its chemical constituents. Additionally, species from the Astragalus genus, such as Astragalus mongholicus and Astragalus membranaceus , have been reported to contain this compound.[3]

Marine and Freshwater Algae

The aquatic realm, particularly algae, presents a promising source of various fatty acid methyl esters, including this compound. The red alga Asparagopsis taxiformis is one such source. Furthermore, various species of microalgae and cyanobacteria , such as those from the genera Nannochloropsis and Chlorella, are known to produce a range of fatty acids that can be converted to their methyl esters.[4][5][6][7][8] The fatty acid composition of microalgae can often be influenced by cultivation conditions.

Apian Products

Nigerian bee propolis , a resinous mixture produced by honeybees, has also been identified as a natural source of this compound. The chemical composition of propolis can vary significantly depending on the geography and the plant sources available to the bees.

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, purification, and analysis. The choice of methodology depends on the source material, the desired purity, and the scale of the operation.

Solvent Extraction

Solvent extraction is a fundamental step in isolating this compound from biomass. The selection of an appropriate solvent system is critical to maximize the yield and selectivity of the extraction.

  • For Plant Material: Ethyl acetate has been effectively used for the extraction of this compound from the leaves of Monochoria hastata.[1] Soxhlet extraction is a common technique that can enhance extraction efficiency.

  • For Algae and Propolis: A mixture of chloroform and methanol is frequently employed for the extraction of lipids, including fatty acid methyl esters, from algal biomass and propolis.

Chromatographic Purification

Following initial extraction, chromatographic techniques are essential for the purification of this compound from the complex mixture of co-extracted compounds.

  • Column Chromatography: Silica gel column chromatography is a widely used method for the initial fractionation of the crude extract. A solvent system of n-hexane and ethyl acetate has been successfully used to separate fractions containing this compound.[1]

  • High-Performance Liquid Chromatography (HPLC): For achieving high purity, Reverse-Phase HPLC (RP-HPLC) is a powerful tool. It separates compounds based on their hydrophobicity and is effective in isolating specific fatty acid esters.[1]

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction, primarily using carbon dioxide (CO2), is a green and efficient alternative to traditional solvent extraction. By manipulating temperature and pressure, the solvating power of supercritical CO2 can be tuned to selectively extract specific compounds like fatty acid methyl esters from microalgae.[9][10][11][12][13] This method offers the advantages of using a non-toxic, inexpensive, and easily removable solvent.

In Situ Transesterification

For the quantification of fatty acid methyl esters in sources like microalgae, in situ transesterification is a direct and rapid method.[4][5][6][7][8] This technique involves the simultaneous extraction and transesterification of lipids within the biomass, converting the fatty acids directly into their methyl esters for subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The yield and purity of isolated this compound vary depending on the natural source and the isolation method employed. The following table summarizes available quantitative data.

Natural SourceMethodYield of this compoundPurityReference
Monochoria hastata (Dry Leaf)Ethyl Acetate Extraction, Column Chromatography, HPLC80 mg / 100 gHigh (single peak in HPLC)[1]
Microalgae (Nannochloropsis gaditana)In Situ TransesterificationTotal FAMEs: 10.04% of dry biomassNot specified for this compound[6]

Experimental Protocols

Isolation of this compound from Monochoria hastata Leaves

This protocol is based on the methodology described by Misra et al. (2022).[1]

1. Extraction:

  • Air-dry the leaves of Monochoria hastata and grind them into a fine powder.
  • Extract the powdered leaves with ethyl acetate using a Soxhlet apparatus for 48 hours.
  • Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Column Chromatography Purification:

  • Pack a glass column with silica gel (60-120 mesh).
  • Dissolve the crude ethyl acetate extract in a minimal amount of the mobile phase.
  • Load the dissolved extract onto the silica gel column.
  • Elute the column with a solvent system of n-hexane:ethyl acetate (e.g., 7:3 v/v).
  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.
  • Pool the fractions containing the desired compound and evaporate the solvent.

3. High-Performance Liquid Chromatography (HPLC) for Final Purification:

  • Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol).
  • Inject the sample into a reverse-phase HPLC system equipped with a C18 column.
  • Use a mobile phase of methanol:water (e.g., 85:15 v/v) at a constant flow rate.
  • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
  • Collect the peak corresponding to this compound.
  • Evaporate the solvent to obtain the pure compound.

General Protocol for In Situ Transesterification of Microalgae for FAME Analysis

This protocol provides a general guideline for the direct conversion of microalgal lipids to FAMEs for quantification.[4][6]

1. Sample Preparation:

  • Harvest and lyophilize the microalgal biomass.
  • Accurately weigh a small amount of the dried biomass (e.g., 10-20 mg) into a reaction vial.

2. Transesterification Reaction:

  • Add a known amount of an internal standard (e.g., methyl heptadecanoate) to the vial.
  • Add a solution of 2% (v/v) sulfuric acid in methanol to the biomass.
  • Seal the vial tightly and heat the mixture at a specific temperature (e.g., 80-100 °C) for a defined period (e.g., 1-2 hours) with constant stirring.

3. Extraction of FAMEs:

  • Cool the reaction mixture to room temperature.
  • Add n-hexane to the vial and vortex thoroughly to extract the FAMEs.
  • Add a saturated solution of sodium chloride to facilitate phase separation.
  • Centrifuge the vial to separate the layers.
  • Carefully collect the upper hexane layer containing the FAMEs.

4. Analysis:

  • Analyze the extracted FAMEs using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and other fatty acid methyl esters.

Visualizing the Isolation Workflow

The following diagram illustrates a general workflow for the isolation and purification of this compound from a natural source.

Isolation_Workflow cluster_start Starting Material cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Start Natural Source (e.g., Plant Leaves, Algae) Extraction Solvent Extraction (e.g., Ethyl Acetate, Chloroform:Methanol) or Supercritical Fluid Extraction (SFE) Start->Extraction Biomass ColumnChrom Column Chromatography (e.g., Silica Gel) Extraction->ColumnChrom Crude Extract HPLC High-Performance Liquid Chromatography (HPLC) ColumnChrom->HPLC Semi-Purified Fraction Analysis GC-MS Analysis for Identification & Quantification HPLC->Analysis Purified Fractions FinalProduct Pure this compound Analysis->FinalProduct Characterized Compound

Caption: General workflow for isolating this compound.

This guide provides a foundational understanding of the natural origins and isolation techniques for this compound. Further research is warranted to explore a wider range of natural sources and to optimize isolation protocols for improved efficiency and yield, thereby facilitating its broader application in scientific and industrial research.

References

A Technical Guide to the Synthesis of High-Purity Methyl Tridecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for producing high-purity methyl tridecanoate. This document details the core methodologies, experimental protocols, and data pertinent to researchers and professionals in the fields of chemistry and drug development.

This compound (C₁₄H₂₈O₂), the methyl ester of tridecanoic acid, is a saturated fatty acid methyl ester (FAME). While not as common as its even-chained counterparts, it serves as a valuable standard in gas chromatography and has applications in biochemical research. Achieving high purity is critical for these applications to ensure accurate and reproducible results. This guide focuses on two principal synthesis routes: the direct esterification of tridecanoic acid and the transesterification of triglycerides containing tridecanoate moieties.

Core Synthesis Pathways

The production of high-purity this compound can be primarily achieved through two well-established chemical reactions:

  • Acid-Catalyzed Esterification of Tridecanoic Acid: This is a direct reaction between tridecanoic acid and methanol in the presence of an acid catalyst to form this compound and water. This method is straightforward and particularly suitable when the starting material is the free fatty acid.

  • Base-Catalyzed Transesterification of Triglycerides: This process involves the reaction of a triglyceride (an ester of glycerol and three fatty acids) with methanol in the presence of a basic catalyst. The triglyceride is converted into a mixture of fatty acid methyl esters and glycerol. This is the predominant method used in biodiesel production and can be adapted for specific FAMEs if a suitable triglyceride source is available.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 1731-88-0[1][2][3][4]
Molecular Formula C₁₄H₂₈O₂[1][2][3][4]
Molecular Weight 228.37 g/mol [3][5][6]
Appearance Clear, colorless liquid[7][8]
Melting Point 5.5 °C[5][8]
Boiling Point 131 °C at 4 mmHg[5][8]
Density 0.864 g/mL at 25 °C[5][8]
Purity (Commercial) ≥97% to ≥99% (GC)[5][6][9]

Table 2: Typical Reaction Parameters for FAME Synthesis

ParameterAcid-Catalyzed EsterificationBase-Catalyzed Transesterification
Catalyst H₂SO₄, HClNaOH, KOH, Sodium Methoxide
Catalyst Conc. 1-2% (w/w of acid)0.5-1.0% (w/w of oil)
Methanol:Acid/Oil Molar Ratio 30:1 to 50:16:1 to 9:1
Reaction Temperature 55-70 °C55-65 °C
Reaction Time 2-6 hours1-2 hours

Experimental Protocols

The following are detailed experimental protocols for the synthesis of high-purity this compound.

Protocol 1: Acid-Catalyzed Esterification of Tridecanoic Acid

This protocol is adapted from general procedures for the esterification of free fatty acids.

Materials:

  • Tridecanoic acid (C₁₃H₂₆O₂)

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄, 95-98%)

  • Hexane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve tridecanoic acid in a significant molar excess of anhydrous methanol (e.g., a 30:1 to 50:1 molar ratio of methanol to tridecanoic acid).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid to the solution, amounting to approximately 1-2% of the weight of the tridecanoic acid.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C) with continuous stirring. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Add an equal volume of hexane to the separatory funnel and mix. Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize the excess acid. A final wash with water is recommended.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and remove the hexane and excess methanol using a rotary evaporator.

  • Purification: For high purity, the crude this compound should be purified by fractional distillation under reduced pressure.

Protocol 2: Base-Catalyzed Transesterification

This protocol is a general method for transesterification and assumes a starting material of a triglyceride containing tridecanoate.

Materials:

  • Triglyceride source of tridecanoic acid

  • Anhydrous methanol (CH₃OH)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Hexane

  • Dilute acid solution (e.g., 1% H₂SO₄) for neutralization

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Catalyst Preparation: Prepare a solution of sodium methoxide by carefully dissolving NaOH or KOH (0.5-1.0% by weight of the oil) in anhydrous methanol. This reaction is exothermic and should be handled with care.

  • Reaction Setup: In a round-bottom flask, heat the triglyceride source to the reaction temperature (typically 55-65 °C).

  • Reaction: Add the sodium methoxide solution to the heated oil with vigorous stirring. The methanol-to-oil molar ratio should be approximately 6:1. Continue the reaction at this temperature for 1-2 hours.

  • Phase Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to settle. Two distinct layers will form: an upper layer of methyl esters and a lower layer of glycerol.

  • Glycerol Removal: Carefully drain off the lower glycerol layer.

  • Washing: Wash the methyl ester layer with a dilute acid solution to neutralize any remaining base catalyst, followed by washing with water and then brine to remove any residual salts and water.

  • Drying: Dry the methyl ester layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove any residual methanol using a rotary evaporator.

  • Purification: For high-purity this compound, fractional distillation under reduced pressure is necessary to separate it from other fatty acid methyl esters that may be present.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of this compound.

Acid_Catalyzed_Esterification Tridecanoic Acid Tridecanoic Acid Protonated Carbonyl Protonated Carbonyl Tridecanoic Acid->Protonated Carbonyl + H+ Methanol Methanol Tetrahedral Intermediate Tetrahedral Intermediate Methanol->Tetrahedral Intermediate H+ (Acid Catalyst) H+ (Acid Catalyst) This compound This compound Protonated Carbonyl->Tetrahedral Intermediate + Methanol Tetrahedral Intermediate->this compound - H2O, - H+ Water Water

Caption: Acid-Catalyzed Esterification Pathway.

Base_Catalyzed_Transesterification Triglyceride Triglyceride Tetrahedral Intermediate Tetrahedral Intermediate Triglyceride->Tetrahedral Intermediate + Methoxide Ion Methanol Methanol Methoxide Ion (CH3O-) Methoxide Ion (CH3O-) Methanol->Methoxide Ion (CH3O-) + Base Base (e.g., NaOH) Base (e.g., NaOH) This compound This compound Tetrahedral Intermediate->this compound Diglyceride Diglyceride Tetrahedral Intermediate->Diglyceride Glycerol Glycerol Diglyceride->Glycerol + 2 CH3O-

Caption: Base-Catalyzed Transesterification Pathway.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Reactants Catalyst_Addition Catalyst_Addition Reactants->Catalyst_Addition Reaction_Heating Reaction_Heating Catalyst_Addition->Reaction_Heating Cooling Cooling Reaction_Heating->Cooling Washing_Neutralization Washing_Neutralization Cooling->Washing_Neutralization Drying Drying Washing_Neutralization->Drying Solvent_Removal Solvent_Removal Drying->Solvent_Removal Fractional_Distillation Fractional_Distillation Solvent_Removal->Fractional_Distillation High_Purity_Product High_Purity_Product Fractional_Distillation->High_Purity_Product

Caption: General Experimental Workflow.

References

Methyl Tridecanoate: A Comprehensive Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tridecanoate (MTD), a saturated fatty acid methyl ester with the chemical formula C₁₄H₂₈O₂, is a naturally occurring compound found in various plant and animal species. While it has been identified as a component of essential oils and a metabolic byproduct, recent research has begun to shed light on its more specific and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's functions, with a focus on its roles in animal behavior as a semiochemical and its significant antimicrobial properties. This document synthesizes available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support further research and development.

Biological Function in Animal Species: A Semiochemical Role

This compound has been identified as a semiochemical, a chemical substance that carries a message, in the context of insect behavior, particularly for disease vectors like mosquitoes. While direct quantitative data for this compound is emerging, studies on structurally related compounds provide strong evidence for its role in the chemical ecology of insects.

Oviposition Attractant in Culex quinquefasciatus

Research into the chemical cues that guide mosquito oviposition has highlighted the importance of fatty acid esters. While a comprehensive study on a series of fatty acid esters did not pinpoint this compound as the most potent attractant, it did reveal that a related compound, octyl tridecanoate, elicited a significant ovipositional response in gravid Culex quinquefasciatus females. This suggests that the tridecanoate carbon chain is a key structural feature for recognition by mosquito olfactory systems.

In laboratory assays, octyl tridecanoate at a concentration of 10 ppm led to an 85% increase in oviposition compared to control conditions[1]. This behavioral response was corroborated by electroantennogram (EAG) studies, which measured the electrical response of the mosquito's antenna to the compound. Octyl tridecanoate induced an 18-fold increase in antennal response compared to the control, indicating strong olfactory detection[1]. Although not as potent, this points to a potential, perhaps more subtle, role for this compound in the blend of volatile cues that guide mosquito egg-laying behavior.

Biological Function in Plant Species: A Volatile Defense Compound

This compound has been identified as a volatile organic compound (VOC) in a variety of plants, including Astragalus mongholicus and Astragalus membranaceus[2]. Plant VOCs play a crucial role in mediating interactions with the surrounding environment, including defense against herbivores and pathogens[3][4][5].

The emission of specific VOCs can increase in response to herbivore feeding, creating what are known as herbivore-induced plant volatiles (HIPVs). These HIPVs can act as direct deterrents to herbivores or as indirect defense signals that attract the natural enemies of the herbivores, such as parasitoids and predators. While the specific role of this compound in these complex interactions is not yet fully elucidated, its presence in plant headspace volatiles suggests it may contribute to the overall chemical signature that mediates these ecological relationships. Further research is needed to determine if this compound acts as a repellent to specific herbivores or an attractant for their predators.

Antimicrobial Activity: A Promising Avenue for Drug Development

One of the most well-documented biological functions of this compound is its potent antimicrobial activity against a range of pathogenic bacteria. This has positioned it as a compound of interest for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Mechanism of Action: Disruption of Bacterial Cell Integrity

Studies have shown that this compound exerts its antibacterial effect by disrupting the integrity of the bacterial cell membrane[6][7][8]. This disruption leads to the leakage of essential intracellular components, such as lactate dehydrogenase (LDH), and ultimately results in cell death. Scanning electron microscopy has visually confirmed this mechanism, showing significant rupturing of bacterial cells upon treatment with this compound[6][7][8].

The bactericidal kinetics of this compound have been shown to be dose-dependent, with a significant reduction in bacterial viability observed within a short period of exposure[6].

Quantitative Antimicrobial Data

The efficacy of this compound has been quantified against several gastrointestinal pathogens using standard antimicrobial susceptibility tests. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are summarized in the table below.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Enterococcus faecalis MCC 2041T375750[6]
Salmonella enterica serovar Typhimurium MTCC 98375750[6]
Escherichia coli MTCC 571--
Staphylococcus aureus MTCC 96--
Streptococcus mutans MTCC 497--
Bacillus cereus MTCC 12727501375[6]

Note: Data for E. coli, S. aureus, and S. mutans were mentioned in the study but specific values were not provided in the abstract.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from the methodology described in the study of the anti-enteric efficacy of this compound[6].

  • Bacterial Culture Preparation: Inoculate the test bacterial strains in nutrient broth and incubate at 37°C for 24 hours. Adjust the cell density of the bacterial suspensions to a 0.5 McFarland standard.

  • Agar Well Diffusion for MIC:

    • Seed the standardized bacterial suspensions onto Mueller Hinton Agar (MHA) plates using a sterile swab.

    • Create wells of 7 mm diameter in the agar using a sterile cork borer.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) to achieve a concentration range of 125–1500 µg/mL.

    • Add 20 µL of each dilution into the respective wells.

    • Incubate the plates at 37°C for 24 hours.

    • The MIC is determined as the lowest concentration of this compound that shows a clear zone of inhibition of bacterial growth.

  • Broth Dilution for MBC:

    • Prepare a series of tubes with Mueller Hinton Broth (MHB) containing this compound at concentrations above the determined MIC.

    • Inoculate the tubes with the test bacteria.

    • Incubate at 37°C for 24 hours.

    • Subculture a small aliquot from the tubes showing no visible growth onto fresh MHA plates.

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in no bacterial growth on the subculture plates.

Bactericidal Kinetics Assay

This protocol allows for the determination of the rate at which this compound kills a bacterial population[6].

  • Culture Preparation: Grow the target bacterium (e.g., E. coli) in nutrient broth to the exponential growth phase (approximately 12 hours at 37°C).

  • Treatment: Add this compound at a concentration equivalent to half the MBC to the exponentially growing culture. An untreated culture serves as the control.

  • Sampling and Plating: At specific time intervals (e.g., 0, 10, 30, 60, 120, 240, 480, and 960 minutes), withdraw aliquots from both the treated and control cultures.

  • Perform serial dilutions of the withdrawn samples and plate them on nutrient agar.

  • Colony Counting: Incubate the plates at 37°C for 24 hours and then count the number of colony-forming units (CFUs).

  • Data Analysis: Plot the log CFU/mL against time to generate a time-kill curve.

Lactate Dehydrogenase (LDH) Leakage Assay for Cell Membrane Damage

This assay quantifies the release of the intracellular enzyme LDH as an indicator of cell membrane damage[6].

  • Cell Preparation: Harvest actively growing bacterial cells by centrifugation and wash them with a suitable buffer (e.g., 0.5 M Tris-HCl, pH 7.2).

  • Treatment: Resuspend the bacterial cells in the buffer and treat them with this compound at a concentration that causes cell lysis (e.g., 375 µg/mL for E. faecalis).

  • Sample Collection: At various time points, centrifuge the treated cell suspension to pellet the remaining intact cells.

  • LDH Assay: Collect the supernatant, which contains the released LDH. Measure the LDH activity in the supernatant using a commercially available LDH assay kit, following the manufacturer's instructions.

  • Data Analysis: Correlate the increase in LDH activity over time with the disruption of the bacterial cell membrane.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Antimicrobial Action

The primary mechanism of action for this compound against bacteria involves the disruption of the cell membrane. This process can be visualized as a direct interaction leading to increased permeability and eventual cell lysis.

G MTD This compound Interaction Hydrophobic Interaction and Membrane Intercalation MTD->Interaction Approaches Membrane Bacterial Cell Membrane (Lipid Bilayer) Interaction->Membrane Targets Disruption Membrane Disruption & Pore Formation Interaction->Disruption Leads to Leakage Leakage of Intracellular Components (Ions, ATP, LDH) Disruption->Leakage Causes Lysis Cell Lysis and Death Leakage->Lysis Results in G cluster_extraction Extraction & Isolation cluster_activity Activity Assessment cluster_mechanism Mechanism of Action start_node Plant Material (e.g., Monochoria hastata leaves) A Solvent Extraction (e.g., Ethyl Acetate) start_node->A process_node process_node analysis_node analysis_node result_node result_node mechanism_node mechanism_node end_node Characterized Antimicrobial Compound B Purification (e.g., Column Chromatography) A->B C Structural Elucidation (HPLC, NMR, ESI-MS) B->C E Screening for Antibacterial Activity (Agar-well diffusion) B->E Bioassay-guided D Identification of This compound C->D F Quantitative Analysis (MIC & MBC Determination) D->F E->F G Bactericidal Kinetics Assay (Time-kill curve) F->G H Cell Membrane Integrity Assay (LDH Leakage) F->H J Membrane Disruption Confirmed G->J I Morphological Analysis (Scanning Electron Microscopy) H->I I->J J->end_node

References

Spectral characteristics of methyl tridecanoate (NMR, Mass Spec, IR).

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Methyl tridecanoate (C₁₄H₂₈O₂), a fatty acid methyl ester (FAME), serves as a crucial reference standard in various analytical applications, including food science, biofuel research, and metabolomics. Its well-defined chemical structure provides a clear spectral signature across different analytical techniques. This technical guide offers an in-depth examination of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral characteristics of this compound, complete with experimental protocols and data presented for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.67Singlet3HMethoxy group (-OCH₃)
~2.30Triplet2HMethylene group α to carbonyl (C2, -CH₂-COO)
~1.62Multiplet2HMethylene group β to carbonyl (C3, -CH₂-C-COO)
~1.26Broad Singlet18HMethylene groups (C4-C12, -(CH₂)₉-)
~0.88Triplet3HTerminal methyl group (C13, -CH₃)

Note: Chemical shifts are approximate and can vary slightly based on the solvent and instrument used. Data is referenced from typical values for long-chain fatty acid methyl esters.[1][2]

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~174.4Carbonyl carbon (C1, -COO-)
~51.4Methoxy carbon (-OCH₃)
~34.1Methylene carbon α to carbonyl (C2)
~31.9Methylene carbon (CH₂)
~29.6Methylene carbons (multiple, CH₂)
~29.4Methylene carbons (multiple, CH₂)
~29.3Methylene carbons (multiple, CH₂)
~29.1Methylene carbon (CH₂)
~25.0Methylene carbon β to carbonyl (C3)
~22.7Methylene carbon adjacent to terminal methyl (C12)
~14.1Terminal methyl carbon (C13)

Note: Specific peak assignments for the long methylene chain (C4-C11) can be complex and may overlap. Data is compiled from publicly available spectra.[3]

Table 3: Mass Spectrometry (Electron Ionization) Data
Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment
228LowMolecular Ion [M]⁺
197Moderate[M - OCH₃]⁺
185Low[M - C₃H₇O]⁺
143Moderate[CH₃OOC-(CH₂)₄]⁺
87High[CH₃OOC-CH₂-CH₂]⁺
74Very High (Base Peak)McLafferty rearrangement product [CH₃OOC-CH=CH-OH]⁺
43High[C₃H₇]⁺

Note: Fragmentation patterns are characteristic of FAMEs. The base peak at m/z 74 is a diagnostic ion for methyl esters of straight-chain fatty acids.[3][4][5]

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2925StrongC-H stretch (alkane, asymmetric)
~2855StrongC-H stretch (alkane, symmetric)
~1743Very StrongC=O stretch (ester carbonyl)
~1465MediumC-H bend (methylene scissoring)
~1435MediumC-H bend (methyl asymmetric)
~1170StrongC-O stretch (ester)

Note: The most prominent peak is the carbonyl stretch, which is characteristic of the ester functional group.[3][6][7]

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound analytical standard in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[2]

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

    • Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., power-gated decoupling).

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (hundreds to thousands) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound, typically using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.[9]

  • GC Separation:

    • Inject 1 µL of the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or a polar wax column).

    • Use a temperature program to elute the compound. A typical program might start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 3 minutes.[10]

  • MS Detection (Electron Ionization - EI):

    • The eluent from the GC column is directed into the ion source of the mass spectrometer.

    • Use a standard electron ionization energy of 70 eV.

    • Acquire mass spectra over a range of m/z 30-350.[11] The resulting mass spectrum for the GC peak corresponding to this compound is then analyzed for its molecular ion and fragmentation pattern.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the characteristic ester group.

Methodology:

  • Sample Preparation (Neat Liquid):

    • As this compound is a liquid at room temperature, the simplest method is to run a neat sample.[3][12]

    • Place a single drop of the pure liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • First, acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

    • Place the prepared sample in the spectrometer's sample holder.

    • Scan the sample over the mid-infrared range (typically 4000-600 cm⁻¹).[13] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Conclusion Final Confirmation IR Infrared (IR) Spectroscopy IR_Info Functional Groups • Ester (C=O, C-O) • Alkane (C-H) IR->IR_Info MS Mass Spectrometry (GC-MS) MS_Info Mass & Fragmentation • Molecular Weight (228.37 g/mol) • Key Fragments (m/z 74, 87) MS->MS_Info NMR Nuclear Magnetic Resonance (¹H & ¹³C NMR) NMR_Info Carbon-Hydrogen Framework • Proton Environment & Connectivity • Carbon Skeleton NMR->NMR_Info Structure This compound Structure Confirmed IR_Info->Structure MS_Info->Structure NMR_Info->Structure

Caption: Workflow for the structural elucidation of this compound.

References

A Comprehensive Technical Guide to the Solubility of Methyl Tridecanoate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of methyl tridecanoate, a fatty acid methyl ester (FAME) of significant interest in various scientific disciplines. Understanding the solubility of this compound is critical for its application in research, particularly in drug development where it may be used as an intermediate or excipient. This document presents available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent.

SolventChemical FormulaTemperature (°C)Solubility
Dimethylformamide (DMF)C₃H₇NONot Specified25 mg/mL[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OSNot Specified10 mg/mL[1]
EthanolC₂H₅OHNot Specified25 mg/mL[1]
DMF:PBS (pH 7.2) (1:1)-Not Specified0.25 mg/mL[1]
WaterH₂O25Insoluble (Estimated 0.3631 mg/L)[2]

Qualitative Solubility Observations:

  • Soluble in: Alcohol, Chloroform, Ether, Benzene.[2][3][4]

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of this compound solubility in a given solvent. This protocol is based on the principle of saturation and subsequent quantification of the dissolved solute.

1. Materials and Equipment:

  • This compound (high purity, >98%)

  • Solvent of interest (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps (e.g., 20 mL scintillation vials)

  • Constant temperature incubator/shaker or water bath

  • Centrifuge

  • Micropipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

2. Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The exact amount will depend on the expected solubility; a starting point could be 100 mg for 10 mL of solvent.

    • Add a precise volume (e.g., 10.0 mL) of the chosen solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24-48 hours is recommended, with continuous gentle shaking.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

    • For finer suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a micropipette. To avoid disturbing the solid phase, take the sample from the upper portion of the liquid.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining micro-particles.

    • Accurately weigh the filtered aliquot.

    • Dilute the filtered aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method to be used. The dilution factor should be recorded precisely.

3. Quantification:

  • Gravimetric Method (for non-volatile solvents):

    • Accurately weigh a clean, dry evaporating dish.

    • Transfer a known volume of the filtered saturated solution to the dish.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of this compound.

    • Once the solvent is completely removed, reweigh the dish with the dried residue.

    • The mass of the residue corresponds to the amount of dissolved this compound. Calculate the solubility in mg/mL.

  • Gas Chromatography (GC-FID) Method (preferred):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions by GC-FID to generate a calibration curve.

    • Inject the diluted sample of the saturated solution into the GC-FID system.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

4. Data Reporting:

  • Report the solubility as the mean and standard deviation of at least three independent measurements.

  • Specify the temperature at which the solubility was determined.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many experimental and developmental processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on solubility requirements and other experimental constraints.

SolventSelectionWorkflow Solvent Selection Workflow for this compound start Define Required Concentration check_polar Is a polar solvent required for the application? start->check_polar check_nonpolar Is a non-polar solvent suitable? check_polar->check_nonpolar No select_polar Select from: - Ethanol (25 mg/mL) - DMF (25 mg/mL) - DMSO (10 mg/mL) check_polar->select_polar Yes select_nonpolar Select from: - Hexane - Toluene - Diethyl Ether - Chloroform (High solubility expected) check_nonpolar->select_nonpolar Yes check_aqueous Is an aqueous system necessary? check_nonpolar->check_aqueous No final_choice Final Solvent Selection & Experimental Validation select_polar->final_choice select_nonpolar->final_choice aqueous_low_sol This compound is 'Insoluble' in water. Consider co-solvents or emulsifying agents. check_aqueous->aqueous_low_sol Yes aqueous_low_sol->final_choice

Caption: A flowchart outlining the decision-making process for selecting a suitable solvent for this compound.

References

Tridecanoic Acid Methyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Foreword

Tridecanoic acid methyl ester (TAME), a saturated fatty acid methyl ester, has garnered increasing interest within the scientific community, particularly in the fields of microbiology and drug development. Its potential as an antibacterial agent necessitates a comprehensive understanding of its chemical properties, biological activity, and the methodologies required for its study. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing essential information on the physicochemical characteristics, synthesis, analysis, and biological mechanism of action of tridecanoic acid methyl ester.

Physicochemical Properties and Identification

Tridecanoic acid methyl ester is the methyl ester form of tridecanoic acid, a 13-carbon saturated fatty acid.

Table 1: Physicochemical and Identification Data for Tridecanoic Acid Methyl Ester

PropertyValueReference
CAS Number 1731-88-0[1][2]
Molecular Formula C₁₄H₂₈O₂[1][2]
Molecular Weight 228.37 g/mol [2]
Synonyms Methyl tridecanoate, Tridecylic acid methyl ester, C13:0 methyl ester[3]
Appearance Not specified, likely a clear liquid or low-melting solid
Boiling Point 131 °C at 4 mmHg
Melting Point 5.5 °C
Density 0.864 g/mL at 25 °C
Solubility Soluble in organic solvents such as ethanol, methanol, and hexane.

Biological Activity: Antibacterial Efficacy

Recent studies have highlighted the antibacterial properties of tridecanoic acid methyl ester, particularly against enteric pathogens. Research has demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.[4][5][6]

Table 2: In Vitro Antibacterial Activity of Tridecanoic Acid Methyl Ester

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Reference
Enterococcus faecalis375750[4][6]
Salmonella enterica serovar Typhimurium375750[4][6]
Escherichia coliNot explicitly stated, but shown to be effectiveNot explicitly stated, but shown to be effective[4][5][6]
Bacillus cereus>1375>1375[4]

The antibacterial mechanism of action has been attributed to the disruption of the bacterial cell membrane, leading to extracellular leakage, and the inhibition of essential enzymes such as DNA gyrase.[4][5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of tridecanoic acid methyl ester, compiled from established procedures for fatty acid methyl esters.

Synthesis: Acid-Catalyzed Esterification of Tridecanoic Acid

This protocol describes the synthesis of tridecanoic acid methyl ester from tridecanoic acid and methanol using sulfuric acid as a catalyst.[7][8][9]

Materials:

  • Tridecanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (95-98%)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve tridecanoic acid in anhydrous methanol. A molar ratio of at least 6:1 (methanol to tridecanoic acid) is recommended to drive the equilibrium towards the product.[10]

  • Slowly and carefully add concentrated sulfuric acid to the solution while stirring. The final concentration of the catalyst should be approximately 1-2% (v/v) of the methanol volume.

  • Attach the reflux condenser and heat the mixture to reflux (approximately 65-70°C) with continuous stirring. The reaction is typically carried out for 2-4 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of hexane to extract the methyl ester.

  • Wash the organic layer sequentially with equal volumes of deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and again with deionized water. Check the aqueous layer with pH paper to ensure complete neutralization.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (hexane) using a rotary evaporator to obtain the crude tridecanoic acid methyl ester.

Purification: High-Performance Liquid Chromatography (HPLC)

For high-purity tridecanoic acid methyl ester, purification can be achieved using normal-phase HPLC.[11][12]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV detector.

  • Column: Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of hexane and isopropanol.

    • Initial conditions: 100% Hexane

    • Gradient: Linearly increase to 5% isopropanol over 10 minutes.

    • Hold at 5% isopropanol for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes before the next injection.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 205 nm.

  • Injection Volume: 20 µL

Procedure:

  • Dissolve the crude tridecanoic acid methyl ester in hexane to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the equilibrated HPLC system.

  • Collect the fraction corresponding to the tridecanoic acid methyl ester peak.

  • Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator to obtain the purified product.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of fatty acid methyl esters.[13][14][15]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 50-500

Procedure:

  • Prepare a stock solution of purified tridecanoic acid methyl ester in hexane.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the standards and the sample solution into the GC-MS system.

  • Identify the tridecanoic acid methyl ester peak based on its retention time and mass spectrum (characteristic fragments at m/z 74, 87, and the molecular ion at m/z 228).

  • Quantify the amount of tridecanoic acid methyl ester in the sample by comparing its peak area to the calibration curve.

Mechanism of Action: Inhibition of DNA Gyrase

In silico and in vitro studies suggest that tridecanoic acid methyl ester exerts its antibacterial effect by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription.[4][5][6] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process crucial for relieving torsional stress during DNA unwinding.

The proposed mechanism involves the binding of tridecanoic acid methyl ester to the GyrB subunit of DNA gyrase, which contains the ATPase activity site. This binding is thought to competitively inhibit the hydrolysis of ATP, which is necessary for the enzyme's function. By preventing ATP hydrolysis, tridecanoic acid methyl ester effectively locks the enzyme in a conformational state that is unable to introduce negative supercoils, leading to the accumulation of positive supercoils, cessation of DNA replication, and ultimately, bacterial cell death.

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase Cycle cluster_inhibition Inhibition by Tridecanoic Acid Methyl Ester DNA Relaxed DNA Gyrase DNA Gyrase (GyrA + GyrB) DNA->Gyrase Binding G_Segment G-Segment Cleavage Gyrase->G_Segment ATP Hydrolysis T_Segment T-Segment Passage G_Segment->T_Segment Ligation Ligation T_Segment->Ligation Supercoiled_DNA Negatively Supercoiled DNA Ligation->Supercoiled_DNA Supercoiled_DNA->DNA Cellular Processes TAME Tridecanoic Acid Methyl Ester GyrB GyrB Subunit (ATPase site) TAME->GyrB Binds to ATP ATP ATP->GyrB Binds to ADP_Pi ADP + Pi GyrB->ADP_Pi Hydrolyzes ATP Inhibited_Complex Inhibited Gyrase Complex GyrB->Inhibited_Complex Conformational Change Inhibited_Complex->G_Segment Prevents Cleavage

Diagram 1: Proposed Mechanism of DNA Gyrase Inhibition. This diagram illustrates the normal catalytic cycle of DNA gyrase and the proposed inhibitory action of tridecanoic acid methyl ester on the GyrB subunit.

Conclusion

Tridecanoic acid methyl ester presents a promising avenue for the development of novel antibacterial agents. This guide provides a foundational resource for researchers, offering key data and detailed protocols for the synthesis, purification, and analysis of this compound. The elucidation of its mechanism of action via the inhibition of DNA gyrase opens up possibilities for further investigation and the design of more potent derivatives. As research in this area continues, a thorough understanding of the technical aspects presented herein will be crucial for advancing our knowledge and harnessing the therapeutic potential of tridecanoic acid methyl ester.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Methyl Tridecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of methyl tridecanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a saturated fatty acid methyl ester (FAME), is often utilized as an internal standard in the analysis of lipids due to its infrequent natural occurrence. The protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This application note includes detailed methodologies for sample preparation, GC-MS instrument parameters, and data analysis. All quantitative data is presented in a clear tabular format, and key experimental workflows and fragmentation pathways are visualized using diagrams.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This combination allows for the effective separation, identification, and quantification of volatile and semi-volatile compounds. The analysis of fatty acids is typically performed after their conversion to more volatile fatty acid methyl esters (FAMEs).

This compound (C13:0 FAME) is the methyl ester of tridecanoic acid. Its chemical formula is C₁₄H₂₈O₂ and it has a molecular weight of 228.37 g/mol .[1] Due to its rarity in most biological samples, it serves as an excellent internal standard for the quantification of other fatty acids. Accurate and precise quantification of FAMEs is crucial in various research areas, including lipidomics, food science, and biofuel development.

Experimental Protocols

A meticulous experimental protocol is paramount for achieving reliable and reproducible results. The following sections outline the necessary steps from sample preparation to data acquisition.

  • This compound standard (≥99% purity)

  • Hexane (HPLC grade)

  • Methanol (anhydrous, HPLC grade)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Boron trifluoride (BF₃) in methanol (14%) or Acetyl chloride

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2 mL GC vials with PTFE-lined septa

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Internal Standard Spiking Solution (for use in samples): Prepare a stock solution of this compound at a concentration of 500 µg/mL in hexane. This will be added to the samples requiring quantification of other fatty acids.

For samples containing lipids (e.g., oils, tissues), a derivatization step is necessary to convert the fatty acids into their corresponding methyl esters.

Base-Catalyzed Transesterification:

  • Accurately weigh approximately 20-50 mg of the lipid sample into a screw-cap test tube.

  • If using this compound as an internal standard, add a known volume of the internal standard spiking solution to the sample.

  • Add 2 mL of 0.5 M methanolic NaOH or KOH.

  • Cap the tube tightly and heat at 80-100°C for 10-20 minutes, with occasional vortexing.

  • Cool the tube to room temperature.

Acid-Catalyzed Esterification (if free fatty acids are present or after saponification):

  • After the base-catalyzed step, add 2 mL of 14% BF₃ in methanol.

  • Cap the tube and heat at 80-100°C for 10-20 minutes.

  • Cool the tube to room temperature.

Extraction of FAMEs:

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane to the cooled reaction mixture.

  • Vortex vigorously for 1 minute and then centrifuge at a low speed to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Transfer the dried extract to a 2 mL GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation and Analysis

Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum of the sample peak with that of a known standard. The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 228 and several characteristic fragment ions.

For quantitative analysis, a calibration curve is generated by plotting the peak area of the target ion against the concentration of the working standard solutions. The analysis is typically performed in SIM mode to enhance sensitivity and selectivity.

Table 1: Quantitative Data for this compound Analysis

ParameterValue
Retention Time (approx.) ~15.5 minutes (under conditions specified in Section 3)
Molecular Ion (M⁺) m/z 228
Quantifier Ion (SIM) m/z 74
Qualifier Ion(s) (SIM) m/z 87, 143
Linearity Range 1 - 100 µg/mL (R² > 0.995)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Note: Retention time can vary depending on the specific GC column and conditions. LOD and LOQ are estimates and should be experimentally determined for the specific instrument and method.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Lipid Sample Transesterification Transesterification (Methanolic NaOH/KOH, BF3/Methanol) Sample->Transesterification Standard This compound Internal Standard Standard->Transesterification Extraction Hexane Extraction Transesterification->Extraction FAME_Sample FAMEs in Hexane Extraction->FAME_Sample GC_Injection GC Injection FAME_Sample->GC_Injection GC_Separation GC Separation (DB-5ms column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Qualitative Qualitative Analysis (Retention Time, Mass Spectrum) MS_Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve, Peak Area) MS_Detection->Quantitative Result Final Report Qualitative->Result Quantitative->Result Fragmentation_Pathway cluster_fragments Key Fragments Parent This compound (M+) m/z = 228 mclafferty McLafferty Rearrangement Ion [CH3OC(OH)=CH2]+ m/z = 74 (Base Peak) Parent->mclafferty McLafferty Rearrangement alpha_cleavage Alpha-Cleavage Ion [CH2CH2COOCH3]+ m/z = 87 Parent->alpha_cleavage α-Cleavage other_fragments Other Fragments (e.g., [M-31]+, [M-43]+) Parent->other_fragments Other Cleavages

References

Application Notes and Protocols for the Use of Methyl Tridecanoate as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

In the field of lipidomics, accurate quantification of fatty acids is crucial for understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis, typically requiring a derivatization step to convert fatty acids into their more volatile fatty acid methyl esters (FAMEs). The precision and reliability of this quantitative analysis are heavily dependent on the use of an appropriate internal standard (IS). Methyl tridecanoate (C13:0 FAME) is an excellent choice as an internal standard for the quantitative analysis of fatty acids in biological samples.

Why Use this compound as an Internal Standard?

This compound is the methyl ester of tridecanoic acid, a 13-carbon saturated fatty acid. Its utility as an internal standard in lipidomics is attributed to several key properties:

  • Non-endogenous Nature: Tridecanoic acid is a fatty acid with an odd number of carbon atoms, which is not commonly found in significant amounts in most biological systems. This minimizes the risk of interference from endogenous lipids in the sample, ensuring that the detected signal originates solely from the added standard.

  • Chemical Similarity: As a saturated fatty acid methyl ester, this compound closely mimics the chemical behavior of other saturated and unsaturated FAMEs during extraction, derivatization, and GC-MS analysis. This ensures that it experiences similar losses during sample preparation and similar ionization efficiency in the mass spectrometer, allowing for accurate correction of variations.

  • Chromatographic Separation: this compound elutes within the typical range of common fatty acids in a GC run, allowing for its convenient monitoring alongside the analytes of interest without co-eluting with them.

  • Stability: It is a stable compound that is commercially available in high purity, ensuring consistency and reliability in the preparation of standard solutions.

Applications

The use of this compound as an internal standard is applicable to a wide range of research and development areas, including:

  • Metabolic Disease Research: Quantifying fatty acid profiles in plasma, serum, and tissues to study the pathogenesis of diseases such as diabetes, obesity, and cardiovascular disease.

  • Oncology: Investigating alterations in lipid metabolism in cancer cells and tumors to identify potential therapeutic targets and biomarkers.

  • Drug Development: Assessing the effects of drug candidates on lipid metabolism and fatty acid profiles in preclinical and clinical studies.

  • Nutritional Science: Analyzing the fatty acid composition of foods and biological samples to understand the impact of diet on health.

  • Microbiology: Characterizing the fatty acid profiles of microorganisms for taxonomic purposes and for studying microbial lipid metabolism.

Experimental Protocols

This section provides detailed protocols for the use of this compound as an internal standard for the quantitative analysis of fatty acids in biological samples by GC-MS.

I. Preparation of Internal Standard Stock Solution
  • Reagents and Materials:

    • This compound (analytical standard grade, ≥99% purity)

    • Hexane (GC grade)

    • Volumetric flasks (Class A)

    • Analytical balance

  • Procedure:

    • Accurately weigh a precise amount of this compound (e.g., 10 mg).

    • Dissolve the weighed standard in a known volume of hexane (e.g., 10 mL) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Store the stock solution at -20°C in an amber glass vial to prevent degradation.

    • Prepare working solutions by diluting the stock solution with hexane to the desired concentration (e.g., 100 µg/mL).

II. Lipid Extraction from Biological Samples (Modified Folch Method)

This protocol is suitable for plasma, serum, and tissue homogenates.

  • Reagents and Materials:

    • Biological sample (e.g., 100 µL plasma)

    • This compound internal standard working solution (e.g., 100 µg/mL in hexane)

    • Chloroform (HPLC grade)

    • Methanol (HPLC grade)

    • 0.9% NaCl solution (w/v)

    • Glass centrifuge tubes with PTFE-lined caps

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • To a glass centrifuge tube, add the biological sample (e.g., 100 µL of plasma).

    • Spike the sample with a known amount of the this compound internal standard working solution (e.g., 10 µL of 100 µg/mL solution, for a final amount of 1 µg).

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 30 seconds.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

    • Dry the extracted lipids under a gentle stream of nitrogen at room temperature.

III. Transesterification to Fatty Acid Methyl Esters (FAMEs)

This protocol uses an acidic catalyst for the methylation of fatty acids.

  • Reagents and Materials:

    • Dried lipid extract from the previous step

    • 2% Sulfuric acid (H₂SO₄) in methanol (v/v)

    • Hexane (GC grade)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Heating block or water bath

    • Glass tubes with PTFE-lined caps

  • Procedure:

    • To the dried lipid extract, add 2 mL of 2% H₂SO₄ in methanol.

    • Securely cap the tube and heat at 80°C for 1 hour in a heating block or water bath.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution to neutralize the acid.

    • Vortex for 30 seconds.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a new glass tube.

    • Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.

    • Transfer the clear hexane solution to a GC vial for analysis.

IV. GC-MS Analysis

The following are typical GC-MS parameters for FAME analysis. These should be optimized for your specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnDB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 100°C, hold for 2 min; ramp to 200°C at 10°C/min; ramp to 250°C at 5°C/min; hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Mass Scan Rangem/z 50-550
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data should be presented in a clear and structured format. The following table is an example of how to present the results of a validation study for a fatty acid quantification method using this compound as an internal standard.

Table 1: Method Validation Data for the Quantification of Fatty Acids in Human Plasma using this compound as an Internal Standard.

Fatty AcidRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Recovery (%)Precision (RSD, %)
Myristic Acid (C14:0)15.20.9980.10.398.54.2
Palmitic Acid (C16:0)17.80.9990.20.6101.23.5
Palmitoleic Acid (C16:1)18.10.9970.10.497.95.1
Stearic Acid (C18:0)20.10.9990.20.7102.53.1
Oleic Acid (C18:1)20.40.9980.30.999.14.5
Linoleic Acid (C18:2)20.90.9960.20.696.85.8
This compound (IS) 16.5 - - - - -

Note: This is illustrative data. Actual values will vary depending on the sample matrix and instrumentation.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the quantitative analysis of fatty acids using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample (Plasma, Tissue, etc.) add_is Spike with This compound (IS) sample->add_is extraction Lipid Extraction (e.g., Folch Method) add_is->extraction drying Dry Down Extract extraction->drying transesterification Transesterification (Acid Catalysis) drying->transesterification fame_extraction FAME Extraction transesterification->fame_extraction gcms GC-MS Analysis fame_extraction->gcms quantification Data Processing & Quantification gcms->quantification

Caption: Experimental workflow for fatty acid quantification.

Logical Relationship of Internal Standard Use

This diagram illustrates the principle of using an internal standard for quantitative analysis.

internal_standard_logic cluster_process Analytical Process analyte Analyte (Fatty Acid) extraction Extraction analyte->extraction is Internal Standard (this compound) is->extraction derivatization Derivatization extraction->derivatization injection GC-MS Injection derivatization->injection analyte_signal Analyte Signal (Peak Area) injection->analyte_signal is_signal IS Signal (Peak Area) injection->is_signal ratio Signal Ratio (Analyte / IS) analyte_signal->ratio is_signal->ratio concentration Analyte Concentration ratio->concentration

Caption: Logic of internal standard-based quantification.

Application Note & Protocol: Derivatization of Methyl Tridecanoate for Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gas chromatography (GC) is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids. However, due to their inherent polarity and low volatility, direct analysis of free fatty acids by GC can lead to poor peak shape and inaccurate quantification.[1][2] Derivatization to a more volatile and less polar form, typically fatty acid methyl esters (FAMEs), is a crucial sample preparation step.[1][2][3] This document provides detailed protocols for the derivatization of lipids, including tridecanoic acid, to its methyl ester, methyl tridecanoate, for subsequent GC analysis. The primary methods covered are acid-catalyzed and base-catalyzed transesterification/esterification.

This compound is an esterified form of tridecanoic acid.[4] It is often used as an internal standard in the analysis of fatty acids in various matrices, including biological samples and food products, due to its odd-numbered carbon chain, which is typically absent or present in very low concentrations in these samples.

Quantitative Data Summary

The efficiency of FAME preparation can vary depending on the chosen method and the nature of the sample. The following table summarizes quantitative data from comparative studies of different derivatization methods.

Derivatization MethodCatalystReaction Time & TemperatureYieldApplicabilityKey ConsiderationsReference
Acid-Catalyzed
Methanolic HClAnhydrous HCl in Methanol2 hours at reflux or overnight at 50°C>96%Free Fatty Acids (FFAs) & Esterified LipidsRequires anhydrous conditions. Water can lead to incomplete reaction.[3][5]
Boron Trifluoride-MethanolBF₃ in Methanol (12-14%)2 minutes at reflux (FFAs); longer for transesterificationQuantitativeFFAs & most lipid classesPowerful catalyst. Can produce artifacts with some antioxidants (e.g., BHT).[1][3][6]
Base-Catalyzed
Sodium MethoxideNaOCH₃ in Methanol (0.5-2M)Minutes at room temperatureHighTransesterification of glycerolipids and sterol estersDoes not esterify free fatty acids. Sensitive to water.[3][5]
Tetramethylammonium Hydroxide (TMAH)TMAH in MethanolInstantaneous at room temperatureHighTransesterification of glyceridesFree fatty acids form soaps which can be pyrolyzed in the GC inlet.[7][8]
Combined Methods
Saponification / BF₃-Methylation1. KOH in Ethanol2. BF₃ in Methanol1. 1h at 90°C2. 20 min at 37°C>96%Glycerolipids and Sterol EstersTwo-step process.[5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification/Transesterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This method is effective for both free fatty acids and fatty acids present in complex lipids.[1][3][6]

Materials:

  • Sample containing lipids (1-25 mg)

  • BF₃-Methanol reagent (12-14% w/w)

  • Hexane or Heptane (GC grade)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Micro reaction vessel (5-10 mL) with screw cap

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Weigh 1-25 mg of the lipid sample into a micro reaction vessel. If the sample is in an aqueous solvent, evaporate to dryness first.

  • Add 2 mL of 12% w/w BF₃-Methanol reagent to the vessel.

  • Tightly cap the vessel and heat at 60°C for 5-10 minutes. Reaction times may need optimization depending on the specific lipid profile of the sample.

  • Cool the reaction vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vessel.

  • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper organic layer containing the FAMEs to a clean vial using a Pasteur pipette.

  • Wash the organic layer by adding 1 mL of saturated sodium chloride solution, vortexing, and allowing the layers to separate.

  • Transfer the washed organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Base-Catalyzed Transesterification using Sodium Methoxide

This rapid method is suitable for the transesterification of triglycerides and other esters but will not derivatize free fatty acids.[3][5]

Materials:

  • Lipid sample (e.g., vegetable oil, ~50 mg)

  • Sodium Methoxide (0.5 M in anhydrous methanol)

  • Hexane (GC grade)

  • Glacial Acetic Acid

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate

  • Micro reaction vessel (5-10 mL) with screw cap

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Dissolve approximately 50 mg of the lipid sample in 2 mL of hexane in a micro reaction vessel.

  • Add 1 mL of 0.5 M sodium methoxide in methanol.

  • Cap the vessel and vortex vigorously for 2 minutes at room temperature.

  • Add a drop of glacial acetic acid to neutralize the catalyst.

  • Add 2 mL of water and vortex to wash the organic layer.

  • Allow the layers to separate.

  • Transfer the upper hexane layer to a clean vial.

  • Wash the hexane layer with 2 mL of saturated sodium chloride solution.

  • Dry the final hexane extract over anhydrous sodium sulfate.

  • The resulting FAME solution is ready for injection into the GC.

Visualizations

experimental_workflow_acid_catalyzed cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Lipid Sample (1-25 mg) reagent Add 2 mL BF3-Methanol start->reagent heat Heat at 60°C for 5-10 min reagent->heat cool Cool to Room Temp heat->cool add_solvents Add 1 mL Water & 1 mL Hexane cool->add_solvents vortex Vortex to Extract FAMEs add_solvents->vortex separate Phase Separation vortex->separate transfer_organic Collect Organic Layer separate->transfer_organic wash Wash with Saturated NaCl transfer_organic->wash dry Dry over Anhydrous Na2SO4 wash->dry gc_analysis GC Analysis dry->gc_analysis

Caption: Acid-Catalyzed Derivatization Workflow.

experimental_workflow_base_catalyzed cluster_sample_prep Sample Preparation cluster_neutralization_wash Neutralization & Washing cluster_purification Purification cluster_analysis Analysis start Lipid Sample in Hexane reagent Add 1 mL NaOCH3 in Methanol start->reagent vortex_react Vortex for 2 min at RT reagent->vortex_react neutralize Neutralize with Acetic Acid vortex_react->neutralize add_water Add 2 mL Water & Vortex neutralize->add_water separate Phase Separation add_water->separate transfer_organic Collect Organic Layer separate->transfer_organic wash_nacl Wash with Saturated NaCl transfer_organic->wash_nacl dry Dry over Anhydrous Na2SO4 wash_nacl->dry gc_analysis GC Analysis dry->gc_analysis

Caption: Base-Catalyzed Derivatization Workflow.

References

Application Notes and Protocols: Methyl Tridecanoate in Metabolic Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl tridecanoate (C13:0-ME) is a saturated odd-chain fatty acid methyl ester. Its infrequent natural occurrence in many biological systems makes it an invaluable tool in metabolic pathway research.[1] This document provides detailed application notes and protocols for the use of this compound, focusing on its role as an internal standard for quantitative metabolomics and as a tracer for studying fatty acid metabolism and anaplerosis.

Application 1: Internal Standard for Fatty Acid Quantification

Due to its low endogenous abundance, this compound is an excellent internal standard for the accurate quantification of fatty acids in complex biological samples using gas chromatography-mass spectrometry (GC-MS).[2][3][4] It helps to correct for variations in sample extraction, derivatization, and injection volume, thereby improving the precision and accuracy of the results.[5][6]

Quantitative Data Summary

The following table summarizes typical concentrations and validation parameters for the use of tridecanoic acid (the free acid form, which is often used to prepare the methyl ester standard in situ) as an internal standard for fatty acid analysis.

ParameterValueReference
Internal Standard Tridecanoic Acid[3][4]
Typical Spiking Concentration 25 µM in Methanol[3]
Sample Volume 1 mL[3]
Calibration Range 12.5 - 250 ng/mL & 62.5 - 1250 ng/mL[3]
Linearity (r²) > 0.995[3]
Limit of Detection (LOD) 0.008 - 0.016 mg/L[4]
Limit of Quantification (LOQ) S/N ratio > 10[3]
Experimental Protocol: Quantification of Fatty Acids in Plasma using GC-MS

This protocol describes the extraction and derivatization of fatty acids from a plasma sample, using this compound as an internal standard.

Materials:

  • Plasma sample

  • This compound internal standard solution (e.g., 10 mg/mL in ethanol)[2]

  • Chloroform/Methanol (2:1, v/v)[3]

  • 0.4% EDTA solution[3]

  • Anhydrous 1.25 M HCl in methanol[2]

  • Hexane (GC grade)[2]

  • Sodium bicarbonate solution

  • Nitrogen gas supply

  • GC-MS system with a suitable capillary column (e.g., 30m)[7]

Procedure:

  • Sample Preparation:

    • Thaw the plasma sample on ice.

    • To 1 mL of plasma, add a known amount of this compound internal standard (e.g., 5 µL of a 10 mg/mL solution).[2]

  • Lipid Extraction (Modified Folch Method): [3]

    • Add 3.9 mL of a chloroform/methanol (2:1, v/v) solution to the plasma sample.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 900 x g for 5 minutes to separate the phases.

    • Carefully collect the lower organic phase, which contains the lipids, into a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Transesterification): [2]

    • To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol.

    • Seal the tube tightly and heat at 50°C overnight or at 75-80°C for 1 hour.

    • Allow the sample to cool to room temperature.

  • Fatty Acid Methyl Ester (FAME) Extraction:

    • Add 1 mL of hexane and 1 mL of water to the cooled reaction mixture.

    • Vortex for 1 minute and centrifuge to separate the phases.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • GC-MS Analysis: [7]

    • Inject 1 µL of the FAME extract into the GC-MS system.

    • Use a temperature program that allows for the separation of a wide range of FAMEs (e.g., initial temperature of 80°C, ramped at 15°C/min to 330°C).

    • Acquire mass spectra in full scan mode (e.g., m/z 50-600).

  • Data Analysis:

    • Identify and quantify the individual fatty acid methyl esters based on their retention times and mass spectra, comparing them to known standards.

    • Calculate the concentration of each fatty acid by comparing its peak area to the peak area of the this compound internal standard.

Application 2: Tracing Odd-Chain Fatty Acid Metabolism and Anaplerosis

This compound serves as an excellent tracer to study the unique metabolic pathway of odd-chain fatty acids. Unlike even-chain fatty acids that are completely oxidized to acetyl-CoA, the final round of β-oxidation of tridecanoic acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[8][9][10] Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[11][12] This process, known as anaplerosis, replenishes TCA cycle intermediates and has significant implications for cellular energy metabolism and biosynthesis.[13][14][15]

Metabolic Pathway of this compound

The following diagram illustrates the β-oxidation of tridecanoic acid and the subsequent conversion of propionyl-CoA to succinyl-CoA.

Odd_Chain_Fatty_Acid_Metabolism MethylTridecanoate This compound (C13:0-ME) TridecanoylCoA Tridecanoyl-CoA (C13:0-CoA) MethylTridecanoate->TridecanoylCoA Acyl-CoA Synthetase BetaOxidation β-Oxidation Cycles (5 cycles) TridecanoylCoA->BetaOxidation AcetylCoA Acetyl-CoA (x5) BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA D_MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->D_MethylmalonylCoA Propionyl-CoA Carboxylase (Biotin, ATP) L_MethylmalonylCoA L-Methylmalonyl-CoA D_MethylmalonylCoA->L_MethylmalonylCoA Methylmalonyl-CoA Epimerase SuccinylCoA Succinyl-CoA L_MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (Vitamin B12) TCACycle TCA Cycle SuccinylCoA->TCACycle

Caption: Metabolic fate of this compound via β-oxidation and anaplerosis.

Experimental Workflow: ¹³C-Labeled this compound Tracer Analysis

This workflow outlines the use of ¹³C-labeled this compound to trace its metabolic fate and quantify its contribution to the TCA cycle (metabolic flux analysis).[16][17][18]

C13_Tracer_Workflow Start Cell Culture/ Animal Model Tracer Introduce ¹³C-Methyl Tridecanoate Start->Tracer Incubation Incubation/ Metabolic Labeling Tracer->Incubation Quenching Quench Metabolism & Harvest Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS or GC-MS Analysis Extraction->LCMS Analysis Isotopologue Distribution Analysis LCMS->Analysis Flux Metabolic Flux Calculation Analysis->Flux End Pathway Activity Quantification Flux->End

Caption: Workflow for ¹³C-methyl tridecanoate metabolic flux analysis.

Protocol: ¹³C-Metabolic Flux Analysis in Cultured Cells

This protocol provides a general framework for using ¹³C-labeled this compound to study metabolic flux in cultured cells.

Materials:

  • Cultured cells of interest

  • ¹³C-labeled this compound (e.g., [U-¹³C₁₃]-methyl tridecanoate)

  • Cell culture medium and supplements

  • Cold methanol (-80°C) for quenching

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE), methanol, and water)[19]

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard culture medium with a medium containing a known concentration of ¹³C-labeled this compound. The optimal concentration should be determined empirically.

    • Incubate the cells for a time course to allow for the incorporation and metabolism of the tracer.

  • Metabolism Quenching and Metabolite Extraction: [19]

    • Rapidly aspirate the labeling medium and wash the cells with ice-cold saline.

    • Immediately add ice-cold (-80°C) methanol to quench all enzymatic activity.

    • Scrape the cells and collect the cell lysate.

    • Perform a biphasic extraction using cold MTBE, methanol, and water to separate polar metabolites (aqueous phase) from lipids (organic phase).

  • LC-MS/MS or GC-MS Analysis:

    • Analyze the polar and/or lipid fractions by LC-MS/MS or GC-MS to determine the mass isotopologue distribution of key metabolites (e.g., TCA cycle intermediates, amino acids).

  • Data Analysis and Flux Calculation: [20][21]

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Use specialized software (e.g., INCA, Metran) to fit the isotopologue distribution data to a metabolic network model.

    • Calculate the relative and absolute fluxes through the relevant metabolic pathways.

Conclusion

This compound is a versatile and powerful tool for metabolic pathway research. Its application as an internal standard ensures high-quality quantitative data in metabolomics studies. Furthermore, its use as a metabolic tracer, particularly in its isotopically labeled form, provides deep insights into the unique aspects of odd-chain fatty acid metabolism and its contribution to central carbon metabolism through anaplerosis. The protocols and data presented here offer a foundation for researchers to effectively utilize this compound in their experimental designs.

References

Application Notes and Protocols for FAME Analysis in Biodiesel using Methyl Tridecanoate as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the quantitative analysis of Fatty Acid Methyl Esters (FAME) in biodiesel using methyl tridecanoate as an internal reference standard. This methodology is crucial for quality control and ensuring compliance with international standards such as ASTM D6751 and EN 14214.

Introduction

Biodiesel, a renewable and biodegradable fuel, primarily consists of FAMEs derived from the transesterification of triglycerides from vegetable oils or animal fats. The accurate determination of the FAME profile and content is critical for assessing the quality and performance of the fuel. Gas chromatography with flame ionization detection (GC-FID) is the standard method for this analysis. The use of an internal standard, such as this compound (C13:0), is essential for accurate quantification by correcting for variations in sample injection and instrument response. This compound is a suitable internal standard as it is not naturally present in common biodiesel feedstocks.

Experimental Protocols

Preparation of this compound Internal Standard (IS) Solution

This protocol outlines the preparation of a 10 mg/mL stock solution of this compound.

Materials:

  • This compound (analytical standard, ≥99.0% purity)

  • n-Hexane or Toluene (HPLC grade)

  • 10 mL Class A volumetric flask

  • Analytical balance (readable to 0.1 mg)

  • GC vials with PTFE-lined caps

Procedure:

  • Accurately weigh approximately 100 mg of this compound into a 10 mL Class A volumetric flask. Record the exact weight to the nearest 0.1 mg.[1]

  • Add a small amount of n-hexane or toluene to dissolve the this compound.

  • Once dissolved, bring the flask to volume with the solvent.

  • Cap the flask and mix thoroughly by inverting the flask several times.

  • Transfer the internal standard solution to labeled GC vials and seal immediately to prevent solvent evaporation.

Preparation of Calibration Standards

To establish a calibration curve, a series of standards containing known concentrations of a certified FAME reference mixture and the internal standard are prepared.

Materials:

  • Certified FAME reference mixture (e.g., rapeseed, soybean, or palm oil methyl esters)

  • This compound internal standard solution (10 mg/mL)

  • n-Hexane or Toluene (HPLC grade)

  • Volumetric flasks (various sizes)

  • Micropipettes

Procedure:

  • Prepare a stock solution of the certified FAME reference mixture at a known concentration (e.g., 10 mg/mL) in the chosen solvent.

  • Create a series of calibration standards by diluting the FAME stock solution to achieve a range of concentrations that bracket the expected FAME concentration in the biodiesel samples.

  • To each calibration standard, add a fixed amount of the this compound internal standard solution. For example, add 800 µL of the 10 mg/mL IS solution to each 10 mL volumetric flask before bringing it to volume with the solvent.[2]

  • Mix each calibration standard thoroughly.

Preparation of Biodiesel Samples

This protocol details the preparation of biodiesel samples for GC-FID analysis.

Materials:

  • Biodiesel sample

  • This compound internal standard solution (10 mg/mL)

  • n-Hexane or Toluene (HPLC grade)

  • 10 mL volumetric flask

  • Analytical balance

Procedure:

  • Weigh approximately 100 mg of the biodiesel sample into a 10 mL volumetric flask and record the exact weight.[2]

  • Add 800 µL of the 10 mg/mL this compound internal standard solution to the flask.[2]

  • Dilute to the 10 mL mark with n-hexane or toluene.[2]

  • Cap the flask and mix thoroughly until the sample is completely dissolved.

  • Transfer an aliquot of the prepared sample into a GC vial for analysis.

Gas Chromatography (GC) Analysis

3.1. Instrumental Conditions

The following table summarizes typical GC-FID conditions for FAME analysis. These parameters may need to be optimized for specific instruments and columns.

ParameterValue
Gas Chromatograph Agilent 7890 Series GC or equivalent
Injector Split/Splitless
Injector Temperature 250 °C
Split Ratio 50:1 to 100:1
Injection Volume 1 µL
Column Capillary column with a polar stationary phase (e.g., DB-23, FAMEWAX)
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 150 °C, hold for 1 min; Ramp: 10 °C/min to 250 °C; Hold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

3.2. Data Analysis and Calculation

The concentration of total FAMEs in the biodiesel sample is calculated using the following formula:

CFAME = (ΣAFAME / AIS) * (CIS * VIS / msample) * RF

Where:

  • CFAME = Concentration of total FAMEs (% m/m)

  • ΣAFAME = Sum of the peak areas of all FAMEs

  • AIS = Peak area of the internal standard (this compound)

  • CIS = Concentration of the internal standard solution (mg/mL)

  • VIS = Volume of the internal standard solution added (mL)

  • msample = Mass of the biodiesel sample (mg)

  • RF = Average response factor (determined from the calibration curve)

Visualizations

FAME_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing IS_Prep Prepare Methyl Tridecanoate IS Sample_Prep Prepare Biodiesel Sample with IS IS_Prep->Sample_Prep Cal_Prep Prepare Calibration Standards with IS IS_Prep->Cal_Prep GC_FID GC-FID Analysis Sample_Prep->GC_FID Cal_Prep->GC_FID Integration Peak Integration GC_FID->Integration Calculation Concentration Calculation Integration->Calculation

Caption: Workflow for FAME analysis in biodiesel using an internal standard.

Transesterification Triglyceride Triglyceride (from Oil/Fat) Biodiesel Fatty Acid Methyl Esters (Biodiesel, 3 molecules) Triglyceride->Biodiesel Glycerol Glycerol Triglyceride->Glycerol Methanol Methanol (3 molecules) Methanol->Biodiesel Methanol->Glycerol Catalyst Catalyst (e.g., NaOH, KOH) Catalyst->Biodiesel Catalyst->Glycerol

Caption: The transesterification reaction for biodiesel production.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for FAME analysis in biodiesel.

Table 1: Standard and Sample Preparation

ComponentTypical AmountUnit
This compound (for IS stock)100mg
Solvent for IS Stock10mL
Biodiesel Sample100mg
Internal Standard Solution added to Sample800µL
Final Volume of Sample Preparation10mL

Table 2: Repeatability Limits for FAME Content (based on EN 14103:2011)

ParameterRepeatability (r)
Total FAME Content (% m/m)0.5
Linolenic Acid Methyl Ester Content (% m/m)0.2

Note: The repeatability is the maximum expected difference between two measurements of the same sample by the same operator on the same instrument.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of FAMEs in biodiesel by GC-FID. The detailed protocols and application notes presented here offer a comprehensive guide for researchers and scientists involved in the quality control and analysis of biodiesel. Adherence to these standardized procedures is essential for obtaining consistent and reproducible results that meet regulatory requirements.

References

Application Notes and Protocols for the Quantification of Methyl Tridecanoate in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the accurate quantification of methyl tridecanoate in complex biological matrices. The methodologies outlined are primarily based on gas chromatography-mass spectrometry (GC-MS), a robust and widely adopted technique for fatty acid analysis.

Introduction

This compound (C13:0) is a saturated fatty acid methyl ester. While not naturally abundant in many biological systems, it serves as an excellent internal standard for the quantitative analysis of other fatty acids in complex matrices such as plasma, serum, tissues, and cell cultures.[1][2] Its distinct retention time and mass spectrum allow for clear identification and accurate quantification of endogenous fatty acids. This document details the necessary procedures for sample preparation, derivatization, and instrumental analysis.

Experimental Protocols

The accurate quantification of fatty acids from biological samples requires a multi-step workflow that includes lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

Sample Preparation: Lipid Extraction

The initial step involves the extraction of total lipids from the biological matrix. The Folch method or a modified version is a commonly employed technique.

Materials:

  • Biological sample (e.g., 100 µL of plasma or serum, or a specific weight of homogenized tissue)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard Solution: A known concentration of tridecanoic acid or this compound in a suitable solvent (e.g., chloroform or methanol).

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • Nitrogen gas evaporator

Protocol:

  • To a glass centrifuge tube, add the biological sample.

  • Spike the sample with a known amount of the internal standard solution (e.g., this compound).

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. The final volume of the solvent should be approximately 20 times the volume of the sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex again for 30 seconds.

  • Centrifuge the sample at 2000 x g for 10 minutes to separate the layers.

  • Carefully collect the lower organic phase (chloroform layer containing the lipids) using a glass pipette and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the extracted fatty acids must be converted into their more volatile methyl esters. Acid-catalyzed transesterification is a widely used method.

Materials:

  • Dried lipid extract

  • Anhydrous Methanol

  • Acetyl Chloride or Boron Trifluoride (BF3) in Methanol (14%)

  • Hexane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or water

  • Heating block or water bath

  • GC vials with inserts

Protocol (Acid-Catalyzed Methylation):

  • To the dried lipid extract, add 1-2 mL of anhydrous methanol.

  • Slowly and carefully add acetyl chloride to the methanol to create a 5-10% (v/v) methanolic HCl solution. Alternatively, add 1-2 mL of 14% BF3 in methanol.

  • Securely cap the tube and vortex briefly.

  • Heat the mixture at 60-100°C for 1-2 hours.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution or water to the tube to stop the reaction and extract the FAMEs.

  • Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean GC vial for analysis.

Workflow for this compound Quantification

experimental_workflow Sample Biological Matrix (Plasma, Serum, Tissue) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Lipid Extraction (e.g., Folch Method) Spike->Extraction Derivatization Fatty Acid Methyl Ester (FAME) Formation (e.g., Acid-Catalyzed) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (Peak Integration) GCMS->Data Quant Quantification (Calibration Curve) Data->Quant

Caption: Experimental workflow for the quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The separation and detection of FAMEs are performed using a GC-MS system.

Typical GC-MS Parameters:

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Column DB-23 (60 m x 0.25 mm ID, 0.25 µm film) or equivalent polar column
Injection Volume 1 µL
Injector Temp. 250°C
Split Ratio 10:1 to 50:1 (depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 10 min
Mass Spectrometer Agilent 5977A or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Range m/z 50-550
Solvent Delay 5 minutes

Data Presentation and Quantification

Quantification is achieved by creating a calibration curve using standards of known concentrations of the target fatty acid methyl esters, each containing the same amount of the this compound internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Table 1: Quantitative Data Summary (Illustrative Example)

This table provides an example of how to present quantitative data for fatty acids in human plasma using this compound as an internal standard. Actual values will vary depending on the study population and conditions.

Fatty Acid Methyl EsterRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Concentration Range in Human Plasma (µg/mL)
Myristate (C14:0)15.50.050.151.0 - 5.0
Palmitate (C16:0)18.20.100.3050 - 150
Palmitoleate (C16:1)18.50.050.151.0 - 10.0
Stearate (C18:0)20.80.100.3020 - 60
Oleate (C18:1)21.10.100.3060 - 200
Linoleate (C18:2)21.50.100.30100 - 300
This compound (IS) 14.2 - - -

Note: The LOD and LOQ values are method-dependent and should be experimentally determined.[3][4]

Signaling Pathway Visualization

While this compound is primarily used as an analytical standard and is not directly involved in major signaling pathways in the same way as endogenous fatty acids, the general pathway of fatty acid uptake and metabolism can be illustrated.

fatty_acid_metabolism FA_ext External Fatty Acids Transport Membrane Transporters (e.g., FAT/CD36) FA_ext->Transport FA_int Intracellular Fatty Acids Transport->FA_int AcylCoA Fatty Acyl-CoA FA_int->AcylCoA BetaOx β-Oxidation (Energy Production) AcylCoA->BetaOx LipidSyn Lipid Synthesis (Triglycerides, Phospholipids) AcylCoA->LipidSyn Signaling Signaling Molecules AcylCoA->Signaling

Caption: General overview of fatty acid uptake and metabolic pathways.

Conclusion

The protocols and data presented provide a comprehensive guide for the quantification of this compound and, by extension, other fatty acids in complex biological matrices. The use of this compound as an internal standard is critical for achieving accurate and reproducible results. The detailed methodologies and illustrative data serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development. Adherence to these protocols will enable robust and reliable quantification of fatty acids for a wide range of research applications.

References

Application Notes and Protocols for Fatty Acid Profiling of Microalgae using Methyl Tridecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Microalgae are a promising source of lipids for biofuels, pharmaceuticals, and nutraceuticals. Accurate quantification of their fatty acid content is crucial for research and development in these fields. This document provides a detailed protocol for the fatty acid profiling of microalgae using methyl tridecanoate as an internal standard. The use of an internal standard is critical to correct for variations in extraction efficiency and sample handling, ensuring accurate and reproducible results.[1] this compound (C13:0) is a suitable internal standard as it is not naturally present in most microalgae species.

Key Experimental Considerations

Several methods exist for the extraction and transesterification of lipids from microalgae. The choice of method can significantly impact the final fatty acid profile. The two primary approaches are:

  • Two-Step Method: This involves the extraction of lipids from the biomass, followed by the transesterification of the extracted lipids into fatty acid methyl esters (FAMEs).

  • In Situ Transesterification: This method combines extraction and transesterification into a single step, directly converting the fatty acids within the biomass to FAMEs.[2][3] This approach can be faster and less prone to sample loss.[3]

This protocol will detail both a robust in situ transesterification method and a conventional two-step extraction and transesterification procedure.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the fatty acid profiling of microalgae using this compound.

Table 1: Typical Reagent Concentrations and Sample Sizes

ParameterValueReference
Microalgae Biomass (dry weight)5 - 11 mg[1][2]
This compound (Internal Standard) Concentration250 µg/mL[2]
Transesterification Catalyst (HCl in Methanol)5% (v/v)[2]
Transesterification Catalyst (NaOMe in Methanol)0.5 M[2]
Extraction Solvent (Hexane)1 - 3 mL[1][2]

Table 2: Comparison of Transesterification Methods

MethodCatalystTemperature (°C)TimeFAME RecoveryInternal Standard RecoveryReference
In Situ (HCl/Methanol)HCl851 hour89.5 ± 3.5%85.1 ± 0.9%[2]
In Situ (NaOMe)NaOMe10035 min--[2]
Two-Step (H2SO4/Methanol)H2SO4701.5 hours--[4]

Experimental Protocols

Protocol 1: In Situ Transesterification using HCl/Methanol

This protocol is adapted from a robust method for the direct transesterification of microalgal biomass.[2]

Materials:

  • Lyophilized microalgae biomass

  • This compound (C13:0) internal standard solution (250 µg/mL in a suitable solvent)

  • Chloroform/Methanol mixture (2:1, v/v)

  • 5% (v/v) HCl in Methanol

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with Teflon-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh 7-11 mg of lyophilized microalgae biomass into a glass reaction vial.

  • Internal Standard Addition: Add a known volume of the this compound internal standard solution to the vial. For example, add 1 mL of a 250 µg/mL solution to get 250 µg of the internal standard.

  • Lipid Solubilization: Add 0.2 mL of the chloroform/methanol (2:1, v/v) mixture to the biomass.

  • Transesterification: Add 0.3 mL of 5% HCl in methanol. Cap the vial tightly.

  • Incubation: Heat the vial at 85°C for 1 hour in a heating block or water bath.

  • Cooling: Allow the vial to cool to room temperature.

  • FAME Extraction: Add 1 mL of hexane to the vial and vortex thoroughly for at least 1 minute to extract the FAMEs.

  • Phase Separation: Add 1 mL of a saturated NaCl solution and vortex again. Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • GC Analysis: The sample is now ready for analysis by Gas Chromatography (GC).

Protocol 2: Two-Step Lipid Extraction and Transesterification

This protocol involves a separate lipid extraction step before transesterification.

Materials:

  • Lyophilized microalgae biomass

  • This compound (C13:0) internal standard solution

  • Chloroform/Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Sodium methoxide (0.5 M in methanol) or BF3-methanol (14%)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass centrifuge tubes

  • Rotary evaporator or nitrogen stream

  • GC analysis vials

Procedure:

Part A: Lipid Extraction

  • Sample Preparation: Weigh 5-10 mg of lyophilized microalgae biomass into a glass centrifuge tube.

  • Solvent Addition: Add 3 mL of a chloroform/methanol (2:1, v/v) mixture.

  • Extraction: Vortex the mixture vigorously for 2 minutes. For robust cell walls, a bead-beating or sonication step may be necessary.[1][5]

  • Washing: Add 0.75 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer it to a pre-weighed clean vial.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

  • Lipid Quantification (Optional): The total lipid content can be determined gravimetrically at this stage.

Part B: Transesterification

  • Internal Standard Addition: Add a known amount of this compound internal standard to the dried lipid extract.

  • Reaction Mixture: Add 1 mL of 0.5 M sodium methoxide in methanol to the lipid extract.

  • Incubation: Heat the mixture at 50-60°C for 15-20 minutes.

  • Neutralization and Extraction: After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex and centrifuge to separate the phases.

  • Collection and Drying: Collect the upper hexane layer and dry it with anhydrous sodium sulfate.

  • GC Analysis: The FAMEs are now ready for GC analysis.

Gas Chromatography (GC) Analysis

Table 3: Typical GC-FID Conditions for FAME Analysis

ParameterConditionReference
GC SystemAgilent 6890N or similar with FID[2]
ColumnHP 5-MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar[2]
Carrier GasHelium[2]
Flow Rate1.5 mL/min (constant flow)[2]
Inlet Temperature250 °C[1]
Detector Temperature270 - 300 °C[1][2]
Injection Volume1 µL[1]
Oven Temperature ProgramInitial 70°C, ramp at 20°C/min to 300°C, hold for 1 min[2]

Quantification:

The concentration of each fatty acid is calculated by comparing the peak area of its corresponding FAME to the peak area of the this compound internal standard. A response factor for each FAME relative to the internal standard should be determined using a standard mixture of FAMEs for the most accurate quantification.

Diagrams

Experimental_Workflow_InSitu Biomass Microalgae Biomass (5-11 mg) Add_IS Add this compound (Internal Standard) Biomass->Add_IS Solubilize Add Chloroform/Methanol (2:1) Add_IS->Solubilize Transesterify Add 5% HCl in Methanol Solubilize->Transesterify Heat Incubate at 85°C for 1 hour Transesterify->Heat Extract Add Hexane & Vortex Heat->Extract Wash Add Saturated NaCl & Centrifuge Extract->Wash Collect Collect Hexane Layer Wash->Collect Dry Dry with Anhydrous Na2SO4 Collect->Dry GC GC-FID Analysis Dry->GC

Caption: In Situ Transesterification Workflow.

Experimental_Workflow_TwoStep cluster_extraction Lipid Extraction cluster_transesterification Transesterification Biomass Microalgae Biomass (5-10 mg) Extract_Solvent Add Chloroform/Methanol (2:1) Biomass->Extract_Solvent Wash_Extract Add NaCl Solution & Centrifuge Extract_Solvent->Wash_Extract Collect_Lipids Collect Chloroform Layer Wash_Extract->Collect_Lipids Evaporate Evaporate Solvent Collect_Lipids->Evaporate Lipid_Extract Total Lipid Extract Evaporate->Lipid_Extract Add_IS_Trans Add this compound (Internal Standard) Lipid_Extract->Add_IS_Trans Trans_Reagent Add NaOMe in Methanol Add_IS_Trans->Trans_Reagent Heat_Trans Incubate at 50-60°C Trans_Reagent->Heat_Trans Extract_FAMEs Add Hexane & NaCl, Centrifuge Heat_Trans->Extract_FAMEs Collect_FAMEs Collect Hexane Layer Extract_FAMEs->Collect_FAMEs Dry_FAMEs Dry with Anhydrous Na2SO4 Collect_FAMEs->Dry_FAMEs GC_Analysis GC-FID Analysis Dry_FAMEs->GC_Analysis

Caption: Two-Step Lipid Extraction and Transesterification Workflow.

Concluding Remarks

The choice between in situ and two-step transesterification will depend on the specific research goals, available equipment, and the microalgal species being analyzed. The in situ method is generally faster and requires less sample handling, which can reduce the potential for error.[3] However, the two-step method allows for the gravimetric determination of the total lipid content before FAME analysis. Regardless of the method chosen, the consistent use of this compound as an internal standard is paramount for achieving accurate and reliable fatty acid profiles of microalgae.

References

Application Notes and Protocols for the Role of Methyl Tridecanoate in Food Composition Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tridecanoate, the methyl ester of tridecanoic acid (a 13-carbon saturated fatty acid), is a crucial component in the accurate analysis of fatty acid profiles in food matrices.[1][2] Its primary application lies in its use as an internal standard (IS) for the quantification of fatty acids by gas chromatography (GC).[2][3][4][5] Fatty acid analysis is vital for nutritional labeling, food quality control, and research into the roles of dietary fats in health and disease. The analysis of fatty acid methyl esters (FAMEs) is a common method to characterize lipids in various food products like oils, meats, and seeds.[6]

Due to their high boiling points, fatty acids require derivatization into more volatile forms, such as FAMEs, before GC analysis.[7] The addition of a known concentration of an internal standard, like this compound, to the sample before processing allows for the correction of variations that may occur during sample preparation and injection, thereby improving the accuracy and precision of the quantification.[8]

Application: Quantification of Fatty Acids in Food Samples

This compound is widely employed as an internal standard in the GC-based analysis of fatty acids in a diverse range of food products. This includes, but is not limited to:

  • Edible Oils and Fats: Determining the fatty acid composition of oils is essential for assessing their quality and authenticity.[9]

  • Bakery Products: Analysis of fatty acids, including trans fatty acids, in products like biscuits, cakes, and cookies.[10]

  • Dairy Products: Quantifying the fatty acid profile of milk, butter, and other dairy items.[11]

  • Meat and Fish: Assessing the lipid composition of various meat and seafood products.[2]

  • Agri-Food By-products: Evaluating the fatty acid profile of materials such as grape pomace and brewer's spent grain for potential valorization.[3]

The selection of this compound as an internal standard is due to the fact that tridecanoic acid is naturally present in very low amounts or is absent in most food samples, thus minimizing interference with the endogenous fatty acids being quantified.

Experimental Workflow for Fatty Acid Analysis using this compound as an Internal Standard

The general workflow for the analysis of fatty acids in food samples using this compound as an internal standard involves several key steps: lipid extraction, transesterification (derivatization) to FAMEs, and subsequent analysis by Gas Chromatography.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Food Sample homogenize Homogenization sample->homogenize add_is Addition of This compound (IS) homogenize->add_is extract Lipid Extraction (e.g., Folch Method) add_is->extract transesterification Transesterification to FAMEs (e.g., BF3-Methanol) extract->transesterification Lipid Extract gc_analysis GC-FID/MS Analysis transesterification->gc_analysis FAMEs quantification Data Processing and Quantification gc_analysis->quantification

Caption: Experimental workflow for fatty acid analysis.

Detailed Experimental Protocols

Protocol 1: Fatty Acid Analysis in Edible Oils

This protocol is adapted for the analysis of fatty acids in liquid oil samples.

1. Materials and Reagents:

  • This compound (Internal Standard, analytical grade)[4]

  • Heptane (GC grade)

  • 2M Methanolic Potassium Hydroxide (KOH)

  • Deionized water

  • Sodium Sulfate (anhydrous)

  • Sample Vials (2 mL) with caps

  • Vortex mixer

  • Centrifuge

2. Procedure:

  • Internal Standard Spiking: Weigh approximately 200 mg of the oil sample into a screw-cap test tube. Add a known volume and concentration of this compound solution in heptane.

  • Transesterification: Add 2 mL of heptane to the sample. Add 0.1 mL of 2N methanolic KOH.[9]

  • Cap the vial tightly and vortex vigorously for 30 seconds.

  • Allow the sample to stand at room temperature for 30 minutes to achieve phase separation.[9]

  • Sample Preparation for GC: Transfer 0.2 mL of the upper heptane layer to a GC vial and dilute with 1 mL of heptane.[9]

  • GC-FID Analysis: Inject 1 µL of the final solution into the GC-FID system.

Protocol 2: Fatty Acid Analysis in Solid Food Matrices (e.g., Bakery Products)

This protocol involves a lipid extraction step prior to derivatization.

1. Materials and Reagents:

  • This compound (Internal Standard, analytical grade)[3]

  • Chloroform/Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • Boron trifluoride (BF3) in Methanol (14%)

  • n-Hexane (GC grade)

  • Sodium Sulfate (anhydrous)

  • Homogenizer

  • Rotary evaporator

2. Procedure:

  • Sample Homogenization: Homogenize a known weight of the solid food sample.

  • Internal Standard Spiking: To a known amount of the homogenized sample, add a precise volume of this compound solution.

  • Lipid Extraction (Modified Folch Method):

    • Add chloroform/methanol (2:1, v/v) to the sample and homogenize further.

    • Filter the mixture to remove solid particles.

    • Add 0.9% NaCl solution to the filtrate to induce phase separation.

    • Collect the lower chloroform layer containing the lipids.

    • Evaporate the solvent using a rotary evaporator to obtain the lipid extract.

  • Transesterification:

    • Redissolve the lipid extract in a small volume of toluene.

    • Add 14% BF3-methanol solution.

    • Heat the mixture in a sealed tube at 100°C for 30 minutes.[12]

    • Cool the tube and add deionized water and n-hexane.

    • Vortex and centrifuge to separate the layers.

  • Sample Preparation for GC: Collect the upper hexane layer containing the FAMEs, pass it through a small column of anhydrous sodium sulfate to remove any residual water, and transfer to a GC vial.

  • GC-FID Analysis: Inject 1 µL of the hexane solution into the GC-FID system.

Logical Relationship for Quantification

The quantification of each fatty acid is based on the ratio of its peak area to the peak area of the internal standard (this compound).

quantification_logic input_data GC Chromatogram (Peak Areas) is_data Peak Area of This compound (IS) input_data->is_data analyte_data Peak Area of Analyte FAME input_data->analyte_data calculation Calculation is_data->calculation analyte_data->calculation known_conc Known Concentration of IS known_conc->calculation response_factor Response Factor (RF) (from calibration) response_factor->calculation final_conc Concentration of Analyte Fatty Acid calculation->final_conc

Caption: Quantification logic using an internal standard.

Data Presentation

The performance of analytical methods utilizing this compound as an internal standard is typically validated through several parameters. The following tables summarize representative quantitative data from various studies.

Table 1: Method Validation Parameters for FAMEs Analysis using GC-FID

ParameterC16:0 (Palmitic acid)C18:1n9c (Oleic acid)C18:2n6c (Linoleic acid)Reference
Linearity (r²) > 0.999> 0.999> 0.999[7]
LOD (µg/mL) 0.21 - 0.540.21 - 0.540.21 - 0.54[13]
LOQ (µg/mL) 0.63 - 1.630.63 - 1.630.63 - 1.63[13]
Intra-day Precision (%RSD) 1.01 - 4.891.01 - 4.891.01 - 4.89[3]
Inter-day Precision (%RSD) 2.64 - 12.92.64 - 12.92.64 - 12.9[3]
Recovery (%) 80.3 - 118.280.3 - 118.280.3 - 118.2[3]

Table 2: Repeatability and Reproducibility of Fatty Acid Analysis in Margarine Samples

Fatty AcidRepeatability (RSD, %)Reproducibility (RSD, %)Reference
Lauric acid (C12:0)0.89 - 2.341.46 - 3.72[14]
Myristic acid (C14:0)0.89 - 2.341.46 - 3.72[14]
Palmitic acid (C16:0)0.89 - 2.341.46 - 3.72[14]
Stearic acid (C18:0)0.89 - 2.341.46 - 3.72[14]
Oleic acid (C18:1)0.89 - 2.341.46 - 3.72[14]
Linoleic acid (C18:2)0.89 - 2.341.46 - 3.72[14]

Conclusion

This compound serves as an indispensable internal standard in the quantitative analysis of fatty acids in food composition. Its use, in conjunction with gas chromatography, provides a robust, reliable, and accurate method for determining the fatty acid profiles of a wide array of food products. The detailed protocols and established validation parameters outlined in these application notes provide a solid foundation for researchers, scientists, and professionals in the food and drug development industries to implement this analytical technique effectively. The consistent performance metrics across various studies underscore the suitability of this compound for achieving high-quality analytical results.

References

Application Notes and Protocols: Preparation of a Standard Solution of Methyl Tridecanoate for Calibration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl tridecanoate (C₁₄H₂₈O₂), the methyl ester of tridecanoic acid, is a saturated fatty acid methyl ester (FAME) commonly utilized as an internal or external standard in gas chromatography (GC) for the quantitative analysis of lipids and other organic compounds.[1][2] Its stability, non-natural occurrence in most biological samples, and chromatographic behavior make it an ideal candidate for ensuring accuracy and precision in analytical methods.[2] This document provides a comprehensive guide to preparing a standard solution of this compound for the generation of a calibration curve, essential for the accurate quantification of analytes.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is crucial for its proper handling and for the preparation of accurate standard solutions.

PropertyValueReference
Molecular Formula C₁₄H₂₈O₂[3]
Molecular Weight 228.37 g/mol [3]
Appearance Colorless, oily liquid[4]
CAS Number 1731-84-6[4]
Density 0.864 g/mL at 25 °C[1]
Melting Point -5.5 °C[1]
Boiling Point 274 °C[4]
Solubility Soluble in organic solvents such as ether, benzene, chloroform, ethanol, DMF, and DMSO. Insoluble in water.[4][5]
Purity (Analytical Standard) ≥99.0% (GC)[1]
Stability Stable for ≥ 4 years when stored properly.[5]

Experimental Protocol: Preparation of this compound Standard Solutions

This protocol details the steps for preparing a stock solution and a series of working standard solutions of this compound suitable for generating a calibration curve for GC analysis.

Materials and Equipment
  • This compound (neat analytical standard, ≥99% purity)

  • Hexane (HPLC or GC grade)

  • Analytical balance (4-digit)

  • Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes and tips

  • Glass Pasteur pipettes

  • Beakers

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Ultrasonic bath (optional)

Preparation of the Stock Solution (e.g., 1000 µg/mL)
  • Equilibration: Allow the sealed container of neat this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.[6]

  • Weighing: Accurately weigh approximately 10 mg of neat this compound into a clean, dry beaker using an analytical balance. Record the exact weight.

  • Dissolution: Add a small amount of hexane to the beaker to dissolve the this compound. Gentle swirling may be required.

  • Transfer: Carefully transfer the solution to a 10 mL Class A volumetric flask using a glass Pasteur pipette.

  • Rinsing: Rinse the beaker multiple times with small volumes of hexane, transferring the rinsings to the volumetric flask to ensure the complete transfer of the weighed standard.

  • Dilution to Volume: Add hexane to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogeneous solution.

  • Calculation of Exact Concentration: Calculate the precise concentration of the stock solution using the following formula:

    Concentration (µg/mL) = (Weight of this compound (mg) × Purity) / Volume of Volumetric Flask (mL) × 1000

  • Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap and store at -20°C.

Preparation of Working Standard Solutions (Serial Dilution)

Prepare a series of working standards by serially diluting the stock solution. The following is an example of a five-point calibration curve ranging from 10 to 100 µg/mL.

  • Labeling: Label five 10 mL volumetric flasks as 10, 25, 50, 75, and 100 µg/mL.

  • Dilution Calculations: Use the formula C₁V₁ = C₂V₂ to calculate the volume of the stock solution needed for each working standard.

    • V₁ = (C₂ × V₂) / C₁

    • Where:

      • C₁ = Concentration of the stock solution (e.g., 1000 µg/mL)

      • V₁ = Volume of the stock solution to be transferred

      • C₂ = Desired concentration of the working standard

      • V₂ = Final volume of the working standard (e.g., 10 mL)

  • Pipetting: Using a calibrated micropipette, transfer the calculated volume of the stock solution into the corresponding labeled volumetric flask.

  • Dilution to Volume: Dilute each flask to the 10 mL mark with hexane.

  • Homogenization: Cap and invert each flask 15-20 times to ensure thorough mixing.

  • Storage: Transfer the working standards to individual labeled amber glass vials and store at -20°C.

Workflow for Standard Solution Preparation

G Workflow for this compound Standard Preparation cluster_0 Stock Solution Preparation cluster_1 Working Standard Preparation (Serial Dilution) A Equilibrate Neat Standard to Room Temperature B Accurately Weigh Neat Standard A->B C Dissolve in Hexane B->C D Transfer to Volumetric Flask C->D E Dilute to Volume with Hexane D->E F Homogenize Solution E->F G Calculate Exact Concentration F->G H Store Stock Solution at -20°C G->H I Calculate Dilution Volumes H->I Use Stock for Dilutions J Pipette Stock Solution into Volumetric Flasks I->J K Dilute to Volume with Hexane J->K L Homogenize Solutions K->L M Store Working Standards at -20°C L->M N Calibration Curve Generation M->N Ready for GC Analysis

Caption: Workflow for preparing this compound standard solutions.

Data Presentation: Example Calibration Curve

The following table presents example data for a five-point calibration curve of this compound. This data is illustrative and will vary based on the specific GC instrument and method parameters. A linear regression of this data should yield a correlation coefficient (R²) of ≥0.995 for a valid calibration curve.

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
1015,234
2538,150
5075,987
75113,540
100151,289
Correlation Coefficient (R²) 0.9998

Logical Relationship of Calibration

G Logical Relationship of Calibration A Known Concentrations of Standards B GC Analysis A->B D Plot Concentration vs. Peak Area A->D C Detector Response (Peak Area) B->C C->D E Generate Calibration Curve (Linear Regression) D->E F Determine Equation (y = mx + c) E->F I Calculate Concentration of Unknown F->I Use Equation G Analyze Unknown Sample H Measure Peak Area of Unknown G->H H->I

Caption: Logical flow from known standards to unknown sample quantification.

Conclusion

The accurate preparation of a this compound standard solution is a fundamental prerequisite for reliable quantitative analysis by gas chromatography. By following the detailed protocols and adhering to good laboratory practices, researchers can generate robust calibration curves, ensuring the integrity and accuracy of their experimental data. The stability and well-characterized properties of this compound make it an excellent choice as a calibration standard in a wide range of scientific and industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Tridecanoate in Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the gas chromatography (G)C analysis of methyl tridecanoate. Whether used as an internal standard or as an analyte of interest, achieving accurate and reproducible results requires careful attention to experimental parameters.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

A1: Peak tailing for this compound, a relatively polar fatty acid methyl ester (FAME), is often indicative of active sites within the GC system. These active sites, typically free silanol groups on the inlet liner, glass wool, or the column itself, can interact with the polar carboxyl group of the analyte, causing delayed elution and asymmetrical peak shapes. Tailing can lead to inaccurate integration and reduced resolution.[1][2][3]

Q2: I'm observing significant variability in the retention time of my this compound peak. What are the likely causes?

A2: Retention time instability for this compound can stem from several factors. Fluctuations in oven temperature, carrier gas flow rate, and head pressure are common culprits.[4] Column aging and contamination can also lead to shifts in retention time.[4] If you are performing many injections, especially after the instrument has been idle, you may observe initial retention time shifts that stabilize over subsequent runs.[4]

Q3: When using this compound as an internal standard, my quantification is inconsistent. What could be wrong?

A3: Inconsistent quantification when using this compound as an internal standard can arise from several sources. One key consideration is whether the internal standard is added before or after the derivatization step (transesterification). If added before, any variability in the derivatization efficiency will also affect the internal standard, potentially leading to inaccurate results if its derivatization efficiency differs from the analytes of interest.[5] Furthermore, using an internal standard that is not structurally very similar to the analytes can lead to a loss of precision in quantification.[6] Co-elution with another component in the sample matrix can also lead to inaccurate peak integration and quantification.

Q4: Can the derivatization process itself cause problems with my this compound analysis?

A4: Yes, the derivatization process is a critical step that can introduce variability. Incomplete or side reactions during the esterification or transesterification process can result in a lower-than-expected response for this compound. The stability of the resulting methyl ester derivative can also be a factor, especially if there are delays between derivatization and analysis.[7][8]

Troubleshooting Guides

Problem 1: this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Troubleshooting Workflow:

A Observe this compound Peak Tailing B Check for Active Sites in the GC System A->B C Use a Deactivated Inlet Liner and Glass Wool B->C D Condition the GC Column C->D E Trim the Front End of the Column (10-20 cm) D->E F Consider a More Inert GC Column (e.g., Wax-based) E->F G Peak Shape Improved? F->G H Review Injection Parameters G->H No I Optimize Injection Temperature and Volume G->I Yes H->I J Peak Shape Still Tailing I->J K Consult Instrument Manual or Technical Support J->K

Caption: Troubleshooting workflow for this compound peak tailing.

Step Action Rationale
1Check for Active Sites The primary cause of tailing for polar compounds like FAMEs is interaction with active silanol groups in the inlet or column.[1][2]
2Use Deactivated Consumables Employing deactivated inlet liners and glass wool minimizes these interactions.
3Column Conditioning Conditioning the column at a high temperature can help remove contaminants and passivate active sites.
4Column Maintenance Trimming the front end of the column removes accumulated non-volatile residues and active sites.[2]
5Column Selection If tailing persists, a more inert column, such as a wax-based column, may be necessary for analyzing polar FAMEs.[9]
6Optimize Injection Suboptimal injection parameters can contribute to peak distortion. Ensure the injection temperature is appropriate to volatilize the sample without causing degradation.
Problem 2: Retention Time Variability

This guide outlines steps to identify and correct retention time drift for this compound.

Troubleshooting Workflow:

A Observe Retention Time Variability for this compound B Verify GC System Stability A->B C Check Oven Temperature Program and Stability B->C D Confirm Carrier Gas Flow Rate and Pressure are Constant C->D E Perform a Leak Check on the System D->E F Retention Time Stabilized? E->F G Investigate Column Health F->G No H Condition the Column F->H Yes G->H I Inspect for Contamination and Trim Column if Necessary H->I J Consider Column Replacement if Old or Heavily Used I->J K Retention Time Still Unstable J->K L Contact Service Engineer K->L

Caption: Troubleshooting workflow for retention time variability.

Step Action Rationale
1Verify System Parameters Ensure that the oven temperature program, carrier gas flow rate, and head pressure are set correctly and are stable.[4] Even minor fluctuations can cause retention time shifts.
2System Leak Check Leaks in the gas lines or connections can lead to inconsistent flow rates and, consequently, variable retention times.
3Column Conditioning Re-conditioning the column can help to remove contaminants that may be affecting analyte interaction with the stationary phase.
4Column Maintenance Trimming the column can remove contaminated sections. If the column is old or has been used extensively, its performance may be degraded, leading to retention time issues.[2]

Experimental Protocols

Protocol 1: Sample Preparation via Transesterification

This protocol describes a common method for preparing fatty acid methyl esters (FAMEs) from a lipid sample using a base-catalyzed reaction, with this compound added as an internal standard.

Materials:

  • Lipid sample (e.g., oil, fat extract)

  • Hexane

  • 2 M Sodium hydroxide in methanol

  • This compound internal standard solution (concentration depends on expected analyte concentration)

  • Vortex mixer

  • Centrifuge

  • GC vials

Procedure:

  • Accurately weigh a known amount of the lipid sample into a screw-cap test tube.

  • Add a precise volume of the this compound internal standard solution to the sample.

  • Add 2 mL of hexane and vortex to dissolve the sample.

  • Add 200 µL of 2 M sodium hydroxide in methanol.

  • Cap the tube tightly and vortex vigorously for 1-2 minutes.

  • Allow the mixture to stand for 5-10 minutes for the reaction to complete and the layers to separate.

  • Centrifuge for 5 minutes to ensure clear separation of the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Protocol 2: Typical GC Parameters for FAMEs Analysis

These are general starting parameters for the analysis of FAMEs, including this compound. Optimization will be required based on the specific instrument, column, and sample matrix.

Parameter Typical Value
GC Column Wax-based polar column (e.g., DB-WAX, HP-INNOWax)
30 m x 0.25 mm ID x 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min (constant flow mode)
Oven Program Initial: 100 °C, hold for 1 min
Ramp: 10 °C/min to 240 °C
Hold: 5 min at 240 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C

Data Presentation

Table 1: Common FAMEs and their Typical Elution Order Relative to this compound (C13:0)

This table provides a general guide to the elution order of common FAMEs on a polar wax column. The exact retention times will vary depending on the specific GC conditions.

Fatty Acid Methyl Ester Abbreviation Typical Elution Order Relative to this compound
Methyl LaurateC12:0Before
This compound C13:0 (IS) -
Methyl MyristateC14:0After
Methyl PentadecanoateC15:0After
Methyl PalmitateC16:0After
Methyl PalmitoleateC16:1After
Methyl StearateC18:0After
Methyl OleateC18:1After
Methyl LinoleateC18:2After
Methyl LinolenateC18:3After

References

Technical Support Center: Optimizing Methyl Tridecanoate Peak Shape in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the peak shape of methyl tridecanoate and other fatty acid methyl esters (FAMEs) in your Gas Chromatography (GC) analyses.

Troubleshooting Guide: Common Peak Shape Problems

Poor peak shape in GC can compromise the accuracy and reproducibility of your results. Below are common issues and their potential causes and solutions.

Peak Tailing

Description: The peak is asymmetrical, with the latter half being broader than the front half, creating a "tail".[1]

What causes peak tailing for this compound?

Peak tailing is often a result of active sites within the GC system that interact with the analyte.[2] For polar compounds like FAMEs, this can be particularly problematic. Common causes include:

  • Active Sites: Exposed silanol groups in the injector liner, on the column head, or within the column stationary phase can cause secondary interactions.[2][3][4]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.[5][6]

  • Improper Column Installation: A poorly cut or incorrectly positioned column can create dead volumes or turbulence in the sample path.[3][4][7]

  • Inlet Temperature: An injector temperature that is too low may lead to incomplete or slow vaporization of the sample.[7]

  • Sample Overload: Injecting too much sample can saturate the column.[2]

How can I fix peak tailing?

Here are some corrective actions to address peak tailing:

  • Inlet Maintenance:

    • Replace the injector liner with a fresh, deactivated one.[3] Using a liner with glass wool can sometimes help trap non-volatile residues.

    • Replace the septum to prevent leaks.[8]

  • Column Maintenance:

    • Trim 10-20 cm from the front of the column to remove contaminated sections.[3][4][6]

    • Ensure the column is cut cleanly at a 90° angle and installed at the correct height in the injector as per the manufacturer's instructions.[3][4]

  • Method Parameter Optimization:

    • Increase the injector temperature to ensure complete and rapid volatilization of this compound.

    • Decrease the injection volume or dilute the sample to avoid column overload.

  • Use a Guard Column: A deactivated guard column can protect the analytical column from non-volatile contaminants.[9]

Peak Fronting

Description: The peak is asymmetrical with a leading edge that is broader than the trailing edge.[10][11]

What causes peak fronting for this compound?

Peak fronting is most commonly caused by column overload.[10][12] Other potential causes include:

  • Column Overload: Injecting too high a concentration or volume of the analyte.[10][11][13] The stationary phase becomes saturated, and excess analyte molecules travel faster through the column.[11]

  • Incompatible Solvent: If the sample solvent is not compatible with the stationary phase, it can cause poor sample focusing at the head of the column.[3][10]

  • Column Degradation: A collapsed or damaged section of the column can lead to fronting peaks.[11]

How can I fix peak fronting?

To resolve peak fronting, consider the following:

  • Reduce Sample Concentration: Dilute your sample or reduce the injection volume.[10][12]

  • Adjust Split Ratio: Increase the split ratio to reduce the amount of sample entering the column.[12][13]

  • Use a Higher Capacity Column: A column with a thicker stationary phase film or a wider internal diameter can handle larger sample loads.[10][12]

  • Check Solvent Compatibility: Ensure your sample solvent is compatible with the polarity of your GC column's stationary phase.[3][10]

Broad Peaks

Description: Peaks are wider than expected, leading to poor resolution and reduced sensitivity.

What causes broad peaks?

Several factors can contribute to peak broadening:

  • Sub-optimal Flow Rate: The carrier gas flow rate may be too high or too low.

  • Slow Injection: A slow injection speed can cause the sample to be introduced as a wide band.

  • Large Dead Volume: Unswept volumes in the system, often from improper column installation, can cause peaks to broaden.[12]

  • Slow Oven Ramp Rate: A very slow temperature ramp can increase the time the analyte spends in the column, leading to broader peaks.[12]

  • Low Initial Oven Temperature: If the initial oven temperature is too high relative to the solvent's boiling point, it can lead to poor analyte focusing.[3] Conversely, a starting temperature that is too low for the analyte can also cause broadening.

How can I fix broad peaks?

To achieve sharper peaks, try these adjustments:

  • Optimize Carrier Gas Flow: Determine the optimal linear velocity for your carrier gas and column dimensions.

  • Increase Injection Speed: Use a fast injection to introduce the sample as a narrow band.

  • Minimize Dead Volume: Ensure the column is installed correctly in both the injector and detector.[12]

  • Adjust Oven Program: Increase the temperature ramp rate.[14] For splitless injections, ensure the initial oven temperature is about 20°C below the boiling point of the sample solvent for proper focusing.[3][4]

Split Peaks

Description: A single peak appears as two or more merged peaks.

What causes split peaks?

Peak splitting can be caused by both physical and chemical issues:[3]

  • Improper Column Installation: A rough or angled column cut can create a turbulent flow path, splitting the sample band.[4]

  • Contamination: Buildup of non-volatile material on the liner or column head can create alternative flow paths.[4]

  • Solvent/Stationary Phase Mismatch: In splitless injection, a mismatch in polarity between the sample solvent and the stationary phase can cause poor sample focusing and peak splitting.[3][4]

  • Injection Technique: A fast autosampler injection into an open liner can sometimes cause the sample to splash and vaporize unevenly.[12]

How can I fix split peaks?

Here are some solutions for split peaks:

  • Re-install the Column: Re-cut the column, ensuring a clean, 90° cut, and install it at the correct height.[4]

  • Clean the Inlet: Replace the liner and septum.[8]

  • Use a Wool-Packed Liner: A liner with deactivated glass wool can promote more homogeneous sample vaporization.[12]

  • Match Solvent and Stationary Phase: In splitless mode, ensure the polarity of your solvent is compatible with the stationary phase.[4]

  • Adjust Injection Speed: If using an autosampler, try reducing the injection speed.[12]

FAQs: FAME Analysis by GC

Q1: What is the best type of GC column for analyzing this compound?

For FAME analysis, highly polar cyanosilicone capillary columns are often recommended as they provide excellent resolution for geometric (cis/trans) and positional isomers. However, columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (like a DB-5) can also be used, though they may be less effective at separating complex mixtures of FAMEs.[13]

Q2: How does sample preparation affect the peak shape of this compound?

The derivatization process to convert tridecanoic acid to this compound is critical. Incomplete derivatization can leave behind free fatty acids, which are more polar and can interact with active sites in the system, leading to severe peak tailing.[2] Ensure your methylation/esterification reaction goes to completion. Common methods include using BF3/methanol or methanolic KOH.[15][16]

Q3: Can the injection mode (split vs. splitless) impact peak shape?

Yes, the injection mode significantly impacts peak shape.

  • Split Injection: Generally provides sharper peaks and is less prone to overload, making it suitable for concentrated samples. A sufficiently high split ratio is needed to avoid fronting.[13]

  • Splitless Injection: Used for trace analysis. It is more susceptible to peak broadening and splitting if parameters like initial oven temperature and solvent polarity are not optimized for proper analyte focusing.[3][4][17]

Q4: What are typical GC parameters for FAME analysis?

While optimal conditions vary, here is a general starting point.

ParameterTypical ValueImpact on Peak Shape
Injector Temperature 250 °C[13][16]Too low can cause broadening or tailing; too high can cause degradation.
Column Highly polar (e.g., cyanosilicone)Affects selectivity and resolution.
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis and better efficiency at higher flow rates.
Oven Program Start ~60-100°C, ramp to ~240°CThe initial temperature and ramp rate affect analyte focusing and peak width.[16]
Detector (FID) Temp 250-300 °C[16]Must be high enough to prevent condensation of analytes.

Experimental Protocols

Protocol: Preparation of FAMEs from Oil Sample (Base-Catalyzed)

This protocol is a general guideline for the derivatization of fatty acids in an oil sample to FAMEs, including this compound if present.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the oil sample into a screw-cap test tube.

    • Add 2 mL of hexane to dissolve the oil.

  • Derivatization:

    • Add 0.5 mL of 2M potassium hydroxide (KOH) in methanol.[13]

    • Cap the tube tightly and vortex vigorously for 30 seconds.

  • Phase Separation:

    • Allow the layers to separate for at least 5 minutes. A clear upper hexane layer containing the FAMEs should form.

  • Extraction:

    • Carefully transfer the upper hexane layer to a clean GC vial.

  • Analysis:

    • Inject 1 µL of the hexane solution into the GC.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

G Troubleshooting Workflow for Poor GC Peak Shape cluster_0 Troubleshooting Workflow for Poor GC Peak Shape cluster_1 Tailing cluster_2 Fronting cluster_3 Broadening / Splitting start Observe Poor Peak Shape problem Identify Problem: Tailing, Fronting, Broad, Split? start->problem tailing Check for Active Sites problem->tailing Tailing fronting Check for Overload problem->fronting Fronting broad_split Check Installation & Method problem->broad_split Broad or Split tailing_sol1 Replace Liner & Septum tailing->tailing_sol1 tailing_sol2 Trim Column tailing->tailing_sol2 tailing_sol3 Check for Contamination tailing->tailing_sol3 end Improved Peak Shape tailing_sol1->end tailing_sol2->end tailing_sol3->end fronting_sol1 Dilute Sample fronting->fronting_sol1 fronting_sol2 Increase Split Ratio fronting->fronting_sol2 fronting_sol3 Use Higher Capacity Column fronting->fronting_sol3 fronting_sol1->end fronting_sol2->end fronting_sol3->end bs_sol1 Re-cut & Install Column broad_split->bs_sol1 bs_sol2 Optimize Oven Program broad_split->bs_sol2 bs_sol3 Check Solvent Compatibility broad_split->bs_sol3 bs_sol1->end bs_sol2->end bs_sol3->end

Caption: A logical workflow for diagnosing and resolving common GC peak shape issues.

Experimental Workflow for FAME Analysis

G Experimental Workflow for FAME Analysis sample 1. Obtain Oil/Fat Sample prep 2. Sample Preparation (e.g., dissolve in Hexane) sample->prep deriv 3. Derivatization (e.g., add Methanolic KOH) prep->deriv extract 4. Extract FAMEs (transfer upper layer) deriv->extract gc 5. GC Injection & Analysis extract->gc data 6. Data Processing (Peak Integration & Quantification) gc->data

Caption: A typical experimental workflow for the analysis of Fatty Acid Methyl Esters (FAMEs).

GC Parameter Relationships to Peak Shape

G GC Parameter Effects on Peak Shape peak_shape Ideal Peak Shape (Symmetrical & Sharp) param_inj_temp Injector Temp issue_tail Tailing param_inj_temp->issue_tail Too Low param_flow Flow Rate issue_broad Broadening param_flow->issue_broad Not Optimal param_oven Oven Program param_oven->issue_broad Ramp Too Slow param_sample Sample Load issue_front Fronting param_sample->issue_front Too High param_column Column Condition param_column->issue_tail Contaminated/ Active issue_tail->peak_shape Fix issue_front->peak_shape Fix issue_broad->peak_shape Fix

Caption: Relationships between key GC parameters and their potential impact on peak shape.

References

Potential degradation of methyl tridecanoate during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential degradation of methyl tridecanoate during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The primary causes of this compound degradation are hydrolysis and thermal stress. Hydrolysis, the cleavage of the ester bond to form tridecanoic acid and methanol, can be catalyzed by the presence of strong acids or bases, especially in aqueous environments.[1][2] High temperatures can also accelerate degradation. While this compound is a saturated fatty acid methyl ester (FAME) and thus not susceptible to oxidation like its unsaturated counterparts, improper handling and storage can still lead to sample loss.

Q2: How can I prevent hydrolysis of this compound in my samples?

A2: To prevent hydrolysis, it is crucial to minimize contact with water, strong acids, and bases.[3] Use anhydrous solvents and reagents whenever possible. If an aqueous extraction is necessary, perform it at a neutral pH and at low temperatures. Promptly remove any aqueous layers and dry the organic phase containing the this compound. When performing acid- or base-catalyzed reactions, such as derivatization, it is important to neutralize the sample immediately after the reaction is complete.

Q3: What are the recommended storage conditions for this compound and samples containing it?

A3: For long-term stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential long-term oxidative degradation of trace impurities.[4] Samples containing this compound, especially in solvent, should be stored in tightly sealed vials at low temperatures, such as -20°C or -80°C, to minimize solvent evaporation and slow down any potential degradation reactions.[5]

Q4: Can the analytical method itself, such as GC-MS, cause degradation of this compound?

A4: While less common for a saturated FAME like this compound, high temperatures in the GC inlet or column can potentially cause thermal degradation, especially if the system is not properly maintained. More significantly, matrix effects from complex biological samples can interfere with the analysis, potentially leading to inaccurate quantification that may be misinterpreted as degradation.[6][7] It is important to use a well-characterized internal standard and to optimize GC-MS parameters to ensure accurate and reproducible results.

Troubleshooting Guides

Problem: I am observing lower than expected concentrations of this compound in my final analysis.

Potential Cause Troubleshooting Steps
Hydrolysis during extraction - Ensure all solvents are anhydrous.- If an aqueous extraction is performed, check and adjust the pH to neutral.- Minimize the duration of contact with aqueous phases.- Promptly and thoroughly dry the organic extract.
Degradation during solvent evaporation - Use a gentle stream of nitrogen for evaporation at room temperature.- Avoid high temperatures on heating blocks or water baths.
Improper storage - Store samples at or below -20°C in tightly sealed vials.- For long-term storage, purge vials with an inert gas.
Adsorption to labware - Use silanized glassware or polypropylene tubes to minimize adsorption.- Rinse all transfer pipettes and vessels with a small amount of clean solvent to ensure complete transfer.
Inaccurate quantification - Verify the calibration of your analytical instrument.- Use a suitable internal standard that is chemically similar to this compound.

Problem: I am seeing a peak corresponding to tridecanoic acid in my chromatogram.

Potential Cause Troubleshooting Steps
Sample hydrolysis - This is a strong indicator of hydrolysis. Review your sample preparation workflow for exposure to water, acids, or bases.[2]- Implement the preventative measures for hydrolysis mentioned in the FAQs.
Contaminated standard - Analyze a fresh, unopened standard of this compound to rule out contamination of your working standard.

Quantitative Data Summary

The following table summarizes the stability of this compound under various conditions. Specific kinetic data for this compound is limited in the literature; therefore, the information is based on the general behavior of saturated fatty acid methyl esters.

Condition Parameter Effect on this compound Recommendations
pH Acidic (e.g., HCl in methanol)Can catalyze hydrolysis, especially with water present.[2]Use anhydrous conditions; neutralize promptly after acidic reactions.
Basic (e.g., KOH in methanol)Can catalyze hydrolysis.Use anhydrous conditions; neutralize promptly after basic reactions.
Temperature Room TemperatureGenerally stable in the absence of catalysts and water.Suitable for short-term handling.
Elevated (e.g., >50°C)Increased risk of hydrolysis and thermal degradation.Avoid prolonged exposure to high temperatures.
Solvents Anhydrous organic solventsStable.Recommended for sample storage and preparation.
Protic solvents (e.g., methanol, ethanol) with waterCan facilitate hydrolysis in the presence of acid or base.Minimize water content.
Storage -20°C to -80°C, inert atmosphereHigh stability for long-term storage.[5]Recommended for long-term sample preservation.

Experimental Protocols

Protocol 1: General Sample Preparation Workflow to Minimize Degradation

This protocol outlines a general workflow for extracting and preparing samples containing this compound for analysis, with an emphasis on minimizing degradation.

  • Homogenization: Homogenize the sample in a suitable organic solvent (e.g., hexane:isopropanol 3:2, v/v). Perform this step on ice to minimize enzymatic activity and thermal stress.

  • Extraction:

    • For liquid-liquid extraction, add the organic solvent to the sample and vortex thoroughly.

    • If an aqueous phase is present, ensure it is at a neutral pH.

    • Centrifuge to separate the phases.

    • Carefully collect the organic phase containing the this compound.

  • Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature. Avoid heating the sample.

  • Reconstitution: Reconstitute the sample in a suitable solvent (e.g., hexane) for analysis.

  • Storage: If not analyzing immediately, store the reconstituted sample at -20°C or below in a tightly sealed vial.

Protocol 2: Assessing the Stability of this compound

This protocol allows for the testing of this compound stability under specific experimental conditions.

  • Prepare a Stock Solution: Prepare a stock solution of this compound of known concentration in a non-polar, anhydrous solvent (e.g., hexane).

  • Spike Samples: Spike replicate samples of your matrix (or a placebo matrix) with a known amount of the this compound stock solution.

  • Incubation: Incubate the spiked samples under the conditions you wish to test (e.g., specific pH, temperature, time).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot from a replicate sample.

  • Quench and Extract: Immediately quench any reaction (e.g., by neutralizing the pH) and extract the this compound using the workflow described in Protocol 1.

  • Analysis: Analyze the extracted samples by a suitable method (e.g., GC-MS) and quantify the concentration of this compound.

  • Data Evaluation: Plot the concentration of this compound versus time to determine the degradation rate under the tested conditions.

Visualizations

cluster_reactants Reactants cluster_products Degradation Products MT This compound (Ester) TA Tridecanoic Acid (Carboxylic Acid) MT->TA Hydrolysis M Methanol (Alcohol) MT->M Hydrolysis H2O Water (H₂O) Catalyst Acid or Base (Catalyst)

Caption: Primary degradation pathway of this compound via hydrolysis.

start Start: Prepare Spiked Samples incubate Incubate under Test Conditions (e.g., pH, Temperature) start->incubate timepoint Sample at Different Time Points incubate->timepoint quench Quench Reaction & Extract (e.g., Neutralize, LLE) timepoint->quench analyze Analyze by GC-MS or other method quench->analyze evaluate Evaluate Data: Plot Concentration vs. Time analyze->evaluate end End: Determine Degradation Rate evaluate->end

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Troubleshooting Inaccurate Quantification with Methyl Tridecanoate Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inaccurate quantification when using methyl tridecanoate as an internal standard (IS) in chromatographic analyses, particularly Gas Chromatography with Flame Ionization Detection (GC-FID).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my internal standard (this compound) peak area inconsistent across samples?

A1: Inconsistent internal standard peak areas are a common source of inaccurate quantification. Several factors can contribute to this issue. Use the following guide to diagnose the potential cause.

Troubleshooting Flowchart for Inconsistent IS Peak Area

start Inconsistent IS Peak Area prep_error Investigate Sample Preparation Error start->prep_error Is IS addition reproducible? prep_error->prep_error injection_error Check Injection System prep_error->injection_error Yes injection_error->injection_error is_stability Evaluate IS Stability injection_error->is_stability Yes is_stability->is_stability matrix_effect Assess for Matrix Effects is_stability->matrix_effect Yes matrix_effect->matrix_effect result Accurate Quantification matrix_effect->result No

Caption: Troubleshooting logic for inconsistent internal standard peak area.

Possible Causes and Solutions:

  • Inaccurate Pipetting: Small errors in the volume of this compound added to each sample will lead to large variations in the final quantification.

    • Solution: Calibrate your pipettes regularly. Use a positive displacement pipette for viscous organic solvents. Prepare a bulk solution of the sample with the internal standard to ensure homogeneity before aliquoting.

  • Sample Preparation Variability: Inconsistent sample workup, such as incomplete extraction or derivatization (e.g., transesterification for FAME analysis), can lead to variable recovery of the internal standard.[1][2]

    • Solution: Standardize your sample preparation protocol. Ensure all steps are performed consistently across all samples. Adding the internal standard at the earliest possible stage of sample preparation can help to correct for losses during workup.[3]

  • Injector Issues: Problems with the GC injector, such as a clogged liner or septum, can cause variable injection volumes.

    • Solution: Perform regular maintenance on your GC injector, including changing the liner and septum.

  • Internal Standard Degradation: this compound, while relatively stable, can degrade under harsh chemical conditions or prolonged storage.

    • Solution: Prepare fresh internal standard solutions regularly. Store stock solutions in a cool, dark place and under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[4]

Q2: My calibration curve is non-linear or has a poor correlation coefficient (R²). What could be the cause?

A2: A non-linear calibration curve indicates that the ratio of the analyte response to the internal standard response is not proportional to the concentration ratio.

Troubleshooting Flowchart for Non-Linear Calibration Curve

start Non-Linear Calibration Curve concentration_range Check Concentration Range start->concentration_range concentration_range->concentration_range is_purity Verify IS Purity concentration_range->is_purity In linear range is_purity->is_purity coelution Investigate Co-elution is_purity->coelution IS is pure coelution->coelution detector_saturation Check for Detector Saturation coelution->detector_saturation No co-elution detector_saturation->detector_saturation result Linear Calibration detector_saturation->result No saturation

Caption: Troubleshooting logic for a non-linear calibration curve.

Possible Causes and Solutions:

  • Inappropriate Concentration Range: The concentration of your analyte or internal standard may be outside the linear dynamic range of the detector.

    • Solution: Prepare a new set of calibration standards with a wider or narrower concentration range to determine the linear range of your assay.

  • Internal Standard Impurity: The this compound standard may contain impurities that co-elute with your analyte of interest, especially at high concentrations. Analytical grade this compound should have a purity of ≥99.0% (GC).

    • Solution: Verify the purity of your internal standard by running a sample of the IS alone. If impurities are present, obtain a new, high-purity standard.

  • Co-elution: A component of the sample matrix may be co-eluting with either the analyte or the internal standard, leading to an artificially high peak area for one of them.

    • Solution: Optimize your GC method (e.g., temperature program, column phase) to improve the resolution between peaks.

  • Detector Saturation: At high concentrations, the FID detector can become saturated, leading to a non-linear response.

    • Solution: Dilute your samples and calibration standards to ensure that the peak heights are within the linear range of the detector.

Q3: I'm observing a consistent bias in my results (e.g., always higher or lower than expected). What could be the reason?

A3: A consistent bias in quantitative results often points to a systematic error in the analytical method.

Possible Causes and Solutions:

  • Matrix Effects: Components of the sample matrix can enhance or suppress the ionization of the analyte and/or the internal standard in the FID, leading to inaccurate quantification.[5][6]

    • Solution: Perform a matrix effect study to determine if the sample matrix is affecting your results. If matrix effects are present, you may need to implement a more rigorous sample cleanup procedure or use a matrix-matched calibration curve.

  • Incorrect Internal Standard Concentration: An error in the preparation of the internal standard stock solution will lead to a systematic bias in all results.

    • Solution: Carefully prepare and verify the concentration of your internal standard stock solution. It is good practice to have a second analyst independently prepare a stock solution for verification.

  • Different Response Factors: The FID response is proportional to the number of carbon atoms in the molecule. If your analyte and this compound have significantly different chemical structures, their response factors may not be equivalent.

    • Solution: Determine the relative response factor (RRF) for your analyte and internal standard and use it to correct your calculations.

Quantitative Data Tables

Table 1: Example of Inconsistent Internal Standard Peak Area

Sample IDAnalyte Peak AreaIS (this compound) Peak AreaAnalyte/IS RatioCalculated Concentration (µg/mL)
Cal 150,123100,5430.49810.0
Cal 2101,567102,1120.99520.0
Cal 3255,89099,8762.56250.0
Problem Sample 1 150,43280,123 1.87737.7
Problem Sample 2 149,876120,543 1.24325.0
QC Sample152,345101,2341.50530.1

In this example, the IS peak area in the problem samples deviates significantly from the calibration and QC samples, leading to inaccurate calculated concentrations.

Table 2: Example of a Non-Linear Calibration Curve

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
1050,123100,5430.498
20101,567102,1120.995
50255,89099,8762.562
100510,123101,0005.051
200 850,432 100,5008.462

In this example, the analyte/IS ratio at 200 µg/mL is not double the ratio at 100 µg/mL, indicating non-linearity at higher concentrations.

Experimental Protocols

Protocol 1: Verification of this compound Purity by GC-FID

Objective: To assess the purity of the this compound internal standard.

Materials:

  • This compound standard

  • High-purity solvent (e.g., hexane or isooctane)

  • GC-FID system with a suitable capillary column (e.g., a polar wax column for FAME analysis)

Procedure:

  • Prepare a solution of the this compound standard in the chosen solvent at a concentration that will give a strong on-column response without saturating the detector (e.g., 100 µg/mL).

  • Set up the GC-FID method with an appropriate temperature program to elute this compound and any potential impurities.

  • Inject a blank (solvent only) to ensure there is no system contamination.

  • Inject the this compound solution.

  • Analyze the resulting chromatogram. The chromatogram should show a single, sharp peak for this compound. The presence of other peaks indicates impurities.

  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

Protocol 2: Evaluation of Matrix Effects

Objective: To determine if the sample matrix is interfering with the quantification of the analyte.

Materials:

  • Blank matrix (a sample that is free of the analyte)

  • Analyte standard solution

  • This compound internal standard solution

  • Sample preparation reagents

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through the entire sample preparation procedure. Spike the analyte and internal standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into a blank matrix sample before the sample preparation procedure.

  • Analyze all samples by GC-FID.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak area in Set B / Peak area in Set A) * 100

    • RE (%) = (Peak area in Set C / Peak area in Set B) * 100

  • Interpretation:

    • If ME is close to 100%, there is no significant matrix effect.

    • If ME is > 100%, there is ion enhancement.

    • If ME is < 100%, there is ion suppression.

    • RE should be high and consistent for both the analyte and the internal standard.

By systematically working through these troubleshooting guides and experimental protocols, researchers can identify and resolve the root causes of inaccurate quantification when using this compound as an internal standard, leading to more reliable and accurate experimental results.

References

Technical Support Center: Optimizing Methyl Tridecanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of methyl tridecanoate as an internal standard for chromatographic analysis, particularly in the context of Fatty Acid Methyl Ester (FAME) analysis by Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound as an internal standard (IS)?

A1: this compound is used as an internal standard to improve the accuracy and precision of quantitative analysis.[1][2] It is added in a known, constant amount to all samples, calibration standards, and blanks.[1] By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations arising from sample preparation, injection volume inconsistencies, and instrument drift can be compensated for.[1][2]

Q2: At what stage of the sample preparation for FAME analysis should I add this compound?

A2: For FAME analysis that involves a derivatization step (transesterification), it is crucial to add the internal standard at the earliest possible stage, ideally before the extraction and derivatization process.[1] This ensures that the IS experiences the same potential losses or variations as the analytes throughout the entire sample preparation procedure.

Q3: What are the key characteristics of a good internal standard for FAME analysis?

A3: An ideal internal standard for FAME analysis should:

  • Be chemically similar to the analytes of interest.

  • Not be naturally present in the sample matrix.[1]

  • Be well-resolved from all other sample components in the chromatogram.[1]

  • Elute close to the analytes of interest without co-eluting.

  • Be stable throughout the analytical process.

Q4: How do I prepare a stock solution of this compound?

A4: To prepare a stock solution, accurately weigh a known amount of pure this compound and dissolve it in a suitable solvent (e.g., hexane or isooctane) to a precise final volume in a volumetric flask. It is important to account for the purity of the standard when calculating the exact concentration.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as an internal standard.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent Internal Standard Peak Area 1. Inaccurate addition of IS: Pipetting errors or inconsistent volumes of IS solution added to samples. 2. Sample matrix effects: The sample matrix may be affecting the ionization or detection of the IS. 3. Injector issues: Inconsistent injection volumes due to syringe problems or autosampler malfunction. 4. IS degradation: The internal standard may not be stable in the sample or solvent over time.1. Use a calibrated positive displacement pipette for adding the IS. Prepare a large batch of the IS spiking solution to be used for all samples and standards in a run. 2. Evaluate matrix effects by preparing standards in a matrix that mimics the sample. Consider further sample cleanup steps. 3. Perform injector maintenance. Check the syringe for bubbles and ensure it is functioning correctly. Run a series of blank injections with only the IS to check for reproducibility.[3] 4. Prepare fresh IS solutions and add them to the samples shortly before analysis.
Internal Standard Peak is Too Large or Too Small 1. Inappropriate IS concentration: The concentration of the IS is significantly different from the analyte concentrations. 2. Detector saturation: A very high concentration of IS can saturate the detector.1. Adjust the concentration of the this compound stock solution. The goal is to have the IS peak area be in the same range as the major analytes of interest, ideally aiming for a peak area ratio of analyte to IS close to 1. 2. Dilute the IS stock solution. If the peak is still too large, consider reducing the injection volume.
Co-elution of Internal Standard with an Analyte or Matrix Component 1. Suboptimal chromatographic conditions: The GC oven temperature program, carrier gas flow rate, or column polarity may not be suitable for separating the IS from other components. 2. Presence of endogenous tridecanoic acid: Although rare, some samples may contain endogenous tridecanoic acid, which will be methylated and co-elute with the IS.1. Modify the GC method. Adjust the initial oven temperature, ramp rate, or final temperature to improve resolution. Consider using a column with a different stationary phase polarity. 2. Analyze a sample without the addition of the internal standard to check for any naturally occurring this compound. If present, another odd-chain fatty acid methyl ester (e.g., methyl pentadecanoate) may need to be selected as the internal standard.
Poor Linearity of the Calibration Curve 1. IS concentration outside the linear range of the detector: The concentration of the IS is too high or too low. 2. Inconsistent response factor: The relative response factor between the analyte and the IS is not constant across the calibration range.1. Determine the linear dynamic range of the detector for this compound by injecting a series of standards at different concentrations. Ensure the chosen IS concentration falls within this range. 2. Ensure that the IS concentration is appropriate for the concentration range of the analytes being quantified. The response ratio should be linear with the concentration ratio.

Experimental Protocols

Protocol for Determining the Optimal Concentration of this compound

This protocol outlines a systematic approach to determine the optimal concentration of this compound for a given set of analytes and sample matrix. The objective is to find a concentration that provides a consistent and appropriate response within the linear range of the detector and is comparable to the analyte response.

1. Preparation of Standard Solutions:

  • Analyte Stock Solution: Prepare a mixed stock solution containing all the FAMEs of interest at a known concentration in a suitable solvent.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

  • Calibration Standards: Prepare a series of calibration standards by spiking a constant amount of the this compound stock solution into varying concentrations of the analyte stock solution. The analyte concentrations should cover the expected range in the actual samples.

2. Initial Screening of IS Concentration:

  • Prepare a mid-range analyte calibration standard.

  • Spike this standard with three different concentrations of this compound (e.g., low, medium, and high). The medium concentration should be chosen to be in the expected range of the mid-point of your analyte calibration curve.

  • Analyze these three samples by GC-FID.

  • Evaluate the peak areas. The ideal concentration will result in a this compound peak that is on-scale, has a good signal-to-noise ratio, and has a peak area that is in the same order of magnitude as the major analytes of interest.

3. Response Factor Consistency Check:

  • Using the chosen optimal IS concentration from the initial screening, prepare a full calibration curve with at least five concentration levels of the analytes.

  • Add the same amount of the optimized this compound solution to each calibration standard.

  • Analyze the calibration standards by GC-FID.

  • Calculate the response factor (RF) for each analyte at each concentration level using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

  • The RF should be consistent across the entire calibration range. A relative standard deviation (RSD) of the RFs of less than 15% is generally considered acceptable.

4. Data Presentation:

The results of the response factor consistency check can be summarized in a table similar to the one below.

AnalyteCalibration LevelAnalyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaResponse Factor
FAME 11110500005500000.909
FAME 125102600005600000.929
FAME 1310105300005550000.955
FAME 14201011000005650000.973
FAME 15501027000005600000.964
FAME 1 Average RF: 0.946
RSD (%): 2.8%
FAME 21110450005500000.818
FAME 225102300005600000.821
FAME 2310104700005550000.847
FAME 2420109500005650000.841
FAME 25501024000005600000.857
FAME 2 Average RF: 0.837
RSD (%): 1.9%

Visualizations

Experimental_Workflow cluster_prep 1. Standard Preparation cluster_screening 2. Initial IS Concentration Screening cluster_optimization 3. Response Factor Consistency Check Analyte_Stock Prepare Analyte Stock Solution Spike_Mid_Analyte Spike Mid-Range Analyte Standard with Low, Medium, High IS Conc. Analyte_Stock->Spike_Mid_Analyte Prepare_Cal_Curve Prepare Calibration Curve (Multiple Analyte Concentrations) Analyte_Stock->Prepare_Cal_Curve IS_Stock Prepare this compound Stock Solution IS_Stock->Spike_Mid_Analyte GC_Analysis_Screening GC-FID Analysis Spike_Mid_Analyte->GC_Analysis_Screening Evaluate_Peaks Evaluate IS Peak Area (On-scale, S/N, Comparability) GC_Analysis_Screening->Evaluate_Peaks Spike_Optimal_IS Spike All Standards with Optimized IS Concentration Evaluate_Peaks->Spike_Optimal_IS Select Optimal IS Conc. Prepare_Cal_Curve->Spike_Optimal_IS GC_Analysis_Optimization GC-FID Analysis Spike_Optimal_IS->GC_Analysis_Optimization Calculate_RF Calculate Response Factor (RF) for each Analyte at each Level GC_Analysis_Optimization->Calculate_RF Check_RSD Check RF Consistency (RSD < 15%) Calculate_RF->Check_RSD

Caption: Workflow for optimizing internal standard concentration.

Troubleshooting_Logic Start Inconsistent IS Peak Area Check_Addition Verify IS Addition (Pipette Calibration, Technique) Start->Check_Addition Check_Matrix Investigate Matrix Effects (Standards in Matrix) Start->Check_Matrix Check_Injector Inspect GC Injector (Maintenance, Syringe) Start->Check_Injector Check_Stability Assess IS Stability (Fresh Solutions) Start->Check_Stability Solution_Addition Use Calibrated Pipette, Prepare Bulk IS Solution Check_Addition->Solution_Addition Solution_Matrix Further Sample Cleanup, Matrix-Matched Standards Check_Matrix->Solution_Matrix Solution_Injector Perform Injector Maintenance, Check Syringe Check_Injector->Solution_Injector Solution_Stability Prepare Fresh IS Solutions Check_Stability->Solution_Stability

Caption: Troubleshooting logic for inconsistent internal standard peak area.

References

Technical Support Center: Matrix Effects on Methyl Tridecanoate Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the detection of methyl tridecanoate in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting substances from the sample matrix.[1] These effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[2] In complex biological matrices like plasma, urine, or tissue homogenates, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[2][3] Failure to address matrix effects can compromise the accuracy, precision, and sensitivity of your analytical method.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer while a blank, extracted sample matrix is injected into the chromatographic system.[4] Any deviation from the stable baseline signal indicates the retention time ranges where ion suppression or enhancement occurs.[2]

  • Post-Extraction Spike Comparison: This quantitative approach is considered the "gold standard".[2] It involves comparing the signal response of this compound spiked into a pre-extracted blank matrix with the response of a neat standard solution at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of the matrix effect. An MF < 1 signifies ion suppression, while an MF > 1 indicates ion enhancement.[2]

Q3: What are the common analytical techniques used for this compound detection, and how are they susceptible to matrix effects?

A3: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • GC-MS: In GC-MS, matrix effects can occur during sample injection, chromatographic separation, and ionization.[5] Co-injected non-volatile matrix components can contaminate the injector and column, leading to signal suppression or enhancement.[6]

  • LC-MS: LC-MS, particularly with electrospray ionization (ESI), is highly susceptible to matrix effects.[5] Co-eluting matrix components can compete with this compound for ionization, leading to significant signal suppression or enhancement.[2]

Q4: What are the best practices for mitigating matrix effects in this compound analysis?

A4: A multi-faceted approach is often necessary:

  • Effective Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is crucial.[7]

  • Use of Internal Standards: A suitable internal standard (IS) is essential to compensate for matrix effects. The ideal IS is a stable isotope-labeled version of the analyte (e.g., this compound-d3). If a stable isotope-labeled IS is unavailable, a structural analog that co-elutes with the analyte can be used.[7]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample and can be a reliable way to correct for matrix effects, especially when a suitable blank matrix is not available.[7]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) in GC-MS 1. Active sites in the inlet liner or column. 2. Column contamination. 3. Inappropriate injection temperature.1. Use a deactivated inlet liner. 2. Trim the front end of the column or replace the column. 3. Optimize the injection temperature.
Low or No Signal for this compound 1. Significant ion suppression. 2. Inefficient derivatization. 3. Instrument issues (e.g., leaks, detector problems).1. Perform a post-column infusion experiment to identify regions of suppression. Improve sample cleanup. 2. Optimize the derivatization reaction (time, temperature, reagent concentration). 3. Perform a system leak check and tune the mass spectrometer.[3]
High Signal Variability Between Replicates 1. Inconsistent matrix effects. 2. Poor sample homogeneity. 3. Inconsistent injection volume.1. Use a stable isotope-labeled internal standard. 2. Ensure thorough vortexing or homogenization of samples before extraction. 3. Check the autosampler for proper operation.
Signal Enhancement Leading to Overestimation 1. Co-eluting matrix components that enhance ionization.1. Improve chromatographic separation to resolve the analyte from the enhancing components. 2. Utilize matrix-matched standards for calibration.

Experimental Protocols

Below are detailed methodologies for key experiments related to the assessment and mitigation of matrix effects for this compound.

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Comparison
  • Prepare a Neat Standard Solution: Prepare a solution of this compound in a suitable solvent (e.g., hexane for GC-MS, methanol for LC-MS) at a known concentration (e.g., 1 µg/mL).

  • Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation protocol without the addition of an internal standard.

  • Prepare Post-Extraction Spiked Sample: Spike a known volume of the neat standard solution into a volume of the blank matrix extract to achieve the same final concentration as the neat standard solution.

  • Analysis: Analyze both the neat standard solution and the post-extraction spiked sample using your validated GC-MS or LC-MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Post-Extraction Spiked Sample) / (Peak Area of Analyte in Neat Standard Solution)

    • A value between 0.8 and 1.2 is often considered acceptable, indicating minimal matrix effects.

Protocol 2: Sample Preparation of Plasma for FAMEs Analysis by GC-MS

This protocol describes a common method for the extraction and derivatization of fatty acids, including tridecanoic acid, from plasma.

  • Lipid Extraction:

    • To 100 µL of plasma, add 1 mL of a chloroform:methanol (2:1, v/v) solution.

    • Vortex for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution and vortex for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the layers.

    • Carefully collect the lower organic layer containing the lipids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the collected organic solvent under a stream of nitrogen.

    • Add 1 mL of 2% sulfuric acid in methanol.

    • Incubate at 50°C for 2 hours.

    • After cooling, add 1 mL of hexane and 0.5 mL of water.

    • Vortex and centrifuge to separate the layers.

    • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

Visualizations

To further clarify the experimental workflows and logical relationships in troubleshooting, the following diagrams are provided.

MatrixEffectEvaluation cluster_prep Sample Preparation cluster_spike Spiking cluster_analysis Analysis & Calculation cluster_interpretation Interpretation Neat_Standard Prepare Neat Standard Analysis Analyze Neat and Spiked Samples (GC/LC-MS) Neat_Standard->Analysis Blank_Extract Extract Blank Matrix Post_Spike Spike Standard into Blank Extract Blank_Extract->Post_Spike Post_Spike->Analysis Calculation Calculate Matrix Factor (MF) Analysis->Calculation Result MF < 0.8: Suppression 0.8 < MF < 1.2: Minimal Effect MF > 1.2: Enhancement Calculation->Result

Caption: Workflow for Quantitative Evaluation of Matrix Effects.

TroubleshootingWorkflow Start Problem Identified: Inaccurate this compound Quantification Check_IS Is a suitable Internal Standard (IS) being used? Start->Check_IS Implement_IS Implement Stable Isotope-Labeled or Co-eluting Analog IS Check_IS->Implement_IS No Assess_ME Quantitatively Assess Matrix Effects (Post-Extraction Spike) Check_IS->Assess_ME Yes Implement_IS->Assess_ME Significant_ME Are Matrix Effects Significant (MF outside 0.8-1.2)? Assess_ME->Significant_ME Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE, LLE) Significant_ME->Optimize_Cleanup Yes Revalidate Re-validate Method Significant_ME->Revalidate No Optimize_Chroma Improve Chromatographic Separation Optimize_Cleanup->Optimize_Chroma Use_MMC Use Matrix-Matched Calibrants Optimize_Chroma->Use_MMC Use_MMC->Revalidate End Accurate Quantification Achieved Revalidate->End

Caption: Troubleshooting Logic for Inaccurate Quantification.

References

Technical Support Center: Methyl Tridecanoate Stability in Extraction Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of methyl tridecanoate in common extraction solvents. Below you will find frequently asked questions, troubleshooting advice, and experimental protocols to ensure the integrity of your samples and accuracy of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound standard seems to be degrading in the extraction solvent. What are the most likely causes?

A1: Degradation of this compound, a saturated fatty acid methyl ester (FAME), in solution is primarily caused by three mechanisms: hydrolysis, oxidation, and transesterification.

  • Hydrolysis: The presence of water in your solvent can lead to the hydrolysis of the ester bond, yielding tridecanoic acid and methanol. This reaction can be accelerated by the presence of acidic or basic contaminants.

  • Oxidation: While saturated FAMEs are relatively stable against oxidation compared to their unsaturated counterparts, prolonged exposure to air (oxygen), light, and elevated temperatures can initiate oxidative degradation.[1][2] This process can be catalyzed by trace metal ions.

  • Transesterification: If your solvent is an alcohol other than methanol (e.g., ethanol) and there are catalytic amounts of acid or base present, this compound can undergo transesterification to form a different ester (e.g., ethyl tridecanoate).[3]

Q2: Which extraction solvent is best for maintaining the stability of this compound?

A2: The choice of solvent depends on the experimental requirements. However, for optimal stability during storage, non-polar, aprotic solvents are generally preferred.

  • Hexane: An excellent choice for long-term storage due to its non-polar and aprotic nature, which minimizes the risk of hydrolysis and transesterification.

  • Chloroform: While a common lipid solvent, it can contain trace amounts of acidic impurities (e.g., HCl) that may catalyze hydrolysis over time. It is also more susceptible to photo-oxidation, which can generate reactive species.

  • Methanol: As this compound is a methyl ester, methanol is a suitable solvent to prevent transesterification. However, it is crucial to use anhydrous methanol, as any water present can lead to hydrolysis.[4]

Q3: How should I store my this compound solutions to ensure long-term stability?

A3: Proper storage is critical to maintaining the integrity of your this compound standards. The following conditions are recommended:

  • Temperature: Store solutions at low temperatures, ideally at -20°C.[5]

  • Atmosphere: To prevent oxidation, overlay the solution with an inert gas like nitrogen or argon before sealing the container.[6]

  • Container: Use amber glass vials with tightly sealed PTFE-lined caps to protect from light and prevent solvent evaporation and moisture ingress.

  • Purity: Use high-purity, anhydrous solvents to minimize contaminants that could catalyze degradation.

Q4: I suspect my this compound has degraded. How can I confirm this?

A4: You can use chromatographic techniques to assess the purity of your this compound standard.

  • Gas Chromatography (GC): A GC analysis will show a primary peak for this compound. The appearance of a new, earlier-eluting peak could indicate the presence of the more volatile degradation product, methanol. A later-eluting peak might correspond to the less volatile tridecanoic acid.

  • Thin-Layer Chromatography (TLC): TLC can also be used for a quick check. The degradation product, tridecanoic acid, will have a different retention factor (Rf) value compared to the this compound ester due to the difference in polarity.

Quantitative Data Summary

The following tables summarize the general stability of this compound in different solvents under various conditions. Please note that specific degradation rates can vary based on the purity of the solvent, water content, and exposure to light and air.

Table 1: Relative Stability of this compound in Common Extraction Solvents

SolventRelative StabilityPrimary Degradation Risk(s)
HexaneHighOxidation (if exposed to air)
ChloroformModerateHydrolysis (acid-catalyzed), Photo-oxidation
MethanolModerate to HighHydrolysis (if water is present)

Table 2: Factors Affecting this compound Stability

FactorEffect on StabilityMitigation Strategy
Water ContentDecreases stability (promotes hydrolysis)Use anhydrous solvents; store in a desiccated environment.
TemperatureDecreases stability (accelerates degradation reactions)Store at low temperatures (-20°C).
OxygenDecreases stability (promotes oxidation)Store under an inert atmosphere (e.g., nitrogen).
LightDecreases stability (can promote photo-oxidation)Store in amber vials or in the dark.
pH (acidic/basic contaminants)Decreases stability (catalyzes hydrolysis/transesterification)Use high-purity, neutral solvents.

Experimental Protocols

Protocol: Assessment of this compound Stability in an Extraction Solvent

This protocol outlines a general method to quantitatively assess the stability of this compound in a chosen solvent over time.

1. Materials:

  • This compound standard (≥99% purity)
  • High-purity, anhydrous extraction solvent (e.g., hexane, chloroform, or methanol)
  • Internal standard (e.g., methyl nonadecanoate)
  • Amber glass vials with PTFE-lined screw caps
  • Gas chromatograph with a flame ionization detector (GC-FID)
  • Inert gas (nitrogen or argon)

2. Procedure:

  • Solution Preparation:
  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
  • Add an internal standard at a constant concentration to all samples. This will be used to correct for any variations in injection volume.
  • Sample Aliquoting and Storage:
  • Aliquot the stock solution into multiple amber glass vials.
  • Flush the headspace of each vial with an inert gas before tightly sealing.
  • Divide the vials into different storage conditions to be tested (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).
  • Time-Point Analysis:
  • At designated time points (e.g., 0, 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
  • Allow the vial to come to room temperature before opening.
  • Analyze the sample by GC-FID.
  • Data Analysis:
  • Calculate the peak area ratio of this compound to the internal standard for each time point.
  • Plot the peak area ratio as a function of time for each storage condition. A decrease in the ratio over time indicates degradation.
  • The percentage of this compound remaining can be calculated as: (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100%.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting this compound Degradation start Suspected Degradation of This compound check_purity Confirm Degradation: Analyze by GC or TLC start->check_purity degradation_confirmed Degradation Confirmed check_purity->degradation_confirmed Degradation products observed no_degradation No Degradation (Re-evaluate analytical method) check_purity->no_degradation No degradation products identify_cause Identify Potential Cause(s) degradation_confirmed->identify_cause hydrolysis Hydrolysis: Presence of Water or Acid/Base Contaminants identify_cause->hydrolysis oxidation Oxidation: Exposure to Air, Light, or High Temperature identify_cause->oxidation transesterification Transesterification: Presence of Other Alcohols and Catalyst identify_cause->transesterification corrective_actions Implement Corrective Actions hydrolysis->corrective_actions oxidation->corrective_actions transesterification->corrective_actions use_anhydrous Use Anhydrous, High-Purity Solvents corrective_actions->use_anhydrous store_cold_dark Store at Low Temperature (-20°C) in Amber Vials corrective_actions->store_cold_dark inert_atmosphere Store Under Inert Atmosphere (Nitrogen or Argon) corrective_actions->inert_atmosphere use_methanol Use Methanol as Solvent if Transesterification is a Concern corrective_actions->use_methanol

Caption: Workflow for troubleshooting this compound degradation.

References

Addressing co-elution issues with methyl tridecanoate in GC.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address co-elution issues involving methyl tridecanoate in Gas Chromatography (GC).

Troubleshooting Guides

Issue: Poor resolution or co-elution of this compound with an adjacent peak.

This is a common issue in the analysis of fatty acid methyl esters (FAMEs), where complex mixtures can make complete separation challenging. The following steps provide a systematic approach to troubleshooting this problem.

1. Peak Identification and Confirmation

  • Initial Assessment: The first step is to identify the co-eluting compound. On highly polar cyanopropyl siloxane columns (like HP-88 or CP-Sil 88), this compound (C13:0) typically elutes after methyl laurate (C12:0) and before methyl myristate (C14:0).[1][2] Potential co-eluting peaks are often unsaturated FAMEs of similar carbon number or branched-chain FAMEs. In bacterial fatty acid methyl ester (BAME) analysis, methyl 11-methyldodecanoate and methyl 10-methyldodecanoate are potential co-elutants.[3]

  • Mass Spectrometry (MS) Confirmation: If a GC-MS system is available, it can be a powerful tool to identify co-eluting compounds, provided they have different mass spectra.[4][5] By examining the mass spectra across the peak, it's possible to identify the presence of more than one compound.

2. Method Optimization

If co-elution is confirmed, the next step is to optimize the GC method parameters.

  • Temperature Program Adjustment:

    • Lower the Initial Temperature: Starting the oven at a lower temperature can improve the separation of early-eluting peaks.[6]

    • Reduce the Ramp Rate: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can significantly improve resolution.[7][8] However, this will also increase the total run time.

    • Isothermal Hold: Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can enhance separation.[6]

  • Carrier Gas Flow Rate/Linear Velocity Optimization:

    • Adjusting the carrier gas flow rate to the optimal linear velocity for the column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen) can improve peak efficiency and resolution.[1]

3. Column Selection and Evaluation

The choice of GC column is critical for FAME analysis. If method optimization does not resolve the co-elution, a different column may be necessary.

  • Stationary Phase Polarity:

    • Highly Polar Columns: Columns with highly polar stationary phases, such as biscyanopropyl polysiloxane (e.g., HP-88, CP-Sil 88 for FAME, Rt-2560), are generally recommended for complex FAME mixtures and for separating cis/trans isomers.[2][9][10]

    • Mid-Polarity Columns: A medium polar cyanopropyl column (e.g., DB-23) can also provide excellent separation for many FAME mixtures.[9][10]

    • WAX Columns: Polyethylene glycol (PEG) columns (e.g., DB-FATWAX Ultra Inert, FAMEWAX) offer a different selectivity and can be effective for separating FAMEs based on carbon number and degree of unsaturation.[11][12]

  • Column Dimensions:

    • Length: Longer columns generally provide better resolution but result in longer analysis times.[1]

    • Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm) can offer higher efficiency and faster analysis times.[8]

    • Film Thickness: Thicker films increase retention and can improve the resolution of volatile compounds.

4. Sample Preparation and Derivatization

Proper sample preparation is crucial to avoid analytical issues.

  • Complete Derivatization: Ensure the esterification of fatty acids to FAMEs is complete. Incomplete derivatization can lead to peak tailing and the presence of interfering free fatty acids.[2]

  • Sample Clean-up: Complex sample matrices can introduce interfering compounds. Consider a sample clean-up step, such as solid-phase extraction (SPE), to remove these interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most likely compounds to co-elute with this compound (C13:0)?

Based on typical elution orders on polar GC columns, the most likely co-elutants with this compound are other FAMEs with similar retention characteristics. These can include:

  • Unsaturated C14 or C15 FAMEs: For example, methyl myristoleate (C14:1) or methyl pentadecenoate (C15:1).[2][13]

  • Branched-chain FAMEs: In samples containing bacterial fatty acids, branched-chain esters like methyl 11-methyldodecanoate or methyl 10-methyldodecanoate can be potential co-elutants.[3]

Q2: How can I improve the separation between this compound and its neighboring peaks without significantly increasing the analysis time?

  • Optimize the temperature ramp rate: A slightly slower ramp rate around the elution time of this compound can improve resolution without drastically extending the total run time.[7][8]

  • Use a narrower internal diameter column: A column with a smaller ID (e.g., 0.18 mm) can provide higher efficiency, potentially improving resolution while allowing for a faster analysis.[8]

  • Switch to hydrogen as the carrier gas: Hydrogen allows for faster optimal linear velocities, which can reduce analysis time while maintaining good resolution.[1]

Q3: Can I resolve a co-elution issue with this compound if I am using a GC-MS system?

Yes, in many cases. If the co-eluting compounds have different mass fragmentation patterns, you can use extracted ion chromatograms (EICs) to quantify each compound individually, even if they are not fully separated chromatographically.[4] However, for accurate quantification, complete chromatographic separation is always preferred.

Q4: My sample is from a bacterial source. Are there any specific considerations for co-elution with this compound?

Yes, bacterial samples can contain a complex mixture of branched-chain and hydroxy fatty acids.[3][14][15] These can have retention times that overlap with straight-chain saturated FAMEs. It is crucial to use a high-resolution capillary column (e.g., a highly polar cyanopropyl column) and a well-optimized temperature program. GC-MS is also highly recommended for confident peak identification in such complex matrices.

Data Presentation

Table 1: Comparison of GC Columns for FAME Analysis

Column TypeStationary PhasePolarityKey Advantages for FAME AnalysisCommon Applications
HP-88 / CP-Sil 88 Biscyanopropyl PolysiloxaneVery HighExcellent for separating cis/trans isomers and complex mixtures.[9][10][16]Detailed analysis of edible oils, trans-fat determination.
DB-23 50% Cyanopropyl-methylpolysiloxaneHighGood for general FAME analysis with some cis/trans separation.[9][10]Analysis of FAMEs in complex matrices.
DB-FATWAX / FAMEWAX Polyethylene Glycol (PEG)HighDifferent selectivity compared to cyanopropyl phases, good for separating based on carbon number and unsaturation.[11][12][17]Analysis of marine oils, omega-3 and omega-6 fatty acids.
DB-FastFAME Mid-content CyanopropylMedium-HighEngineered for faster separation of FAME mixtures.[18]High-throughput FAME analysis.

Table 2: Example Resolution of Critical FAME Pairs on a TRACE TR-FAME Column

Critical Peak PairResolution (Helium)Resolution (Hydrogen)Resolution (Nitrogen)
C18:1 t9 / C18:1 c9 2.52.32.8
C18:2 t9,t12 / C18:2 c9,c12 3.12.83.5
C20:3 c8,c11,c14 / C20:4 c5,c8,c11,c14 1.51.41.7
C22:5 c7,c10,c13,c16,c19 / C24:1 c15 1.31.21.5

Data adapted from Thermo Fisher Scientific Application Note. Higher resolution values indicate better separation.[1]

Experimental Protocols

Protocol 1: High-Resolution FAME Analysis on a Highly Polar Cyanopropyl Column

This protocol is suitable for the detailed analysis of complex FAME mixtures, including the separation of cis and trans isomers.

  • Column: Agilent J&W HP-88, 100 m x 0.25 mm, 0.20 µm (or equivalent)[16]

  • Carrier Gas: Nitrogen, constant pressure mode at 40 psi[16]

  • Injection: 1 µL, split ratio 100:1

  • Inlet Temperature: 250 °C[16]

  • Oven Temperature Program:

    • Hold at 100 °C for 13 minutes

    • Ramp at 10 °C/min to 180 °C, hold for 6 minutes

    • Ramp at 1 °C/min to 200 °C, hold for 20 minutes

    • Ramp at 4 °C/min to 230 °C, hold for 7 minutes[16]

  • Detector (FID): 280 °C[16]

    • Hydrogen flow: 40 mL/min

    • Air flow: 400 mL/min

    • Makeup gas (Nitrogen): 25 mL/min

Protocol 2: Fast FAME Analysis on a Mid-Polarity Cyanopropyl Column

This protocol is designed for more rapid screening of FAMEs.

  • Column: Agilent J&W DB-FastFAME, 30 m x 0.25 mm, 0.25 µm (or equivalent)

  • Carrier Gas: Hydrogen, constant flow

  • Injection: 1 µL, split ratio 100:1

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Hold at 80 °C for 1 minute

    • Ramp at 20 °C/min to 140 °C

    • Ramp at 3 °C/min to 240 °C, hold for 5 minutes

  • Detector (FID): 260 °C

    • Hydrogen flow: 40 mL/min

    • Air flow: 400 mL/min

    • Makeup gas (Nitrogen): 25 mL/min

Visualizations

Troubleshooting_Workflow Start Co-elution of this compound Observed Identify Identify Co-eluting Peak(s) (Use GC-MS if available) Start->Identify Optimize_Method Optimize GC Method Identify->Optimize_Method Adjust_Temp Adjust Temperature Program - Lower initial temperature - Reduce ramp rate - Add isothermal hold Optimize_Method->Adjust_Temp Adjust_Flow Optimize Carrier Gas Flow Rate Optimize_Method->Adjust_Flow Evaluate_Column Evaluate GC Column Adjust_Temp->Evaluate_Column Failure Resolved Resolution Achieved Adjust_Temp->Resolved Success Adjust_Flow->Evaluate_Column Failure Adjust_Flow->Resolved Success Change_Polarity Change Stationary Phase Polarity (e.g., Cyanopropyl to WAX) Evaluate_Column->Change_Polarity Change_Dimensions Change Column Dimensions (Length, ID, Film Thickness) Evaluate_Column->Change_Dimensions Check_Sample_Prep Review Sample Preparation Change_Polarity->Check_Sample_Prep Failure Change_Polarity->Resolved Success Change_Dimensions->Check_Sample_Prep Failure Change_Dimensions->Resolved Success Derivatization Ensure Complete Derivatization Check_Sample_Prep->Derivatization Cleanup Implement Sample Cleanup (e.g., SPE) Check_Sample_Prep->Cleanup Derivatization->Resolved Success Cleanup->Resolved Success

Caption: Troubleshooting workflow for co-elution issues.

FAME_Separation_Logic cluster_factors Factors Affecting Separation cluster_outcomes Desired Outcomes Column Column (Stationary Phase, Dimensions) Resolution Improved Resolution Column->Resolution PeakShape Good Peak Shape Column->PeakShape Temperature Temperature Program (Initial Temp, Ramp Rate) Temperature->Resolution AnalysisTime Acceptable Analysis Time Temperature->AnalysisTime CarrierGas Carrier Gas (Type, Flow Rate) CarrierGas->Resolution CarrierGas->AnalysisTime

Caption: Key factors influencing FAME separation in GC.

References

Optimization of injection parameters for methyl tridecanoate analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of methyl tridecanoate, a common fatty acid methyl ester (FAME), by gas chromatography (GC). It is designed for researchers, scientists, and drug development professionals to quickly address common issues encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the GC analysis of this compound.

Question: Why am I seeing ghost peaks in my chromatogram after injecting my this compound sample?

Answer:

Ghost peaks are extraneous peaks that appear in a chromatogram and can interfere with the analysis. In FAME analysis, they are often caused by the carryover of high molecular weight compounds from previous injections or contamination in the system.[1]

Troubleshooting Steps:

  • Extend Run Time: Increase the final oven temperature hold time to ensure all compounds from the previous sample have eluted before the next injection.[1]

  • Bake Out the Column: Set the oven temperature to the column's maximum limit (or slightly below) for an extended period to remove strongly retained contaminants.

  • Check for Contamination:

    • Injector Liner: The injector liner is a common source of contamination. Replace the liner, especially if you have been analyzing complex matrices. Using a liner with glass wool can help trap non-volatile residues.[1]

    • Septum: A worn or cored septum can introduce particles into the injection port. Replace the septum regularly.

    • Syringe: The syringe can carry over sample residue. Ensure the syringe is thoroughly washed with an appropriate solvent between injections.

    • Gases and Solvents: Ensure the carrier gas, makeup gas, and solvents are of high purity. Contaminated gases can lead to baseline noise and ghost peaks.[2]

Question: My this compound peak is tailing. What are the possible causes and solutions?

Answer:

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum. This can affect peak integration and reduce analytical accuracy.

Potential Causes and Solutions:

  • Active Sites in the Inlet or Column: Active sites, such as exposed silanol groups, can interact with polar analytes, causing tailing.

    • Solution: Deactivated liners and columns are recommended for FAME analysis. If tailing persists, consider replacing the liner or trimming the front end of the column (a few centimeters) to remove accumulated non-volatile residues.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[3]

    • Solution: Dilute the sample or increase the split ratio to reduce the amount of analyte reaching the column.

  • Improper Column Installation: A poorly installed column can create dead volume, leading to peak distortion.

    • Solution: Ensure the column is installed according to the manufacturer's instructions, with the correct insertion distance into the injector and detector.

  • Flow Path Issues: Obstructions or leaks in the flow path can cause peak tailing.

    • Solution: Perform a leak check of the system.

Question: I am experiencing poor reproducibility in peak areas for my this compound standard. What should I check?

Answer:

Poor reproducibility can stem from issues with the injection process or the stability of the analytical system.[4]

Troubleshooting Checklist:

  • Autosampler vs. Manual Injection: Autosamplers generally provide better reproducibility than manual injections. If using an autosampler, check the syringe for proper installation and function. For manual injections, ensure a consistent and rapid injection technique.

  • Injection Volume: The sample volume in the syringe should be appropriate for the syringe size, typically between 10% and 50% of the total volume.[5]

  • Leaky Syringe or Connection: A leak in the syringe or at the connection to the injection port will result in variable injection volumes.

  • Inconsistent Split Ratio: Fluctuations in the split flow can lead to variable amounts of sample reaching the column. Check the gas flow controllers for stability.

  • Sample Evaporation: If samples are left uncapped in the autosampler tray for an extended period, the solvent can evaporate, leading to a concentration of the analyte and thus larger peak areas over time. Ensure vials are properly capped.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the optimization of injection parameters for this compound analysis.

Question: What is a typical injector temperature for this compound analysis?

Answer:

A common injector temperature for the analysis of FAMEs, including this compound, is 250 °C.[6][7][8] This temperature is high enough to ensure rapid vaporization of the sample without causing thermal degradation of the analytes.

Question: How do I choose the correct split ratio for my analysis?

Answer:

The split ratio determines the portion of the injected sample that is directed to the column, with the remainder being vented. The choice of split ratio depends on the concentration of your sample and the capacity of your column.[9][10]

  • High Concentration Samples: For concentrated samples, a higher split ratio (e.g., 100:1 or higher) is used to prevent column overload.[10]

  • Trace Analysis: For trace-level analysis, a lower split ratio (e.g., 10:1 or 20:1) or a splitless injection is used to maximize the amount of analyte reaching the detector.[11]

  • Typical Ratios: For general FAME analysis, split ratios between 50:1 and 100:1 are commonly used.[6][8]

Question: What injection volume should I use?

Answer:

The injection volume is dependent on the concentration of the sample and the capacity of the column. A typical injection volume for FAME analysis is 1 µL.[6][7][11] For very dilute samples, larger injection volumes (e.g., 2 µL) may be used, but this should be done with caution to avoid solvent-related peak distortion.[7]

Data Presentation

Table 1: Typical GC Injection Parameters for FAME Analysis

ParameterTypical ValueRangeCommon Issues if Not Optimized
Injector Temperature250 °C220 - 280 °CToo low: Incomplete vaporization, peak tailing. Too high: Analyte degradation.
Split Ratio50:1 - 100:110:1 - 500:1Too low: Column overload, peak fronting. Too high: Poor sensitivity for trace components.
Injection Volume1 µL0.5 - 2 µLToo high: Column overload, solvent effects. Too low: Poor sensitivity.
Carrier Gas Flow Rate1 - 2 mL/min0.5 - 5 mL/minInconsistent flow: Retention time shifts, poor reproducibility.

Experimental Protocols

Protocol: Preparation of this compound Standard and GC Analysis

This protocol describes the preparation of a this compound standard and the subsequent analysis by gas chromatography with flame ionization detection (GC-FID).

1. Materials and Reagents:

  • This compound (analytical standard)

  • Hexane (GC grade)

  • 2 mL autosampler vials with caps

2. Standard Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Transfer the standards to 2 mL autosampler vials and cap them securely.

3. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 GC system or equivalent.[6]

  • Injector: Split/splitless inlet.

  • Column: DB-Wax or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.[6][8]

  • Injector Temperature: 250 °C.[6][8]

  • Injection Volume: 1 µL.[6][11]

  • Split Ratio: 50:1.[6][8]

  • Oven Temperature Program:

    • Initial temperature: 120 °C, hold for 1 min.

    • Ramp 1: 10 °C/min to 175 °C, hold for 10 min.

    • Ramp 2: 5 °C/min to 210 °C, hold for 5 min.

    • Ramp 3: 5 °C/min to 230 °C, hold for 5 min.[8]

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.[6][8]

  • Detector Gases:

    • Hydrogen: 40 mL/min.[6]

    • Air: 450 mL/min.[6]

    • Makeup Gas (Helium or Nitrogen): 30 mL/min.[6]

4. Analysis Procedure:

  • Equilibrate the GC system until a stable baseline is achieved.

  • Inject 1 µL of a hexane blank to ensure the system is clean.

  • Inject the prepared this compound standards, starting from the lowest concentration.

  • Inject the unknown samples.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

Troubleshooting_Workflow Start Problem Identified (e.g., Ghost Peaks, Tailing, Poor Reproducibility) Check_Injection Step 1: Verify Injection Parameters - Injector Temp - Split Ratio - Injection Volume Start->Check_Injection Check_Injection->Start Adjust Parameters Check_System_Cleanliness Step 2: Assess System Cleanliness - Inject Blank Solvent - Check for Contamination Check_Injection->Check_System_Cleanliness Parameters OK Check_System_Cleanliness->Start Perform Maintenance Check_Consumables Step 3: Inspect Consumables - Septum - Liner - Syringe Check_System_Cleanliness->Check_Consumables System is Clean Check_Consumables->Start Replace Consumables Check_Column Step 4: Evaluate Column Health - Column Bleed - Peak Shape of Standard Check_Consumables->Check_Column Consumables are Good Check_Column->Start Trim or Replace Column Solution Problem Resolved Check_Column->Solution Column is Healthy

Caption: A logical workflow for troubleshooting common issues in GC analysis.

Injection_Parameter_Optimization cluster_params Key Injection Parameters Goal Goal: Accurate & Reproducible This compound Analysis Injector_Temp Injector Temperature (e.g., 250°C) Goal->Injector_Temp Split_Ratio Split Ratio (e.g., 50:1) Goal->Split_Ratio Injection_Volume Injection Volume (e.g., 1 µL) Goal->Injection_Volume Outcome Optimized Method Injector_Temp->Outcome Split_Ratio->Outcome Injection_Volume->Outcome

Caption: Key injection parameters for method optimization.

References

Validation & Comparative

Methyl Tridecanoate as a Biomarker for Metabolic Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome, represent a growing global health crisis. The identification of reliable biomarkers is crucial for early diagnosis, risk stratification, and the development of effective therapeutic interventions. While established biomarkers exist, the search for novel and more specific markers continues. This guide provides a comparative analysis of methyl tridecanoate, the methyl ester of the odd-chain fatty acid tridecanoic acid (C13:0), as a potential biomarker for metabolic diseases, alongside established and other emerging biomarkers.

The Emerging Role of Odd-Chain Fatty Acids

Odd-chain fatty acids (OCFAs), particularly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have garnered significant attention as potential protective biomarkers against metabolic diseases.[1][2][3] Epidemiological studies have consistently shown an inverse correlation between circulating levels of C15:0 and C17:0 and the risk of developing type 2 diabetes and NAFLD.[1] These OCFAs are primarily derived from dairy fat consumption and gut microbiota metabolism.

Tridecanoic acid (C13:0) is a shorter-chain OCFA found in trace amounts in human plasma, with its origins primarily attributed to microbial metabolism in the gut.[4] While less studied than its longer-chain counterparts, its shared metabolic pathways suggest a potential role as a biomarker for diet-microbiome interactions and metabolic health. This compound, as a derivative, is often used as an internal standard in fatty acid analysis due to its low endogenous abundance. Its potential as a direct biomarker is still under investigation.

Comparative Analysis of Biomarkers for Metabolic Diseases

The following table summarizes the characteristics of this compound (inferred from tridecanoic acid) and other key biomarkers associated with metabolic diseases.

Biomarker CategoryBiomarkerTypical Change in Metabolic DiseaseKey Metabolic Pathway(s)Primary Source(s)
Odd-Chain Fatty Acids This compound (C13:0) Hypothesized Decrease Beta-oxidation, AnaplerosisGut Microbiota
Pentadecanoic Acid (C15:0)DecreaseBeta-oxidation, AnaplerosisDairy Products, Gut Microbiota
Heptadecanoic Acid (C17:0)DecreaseBeta-oxidation, AnaplerosisDairy Products, Gut Microbiota
Adipokines LeptinIncreaseEnergy Homeostasis, Appetite RegulationAdipose Tissue
AdiponectinDecreaseInsulin Sensitization, Anti-inflammatoryAdipose Tissue
Inflammatory Markers C-Reactive Protein (CRP)IncreaseSystemic InflammationLiver
Interleukin-6 (IL-6)IncreasePro-inflammatory Cytokine SignalingImmune Cells, Adipose Tissue
Liver Enzymes Gamma-Glutamyl Transferase (GGT)IncreaseGlutathione Metabolism, Oxidative StressLiver
Iron Metabolism FerritinIncreaseIron Storage, Acute Phase ReactantLiver, Spleen, Bone Marrow
Amino Acids Branched-Chain Amino Acids (BCAAs)IncreaseProtein Synthesis, Glucose MetabolismDietary Protein
Lipids TriglyceridesIncreaseLipid Storage and TransportDiet, Liver
High-Density Lipoprotein (HDL)DecreaseReverse Cholesterol TransportLiver

Performance of this compound vs. Other Biomarkers

Direct comparative studies on the performance of this compound as a biomarker for metabolic diseases are currently limited. The potential utility of tridecanoic acid is largely inferred from studies on C15:0 and C17:0. For these longer-chain OCFAs, higher circulating levels have been associated with a lower risk of incident type 2 diabetes.

In contrast, established biomarkers have well-documented associations with metabolic disease risk. For instance, the leptin-to-adiponectin ratio is considered a strong indicator of insulin resistance. Elevated levels of hs-CRP are predictive of future cardiovascular events in individuals with metabolic syndrome. While BCAAs have shown promise as early predictors of type 2 diabetes, their utility is influenced by dietary protein intake.

The table below provides a qualitative comparison of the current standing of these biomarkers.

BiomarkerValidation StatusPotential AdvantagesPotential Limitations
This compound (C13:0) Emerging/Hypothesized May reflect gut microbiome health; Low endogenous levels could provide a clear signal.Lack of extensive clinical validation; Trace amounts may be difficult to detect reliably.
Pentadecanoic Acid (C15:0)Well-Established (Observational)Inverse association with T2D risk; Reflects dietary intake of dairy.Confounded by diet; Weaker association than some other biomarkers.
Leptin/Adiponectin RatioWell-EstablishedStrong correlation with insulin resistance.Can be influenced by acute illness and inflammation.
hs-CRPWell-EstablishedPredictive of cardiovascular risk.Non-specific marker of inflammation.
BCAAsEstablished (Observational)Early predictor of T2D.Influenced by recent dietary protein intake.

Experimental Protocols

Accurate and reproducible quantification of fatty acids is essential for their validation as biomarkers. The standard method for analyzing fatty acids, including odd-chain varieties like tridecanoic acid, in biological samples is gas chromatography-mass spectrometry (GC-MS).

Protocol: Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-MS

1. Sample Preparation and Lipid Extraction:

  • Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C until analysis.

  • Internal Standard: Add a known amount of an internal standard, such as methyl nonadecanoate (C19:0), to the plasma sample.

  • Lipid Extraction: Extract total lipids from the plasma using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.

  • Phase Separation: Add a saline solution to the mixture to induce phase separation. The lower organic phase containing the lipids is collected.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • Reagent: Add a methanol-acetyl chloride solution to the dried lipid extract.

  • Incubation: Heat the mixture at 100°C for 1 hour to convert the fatty acids to their corresponding methyl esters.

  • Neutralization and Extraction: After cooling, add a saturated sodium chloride solution and extract the FAMEs with hexane.

  • Drying: Evaporate the hexane layer to dryness under nitrogen.

3. GC-MS Analysis:

  • Reconstitution: Reconstitute the dried FAMEs in a suitable solvent (e.g., hexane).

  • Injection: Inject an aliquot of the reconstituted sample into the GC-MS system.

  • Gas Chromatography: Separate the FAMEs on a capillary column (e.g., DB-23 or equivalent) using a temperature gradient program.

  • Mass Spectrometry: Detect and quantify the FAMEs using a mass spectrometer operating in either scan or selected ion monitoring (SIM) mode. Identification is based on retention time and mass spectra compared to known standards.

Signaling Pathways and Logical Relationships

The metabolism of odd-chain fatty acids has unique implications for cellular energy and metabolism. Unlike even-chain fatty acids that are completely oxidized to acetyl-CoA, the final round of β-oxidation of OCFAs yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. This replenishment of TCA cycle intermediates may contribute to the beneficial metabolic effects observed with higher OCFA levels.

OCFA_Metabolism OCFA Odd-Chain Fatty Acid (e.g., Tridecanoic Acid) BetaOxidation β-Oxidation OCFA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA TCACycle TCA Cycle AcetylCoA->TCACycle PropionylCoACarboxylase Propionyl-CoA Carboxylase PropionylCoA->PropionylCoACarboxylase MethylmalonylCoA Methylmalonyl-CoA PropionylCoACarboxylase->MethylmalonylCoA MethylmalonylCoAMutase Methylmalonyl-CoA Mutase MethylmalonylCoA->MethylmalonylCoAMutase SuccinylCoA Succinyl-CoA MethylmalonylCoAMutase->SuccinylCoA SuccinylCoA->TCACycle Anaplerosis

Caption: Metabolism of odd-chain fatty acids leading to anaplerosis of the TCA cycle.

Experimental_Workflow Start Plasma Sample Collection LipidExtraction Lipid Extraction (Folch Method) Start->LipidExtraction Transesterification Transesterification to FAMEs LipidExtraction->Transesterification GCMS GC-MS Analysis Transesterification->GCMS DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis

Caption: Experimental workflow for the analysis of fatty acid methyl esters.

Conclusion

This compound, and its underlying fatty acid, tridecanoic acid, represent intriguing but currently under-validated potential biomarkers for metabolic diseases. Their link to gut microbial metabolism and the unique anaplerotic pathway of odd-chain fatty acids provide a strong rationale for further investigation. However, a significant body of research is still required to establish their clinical utility and performance characteristics compared to well-established biomarkers such as the leptin/adiponectin ratio, hs-CRP, and BCAAs. Future studies should focus on large-scale prospective cohorts to definitively assess the association of circulating tridecanoic acid with the incidence and progression of metabolic diseases, and to determine its sensitivity and specificity as a diagnostic or prognostic tool. For now, it remains a promising candidate in the ongoing search for more precise and informative biomarkers of metabolic health.

References

A Comparative Guide to Internal Standards: Methyl Tridecanoate vs. Methyl Nonadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals in Analytical Chemistry

The selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods, particularly in chromatographic techniques like Gas Chromatography (GC). An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It helps to correct for variations in sample injection volume, derivatization efficiency, and instrument response, thereby improving the accuracy and precision of quantitative analysis.[1][2] This guide provides a detailed comparison of two commonly used internal standards in the analysis of fatty acid methyl esters (FAMEs): methyl tridecanoate (C13:0) and methyl nonadecanoate (C19:0).

Performance Comparison

The choice between this compound and methyl nonadecanoate as an internal standard primarily depends on the specific fatty acid profile of the sample being analyzed. Both are odd-chain fatty acid methyl esters, which are ideal candidates as they are typically absent in biological and most industrial samples.[3]

PropertyThis compoundMethyl NonadecanoateReference
Chemical Formula C14H28O2C20H40O2[4][5]
Molecular Weight 228.37 g/mol 312.53 g/mol [4][5]
Melting Point 5.5 °C37-40 °C[4][6]
Boiling Point 131 °C at 4 mmHgNot specified[4]
Assay (Purity by GC) ≥99.0%≥98.0%[4][7]

Key Considerations for Selection:

  • Chromatographic Resolution: A significant challenge with methyl nonadecanoate is its potential for co-elution or poor resolution with common C18 fatty acid methyl esters, specifically methyl linoleate (C18:2) and methyl linolenate (C18:3).[8][9] This is a critical factor in samples rich in these unsaturated fatty acids, such as soybean or canola oil-based biodiesel.[9][10] this compound, with its shorter carbon chain, typically elutes earlier in the chromatogram, well separated from the C18 FAMEs, thus avoiding this potential interference.

  • Method Standardization: Methyl nonadecanoate is the internal standard specified in the European standard method EN 14103:2011 for the determination of FAME content in biodiesel.[9][10] For analyses that must adhere to this standard, methyl nonadecanoate is the required choice.

  • Sample Matrix: The primary criterion for selecting an internal standard is that it must not be naturally present in the sample.[2] Both this compound and methyl nonadecanoate are suitable for a wide range of samples as odd-chain fatty acids are uncommon in nature.[3]

Experimental Workflow for FAME Analysis using an Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of fatty acids in a sample, such as oil, fat, or cell culture, using an internal standard.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_data_processing Data Processing Sample Sample (e.g., Oil, Fat, Cells) Add_IS Add known amount of Internal Standard (this compound or Methyl Nonadecanoate) Sample->Add_IS Transesterification Transesterification (e.g., with BF3/Methanol) Add_IS->Transesterification Extraction Extraction of FAMEs (e.g., with Hexane) Transesterification->Extraction GC_Injection Inject into GC-FID/MS Extraction->GC_Injection Chromatogram Obtain Chromatogram GC_Injection->Chromatogram Peak_Integration Integrate Peak Areas (Analyte and Internal Standard) Chromatogram->Peak_Integration Calibration_Curve Generate Calibration Curve (Ratio of Analyte/IS vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantify Analytes Calibration_Curve->Quantification

Figure 1. General workflow for FAME analysis.

Experimental Protocols

Below are detailed methodologies for sample preparation and GC analysis for the quantification of FAMEs using either this compound or methyl nonadecanoate as an internal standard.

Sample Preparation: Transesterification of Lipids

This protocol is a general method for the conversion of fatty acids in lipids to their corresponding methyl esters.

Materials:

  • Sample containing lipids (e.g., 100 mg of oil)

  • Internal Standard solution (e.g., 10 mg/mL of this compound or methyl nonadecanoate in toluene)

  • Toluene

  • Boron trifluoride in methanol (BF3/MeOH, 14%)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined caps

Procedure:

  • Accurately weigh approximately 100 mg of the sample into a vial.

  • Add a precise volume of the internal standard solution (e.g., 1 mL of a 10 mg/mL solution).

  • Add 2 mL of toluene and vortex to dissolve the sample.

  • Add 2 mL of 14% BF3/MeOH solution.

  • Cap the vial tightly and heat at 100°C for 1 hour in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 2 mL of saturated sodium chloride solution, and vortex thoroughly.

  • Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Gas Chromatography (GC) Analysis

The following are typical GC conditions for FAME analysis. These may need to be optimized for specific instruments and applications.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for FAME analysis (e.g., a polar column like a DB-WAX or equivalent)

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/minute to 180°C, hold for 5 minutes

    • Ramp: 5°C/minute to 240°C, hold for 10 minutes

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

Logical Relationship for Internal Standard Selection

The choice between this compound and methyl nonadecanoate is a decision based on balancing methodological requirements with the practicalities of the sample matrix.

Internal_Standard_Selection Start Start: Select Internal Standard for FAME Analysis Method_Requirement Is adherence to a specific standard method (e.g., EN 14103) required? Start->Method_Requirement Use_C19 Use Methyl Nonadecanoate (C19:0) Method_Requirement->Use_C19 Yes Sample_Composition Analyze sample for potential co-elution with C18:2 and C18:3 Method_Requirement->Sample_Composition No End End: Internal Standard Selected Use_C19->End Coelution_Risk Is there a high concentration of C18:2 and/or C18:3? Sample_Composition->Coelution_Risk Use_C13 Use this compound (C13:0) Coelution_Risk->Use_C13 Yes Consider_C19 Methyl Nonadecanoate (C19:0) is a viable option Coelution_Risk->Consider_C19 No Use_C13->End Consider_C19->End

Figure 2. Decision process for internal standard selection.

Conclusion

Both this compound and methyl nonadecanoate are effective internal standards for the quantitative analysis of fatty acid methyl esters. The primary deciding factor is the composition of the sample matrix. For general purposes and to avoid potential chromatographic interferences with common C18 unsaturated fatty acids, This compound is often the more robust choice. However, when adherence to specific regulatory methods like EN 14103 is necessary, methyl nonadecanoate is the mandated internal standard. Careful method development and validation are essential to ensure the chosen internal standard provides the required accuracy and precision for the specific analytical application.

References

Methyl Tridecanoate for FAME Quantification: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of fatty acid methyl esters (FAMEs), the choice of an appropriate internal standard is paramount to achieving accurate and precise results. Methyl tridecanoate (C13:0) is a commonly employed internal standard, particularly in applications where the analyzed samples are not expected to contain naturally occurring tridecanoic acid. This guide provides a comprehensive comparison of this compound with other odd-chain fatty acid methyl esters used as internal standards, supported by experimental data and detailed methodologies.

Comparison of Internal Standards for FAME Quantification

The ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. It should also be stable throughout the analytical process and chromatographically well-resolved from the sample components. Odd-chain fatty acid methyl esters are frequently chosen for FAME analysis because they are generally absent or present in very low concentrations in most biological and industrial samples.

The selection of an internal standard can be critical, especially in complex matrices. For instance, in the analysis of biodiesel, the European standard EN14103 initially recommended methyl heptadecanoate (C17:0). However, as C17:0 can be present in some feedstocks like tallow, the standard was later revised to recommend methyl nonadecanoate (C19:0). Despite this, resolution issues between C19:0 and other FAMEs like methyl linoleate (C18:2) and methyl linolenate (C18:3) can occur.[1] This highlights the importance of selecting an internal standard that is not only absent from the sample but also chromatographically suitable.

Table 1: Performance Comparison of Common Internal Standards for FAME Quantification

ParameterThis compound (C13:0)Methyl Heptadecanoate (C17:0)Methyl Nonadecanoate (C19:0)Hexadecyl Acetate
Linearity (R²) >0.99 (Typical)>0.99>0.99>0.99
Precision (RSD%) <5%≤ 2%[2]<5%0.1 - 1.8%[1]
Accuracy (Recovery %) 95-105% (Typical)Statistically equivalent to reference method[1]95-105% (Typical)Not explicitly stated, but accuracy confirmed by method comparison[1]
Potential for Natural Occurrence Low, but can be present in some microbial and dairy fats.Present in some animal fats (e.g., tallow).[1]Generally low, but can be present in some plant oils.Unnatural and absent from biodiesel feedstocks.[1]
Chromatographic Resolution Generally good, elutes before longer chain FAMEs.Good, but potential for co-elution in complex mixtures.Can have resolution issues with C18:2 and C18:3.[1]Well-resolved from common FAMEs.[1]

Note: The data in this table is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Experimental Protocols

A reliable and validated experimental protocol is crucial for obtaining high-quality data. The following is a detailed methodology for the quantification of FAMEs using this compound as an internal standard, adapted from established procedures.

Experimental Protocol: FAME Quantification with this compound Internal Standard

1. Reagents and Materials:

  • Methanol (anhydrous)

  • Hexane (GC grade)

  • Sodium methoxide solution (0.5 M in methanol)

  • This compound (internal standard solution, e.g., 1 mg/mL in hexane)

  • FAME standard mix for calibration

  • Sample containing lipids to be analyzed

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph with Flame Ionization Detector (GC-FID)

2. Sample Preparation and Transesterification:

  • Accurately weigh a known amount of the lipid-containing sample into a glass vial.

  • Add a precise volume of the this compound internal standard solution to the vial.

  • Add 1 mL of methanol and vortex thoroughly.

  • Add 1 mL of 0.5 M sodium methoxide in methanol.

  • Cap the vial tightly and vortex for 2 minutes.

  • Allow the reaction to proceed at room temperature for 10 minutes.

  • Add 2 mL of hexane and 2 mL of distilled water to the vial.

  • Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

3. GC-FID Analysis:

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 200 °C at 10 °C/min.

    • Ramp to 240 °C at 5 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL

4. Quantification:

  • Construct a calibration curve by analyzing a series of FAME standards of known concentrations with a fixed amount of the this compound internal standard.

  • Calculate the response factor for each FAME relative to the internal standard.

  • Determine the concentration of each FAME in the sample by comparing its peak area to the peak area of the internal standard and applying the response factor.

Visualizing the Workflow and Comparison

Diagram 1: Experimental Workflow for FAME Quantification

FAME_Quantification_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Lipid Sample Add_IS Add Methyl Tridecanoate (IS) Sample->Add_IS Add_MeOH Add Methanol Add_IS->Add_MeOH Add_NaOMe Add Sodium Methoxide Add_MeOH->Add_NaOMe React Transesterification Add_NaOMe->React Add_Hexane_H2O Add Hexane & Water React->Add_Hexane_H2O Vortex_Centrifuge Vortex & Centrifuge Add_Hexane_H2O->Vortex_Centrifuge Collect_Supernatant Collect Hexane Layer (FAMEs) Vortex_Centrifuge->Collect_Supernatant GC_FID GC-FID Analysis Collect_Supernatant->GC_FID Quantification Quantification GC_FID->Quantification Internal_Standard_Comparison cluster_attributes Key Attributes for Internal Standard Selection cluster_standards Common Odd-Chain FAME Internal Standards Absent Absent in Sample C13 This compound (C13:0) Absent->C13 Generally True C17 Methyl Heptadecanoate (C17:0) Absent->C17 Not in Tallow C19 Methyl Nonadecanoate (C19:0) Absent->C19 Generally True Stable Chemically Stable Stable->C13 Stable->C17 Stable->C19 Resolved Chromatographically Resolved Resolved->C13 Good Resolved->C17 Good Resolved->C19 Potential Issues with C18:2/C18:3

References

A Guide to the Inter-laboratory Comparison of Methyl Tridecanoate as a Quantitative Standard in Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of analytical chemistry, particularly in lipidomics and food science, the accurate quantification of fatty acids is paramount. This guide provides a comprehensive comparison of methyl tridecanoate as a quantitative standard in gas chromatography (GC) based fatty acid methyl ester (FAME) analysis. It is designed for researchers, scientists, and drug development professionals to facilitate an informed selection of internal standards for their specific analytical needs.

Introduction to Internal Standards in FAME Analysis

The quantification of fatty acids is routinely performed by converting them into their corresponding FAMEs followed by GC analysis. The use of an internal standard (IS) is a critical step in this workflow. An IS is a compound added to the sample in a known concentration before sample preparation to correct for the loss of analyte during the procedure and for variations in injection volume.[1] An ideal internal standard should be a compound that is not naturally present in the sample and behaves similarly to the analytes of interest.[2] Odd-chain fatty acids, such as tridecanoic acid (C13:0), are often chosen for this purpose as they are uncommon in most biological samples.[2][3]

This compound: A Profile

This compound is the methyl ester of tridecanoic acid. Its chemical and physical properties make it a suitable candidate for an internal standard in FAME analysis.

PropertyValue
Chemical Formula C14H28O2
Molecular Weight 228.37 g/mol [4][5]
CAS Number 1731-88-0[4][5][6]
Boiling Point 131 °C at 4 mmHg[5]
Melting Point 5.5 °C[5]
Density 0.864 g/mL at 25 °C[5]
Purity (Typical) ≥99.0% (GC)

Comparative Analysis with Other Internal Standards

While this compound is a widely used internal standard, other compounds are also employed. The choice of an internal standard can depend on the specific fatty acid profile of the sample and the analytical method.

Internal StandardAdvantagesDisadvantagesTypical Applications
This compound (C13:0) - Not naturally occurring in most samples.[1] - Good chromatographic separation from common fatty acids.- May not be suitable for samples containing naturally occurring C13:0.- General FAME analysis in various matrices like algae and bee products.[1][7]
Methyl Pentadecanoate (C15:0) - Another odd-chain fatty acid, often absent in samples.[2]- Elutes later than C13:0, which may increase run time.- Analysis of medium-chain fatty acids.[2]
Methyl Heptadecanoate (C17:0) - Commonly used odd-chain fatty acid internal standard.[2]- Elutes even later than C15:0.- Analysis of long-chain fatty acids in bacterial cultures.[2]
Ethyl Esters (e.g., Ethyl Tridecanoate) - Can be used to quantify individual fatty acids without analyzing the entire profile.[8] - Elute at different times than FAMEs, reducing co-elution risk.[8]- Requires separate synthesis or sourcing. - May have different response factors in FID compared to FAMEs.- Targeted quantification of specific fatty acids in complex mixtures like cod liver oil and milk fat.[8]
Deuterated Methyl Esters (d3-FAME) - Co-elute with their non-deuterated counterparts, making them excellent for GC-MS.[8]- Requires GC-MS for analysis.[8] - Can be more expensive.- High-precision quantification using isotope dilution mass spectrometry.

Experimental Protocols

The accurate use of this compound as an internal standard relies on a well-defined experimental protocol. Below is a generalized workflow for FAME analysis using an internal standard.

Workflow for FAME Analysis using an Internal Standard

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Add_IS Add Known Amount of This compound (IS) Sample->Add_IS Transesterification Transesterification to FAMEs Add_IS->Transesterification Extraction Extraction of FAMEs Transesterification->Extraction GC_Injection Inject Sample into GC Extraction->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Quantification Quantification using IS Peak_Integration->Quantification Result Report Fatty Acid Concentration Quantification->Result

Caption: Experimental workflow for FAME analysis using an internal standard.

1. Preparation of Internal Standard Stock Solution:

  • Accurately weigh a known amount of pure this compound (e.g., 100 mg).

  • Dissolve it in a suitable solvent (e.g., hexane or toluene) to a final volume of 10 mL to obtain a 10 mg/mL stock solution.

2. Sample Preparation and Addition of Internal Standard:

  • Accurately weigh the sample to be analyzed.

  • Add a precise volume of the this compound internal standard stock solution to the sample. The amount added should be in the same order of magnitude as the expected concentration of the fatty acids in the sample.[2]

3. Transesterification:

  • The lipid fraction of the sample is converted to FAMEs. A common method involves using a reagent like 1.25 M HCl in methanol or boron trifluoride in methanol.[2][7]

  • The reaction is typically carried out at an elevated temperature (e.g., 70-90°C) for a specific duration (e.g., 90 minutes).[7]

4. Extraction of FAMEs:

  • After cooling, the FAMEs are extracted into a non-polar solvent like hexane.[1]

  • The hexane layer, containing the FAMEs and the internal standard, is carefully collected for GC analysis.[1]

5. Gas Chromatography Analysis:

  • The extracted sample is injected into a gas chromatograph equipped with a suitable column (e.g., a polar CP-Sil 88 or a wax column) and a detector, typically a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[8][9]

  • The GC oven temperature is programmed to separate the different FAMEs based on their boiling points and polarity.

Logical Relationship for Quantification

Quantification_Logic cluster_known Known Values cluster_measured Measured Value cluster_calculation Calculation Conc_IS Concentration of IS Added Response_Factor Response Factor (Analyte/IS) Conc_IS->Response_Factor Area_IS Peak Area of IS (from GC) Area_IS->Response_Factor Area_Analyte Peak Area of Analyte (from GC) Calc_Conc Calculate Concentration of Analyte Area_Analyte->Calc_Conc Response_Factor->Calc_Conc Final_Result Concentration of Analyte in Sample Calc_Conc->Final_Result

Caption: Logical relationship for quantification using an internal standard.

Data Presentation and Interpretation

The quantification of each fatty acid is based on the ratio of its peak area to the peak area of the internal standard. The concentration of the analyte can be calculated using the following formula:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

The response factor is determined by analyzing a standard mixture containing known concentrations of the analytes and the internal standard. For many FAMEs analyzed by FID, the response factors are close to unity, but for higher accuracy, they should be experimentally determined.

Conclusion

This compound serves as a reliable and widely accepted internal standard for the quantitative analysis of fatty acid methyl esters by gas chromatography. Its primary advantage lies in its absence in most biological and food samples, which prevents interference with endogenous fatty acids. While other internal standards exist, the choice of the most appropriate one depends on the specific sample matrix and the analytical objectives. For general-purpose FAME profiling, this compound offers a robust and cost-effective solution. In cases requiring the highest precision or for targeted analysis, more specialized standards like deuterated or ethyl esters may be preferable. The experimental protocols and data analysis methods outlined in this guide provide a solid foundation for achieving accurate and reproducible quantification of fatty acids.

References

Evaluating the Linearity of Methyl Tridecanoate in Calibration Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In quantitative analytical chemistry, particularly in chromatographic methods like gas chromatography (GC), the linearity of a calibration curve is a critical parameter for ensuring accurate and reliable results. Methyl tridecanoate (C13:0) is frequently employed as an internal standard (IS) in the analysis of fatty acid methyl esters (FAMEs) and other lipidomic applications. Its utility stems from its rarity in most biological samples, which minimizes the risk of peak overlap with endogenous analytes.[1] This guide provides a comparative overview of the linearity of this compound in calibration curves, supported by experimental data and protocols.

Data Presentation: Linearity of Internal Standards

The performance of an internal standard is fundamentally linked to its ability to produce a linear response across a range of concentrations. The coefficient of determination (R²), a value approaching 1.0, is a common metric for assessing this linearity. Below is a summary of reported linearity data for this compound and other commonly used internal standards in fatty acid analysis.

Internal StandardAnalytical MethodConcentration RangeCoefficient of Determination (R²)Reference
Tridecanoic Acid (C13:0) *GC-MS12.5 - 250 ng/mL & 62.5 - 1250 ng/mL> 0.995[2]
Heptadecanoic Acid (C17:0)GC-FID1 - 100 µgNot explicitly stated, but method validated for linearity[3]
Methyl Heptadecanoate (C17:0)GC-FIDNot specifiedMethod validated according to EN14103:2003[4]
Methyl Nonadecanoate (C19:0)GC-FIDNot specifiedMethod validated according to EN14103:2011[1][4]
Hexadecyl PropanoateGC-FIDNot specifiedMethod validated with RSD (%) ≤ 2% for repeatability[5]

Note: Tridecanoic acid is the precursor to this compound in derivatization procedures and its linearity is indicative of the performance of its methylated form.

Experimental Protocols

The following is a generalized protocol for establishing a calibration curve for fatty acid analysis using this compound as an internal standard, based on common methodologies.[2][3][6]

1. Preparation of Stock Solutions:

  • Analyte Stock Solution: Prepare a stock solution of the fatty acid(s) to be quantified in an appropriate solvent (e.g., hexane or chloroform/methanol).

  • Internal Standard Stock Solution: Prepare a stock solution of this compound (or tridecanoic acid if derivatization is part of the sample preparation) in the same solvent. A typical concentration might be 10 mg/mL.[6]

2. Preparation of Calibration Standards:

  • Create a series of calibration standards by spiking known, varying amounts of the analyte stock solution into vials.

  • To each vial, add a constant, known amount of the this compound internal standard stock solution. The amount of internal standard should be chosen to be within the linear range of the instrument and to approximate the expected concentration of the analytes in the unknown samples.[6]

  • Evaporate the solvent under a stream of nitrogen if necessary.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • If starting with free fatty acids, a derivatization step is required. A common method is acid-catalyzed transesterification:

    • Add a solution of 1.25 M HCl in anhydrous methanol to the dried standards.[6]

    • Seal the vials and heat at a controlled temperature (e.g., 50-80°C) for a specified time (e.g., 1-16 hours).[6]

    • After cooling, add water and an extraction solvent (e.g., hexane).

    • Vortex and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected for analysis.[6]

4. GC-FID/MS Analysis:

  • Injection: Inject a small volume (e.g., 1 µL) of each calibration standard into the gas chromatograph.

  • Chromatographic Conditions:

    • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).[1]

    • Carrier Gas: Helium or hydrogen.

    • Oven Temperature Program: A temperature gradient is typically used to separate the FAMEs, for example, starting at 160°C and ramping up to 270°C.[3]

    • Injector and Detector Temperature: Typically set at 280°C and 300°C, respectively.[3]

  • Data Acquisition: Record the peak areas for the analyte(s) and the internal standard (this compound).

5. Construction of the Calibration Curve:

  • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Plot this ratio (y-axis) against the known concentration of the analyte (x-axis).

  • Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

Mandatory Visualization

The following diagram illustrates the general workflow for evaluating the linearity of this compound as an internal standard in a typical fatty acid analysis.

cluster_prep Standard Preparation cluster_derivatization Sample Processing cluster_analysis Analysis & Evaluation stock_analyte Analyte Stock Solution cal_standards Prepare Calibration Standards (Varying Analyte, Constant IS) stock_analyte->cal_standards stock_is This compound (IS) Stock Solution stock_is->cal_standards derivatize Derivatization to FAMEs (e.g., HCl in Methanol) cal_standards->derivatize extract Liquid-Liquid Extraction (e.g., with Hexane) derivatize->extract gc_analysis GC-FID/MS Analysis extract->gc_analysis peak_integration Peak Area Integration (Analyte & IS) gc_analysis->peak_integration ratio_calc Calculate Area Ratio (Analyte Area / IS Area) peak_integration->ratio_calc cal_curve Construct Calibration Curve ratio_calc->cal_curve linearity_eval Evaluate Linearity (R²) cal_curve->linearity_eval

Analytical Workflow for Linearity Evaluation

Conclusion

This compound demonstrates excellent linearity over relevant concentration ranges, as evidenced by high coefficients of determination (R² > 0.995) in reported studies.[2] This makes it a reliable internal standard for the quantitative analysis of fatty acids and their derivatives. When selecting an internal standard, researchers should consider its absence in the sample matrix, its chemical similarity to the analytes of interest, and its elution time in the chosen chromatographic system to avoid peak co-elution.[1][5] The detailed protocol provided herein offers a robust framework for validating the linearity of this compound or other internal standards within specific laboratory contexts.

References

Safety Operating Guide

Proper Disposal of Methyl Tridecanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the disposal of methyl tridecanoate, aligning with standard laboratory safety and environmental regulations. Adherence to these protocols is critical for maintaining a safe working environment and minimizing environmental impact.

This compound is classified with hazards of serious eye damage and as a long-term aquatic hazard. Therefore, appropriate personal protective equipment (PPE) must be worn, and disposal must be conducted in a manner that prevents environmental release.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.

PropertyValueSource
Molecular Formula C14H28O2[1][2]
Molecular Weight 228.37 g/mol [1]
Melting Point 7 °C / 44.6 °F[2]
Boiling Point 130 - 132 °C / 266 - 269.6 °F @ 4 torr[2]
Flash Point > 110 °C / > 230 °F[2]
Acute Toxicity (Oral) LDLo (intravenous, mouse): 48 mg/kg[3]
GHS Hazard Statements H318: Causes serious eye damage; H413: May cause long lasting harmful effects to aquatic life

Experimental Protocol for Disposal

This protocol outlines the recommended step-by-step procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Preparation:

  • Wear appropriate personal protective equipment, including chemical safety goggles or a face shield, and protective gloves.[2]

  • Ensure the disposal area is well-ventilated.[1][2]

  • Have an emergency eye-wash station readily accessible.[1]

2. Containment of Spills:

  • In the event of a spill, do not allow the product to enter drains.

  • Cover drains in the immediate area.

  • Absorb the spill with an inert, liquid-absorbent material such as Chemizorb®, diatomite, or universal binders.[1]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[4]

3. Waste Collection and Storage:

  • Leave the this compound waste in its original container whenever possible.

  • Do not mix this compound waste with other waste materials.

  • Tightly close the waste container.[2]

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2][4]

4. Final Disposal:

  • All waste material must be disposed of in accordance with federal, state, and local environmental regulations.[3]

  • It is recommended to dispose of the contents and the container at an approved waste disposal plant.[1]

  • Uncleaned containers should be handled and disposed of in the same manner as the product itself.

  • One possible method of disposal is through a licensed chemical incinerator equipped with an afterburner and scrubber system.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound for Disposal ppe 1. Wear Appropriate PPE (Goggles, Gloves) start->ppe spill_check 2. Is there a spill? ppe->spill_check contain_spill 3a. Contain & Absorb Spill (Inert Material) spill_check->contain_spill Yes no_spill 3b. Place Original Container in Waste Collection spill_check->no_spill No collect_waste 4. Collect Waste in Labeled Container contain_spill->collect_waste store_waste 5. Store Waste Safely (Cool, Dry, Ventilated Area) collect_waste->store_waste no_spill->collect_waste dispose 6. Dispose via Approved Waste Disposal Facility store_waste->dispose end End: Disposal Complete dispose->end

Caption: A workflow diagram for the proper disposal of this compound.

References

Personal protective equipment for handling Methyl tridecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Methyl Tridecanoate

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate, and logistical information for the safe handling and disposal of this compound, building on our commitment to be your preferred source for laboratory safety and chemical handling information.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, facilitating easy reference for safety and handling protocols.

PropertyValueSource
Molecular Formula C14H28O2[1][2]
Molecular Weight 228.37 g/mol [1][2]
CAS Number 1731-88-0[1][2]
Appearance Clear, colorless to yellow low melting solid[3]
Melting Point 7 °C / 44.6 °F[3]
Boiling Point 130 - 132 °C / 266 - 269.6 °F @ 4 torr[3]
Flash Point > 110 °C / > 230 °F[3][4]
Specific Gravity 0.865 to 0.870 @ 20 °C[4]

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural guide for the safe handling of this compound from receipt to use.

Receiving and Inspection
  • Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Verify Labeling: Ensure the container is clearly labeled as "this compound" with the correct CAS number (1731-88-0).

  • Review Safety Data Sheet (SDS): Before handling, all personnel must review the SDS for this compound.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following PPE:

  • Eye Protection: Tightly fitting safety goggles with side-shields are mandatory to prevent eye contact, which can cause serious damage.[1][5] A face shield should be used if there is a splash hazard.[6]

  • Hand Protection: Wear protective gloves.[1][5][6] Inspect gloves for any tears or perforations before use.

  • Skin and Body Protection: An impervious lab coat or protective clothing is required to prevent skin contact.[1][6] Protective boots may be necessary depending on the scale of handling.[6]

  • Respiratory Protection: Use in a well-ventilated area.[1][6] If vapors or aerosols are likely to be generated, a suitable respirator (e.g., vapor respirator) must be used.[1][6]

Handling in the Laboratory
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Avoid Contact: Take all necessary precautions to avoid inhalation, ingestion, and contact with skin and eyes.[1][6]

  • Hygiene Practices: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1][6]

  • Incompatible Materials: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1]

Storage
  • Container: Keep the container tightly sealed when not in use.[1][6]

  • Location: Store in a cool, dry, and well-ventilated area.[1][2][6]

  • Conditions to Avoid: Protect from direct sunlight and sources of ignition.[1]

  • Temperature: For long-term stability, store at -20°C if in powder form or -80°C if in solvent.[1]

Accidental Release Measures
  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the substance away from drains and water courses.[1]

  • Clean-up: Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, diatomite, universal binders).[1] Decontaminate the affected surfaces by scrubbing with alcohol.[1]

  • Disposal of Spill Debris: Collect the absorbed material and any contaminated items into a suitable, labeled container for disposal according to the disposal plan.[1]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination, as it is very toxic to aquatic life with long-lasting effects.[1]

Waste Identification and Segregation
  • Waste Streams: Establish separate, clearly labeled waste containers for:

    • Unused or expired this compound.

    • Contaminated PPE (gloves, lab coats, etc.).

    • Contaminated lab supplies (pipette tips, absorbent materials, etc.).

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Harmful if Swallowed," "Toxic to Aquatic Life").

Waste Collection and Storage
  • Containers: Use chemically resistant, leak-proof containers for waste collection.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

Disposal Method
  • Regulatory Compliance: All disposal must be conducted in accordance with federal, state, and local regulations.[1][6]

  • Approved Waste Disposal Plant: Dispose of the substance and contaminated materials through a licensed and approved waste disposal company.[1][5]

  • Incineration: A chemical incinerator equipped with an afterburner and scrubber system may be a suitable disposal method.[6]

  • Do Not: Do not dispose of this compound down the drain or in general waste.[1]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

start Start: Receive This compound inspect Inspect Container & Verify Label start->inspect sds Review Safety Data Sheet (SDS) inspect->sds ppe Don Personal Protective Equipment (PPE) sds->ppe handle Handle in Ventilated Area (Fume Hood) ppe->handle use Experimental Use handle->use decontaminate Decontaminate Work Area & Equipment handle->decontaminate storage Store Properly (Cool, Dry, Sealed) use->storage Unused Material waste_collection Collect Waste in Labeled Containers use->waste_collection Used Material & Contaminated Items storage->ppe dispose Dispose of Waste via Approved Vendor waste_collection->dispose end End of Process decontaminate->end dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.